Product packaging for Belladonnine, beta-(Cat. No.:CAS No. 6696-63-5)

Belladonnine, beta-

Cat. No.: B1602880
CAS No.: 6696-63-5
M. Wt: 542.7 g/mol
InChI Key: GERIGMSHTUAXSI-SMQSVUFBSA-N
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Description

Belladonnine, beta- is a useful research compound. Its molecular formula is C34H42N2O4 and its molecular weight is 542.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Belladonnine, beta- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Belladonnine, beta- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42N2O4 B1602880 Belladonnine, beta- CAS No. 6696-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERIGMSHTUAXSI-SMQSVUFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217161
Record name Belladonnine, beta-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6696-63-5
Record name Belladonnine, beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belladonnine, beta-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELLADONNINE, .BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR53M0MH3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Beta-Belladonnine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-belladonnine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, most notably Atropa belladonna. As a significant constituent of belladonna extracts, understanding its chemical properties is crucial for research into its pharmacological effects, for the development of analytical methods for its detection and quantification, and for its potential as a precursor in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the known chemical properties of beta-belladonnine, detailed experimental protocols for its analysis, and a visualization of a typical analytical workflow.

Chemical and Physical Properties

Beta-belladonnine is a dimeric ester composed of two tropine molecules linked by a derivative of phenylacetic acid. Its complex structure dictates its physicochemical properties. While some properties have been well-characterized, others, such as a precise melting and boiling point for the isolated beta-isomer, are not definitively reported in the literature, likely due to its tendency to be present in a mixture with its isomers and its potential for decomposition at elevated temperatures.

Data Presentation

The following tables summarize the key quantitative data for beta-belladonnine.

Table 1: General Chemical Properties of Beta-Belladonnine

PropertyValueSource(s)
CAS Number 6696-63-5[1][2][3][4]
Molecular Formula C₃₄H₄₂N₂O₄[2][4]
Appearance Powder[1][3]
Purity (Commercially Available) >98%[1][3]
Source Atropa belladonna L. and other Solanaceae species

Table 2: Molecular and Spectroscopic Data for Beta-Belladonnine

PropertyValueSource(s)
Molecular Weight 542.72 g/mol [1]
IUPAC Name bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[2][3]
Mass Spectrometry Precursor Type: [M+H]⁺, m/z: 543.322 (as part of belladonna total alkaloids)
Spectroscopic Identification HPLC, MS, NMR, CE-ESI-TOF-MS[1][5]

Table 3: Physicochemical Properties of Beta-Belladonnine

PropertyValue/DescriptionSource(s)
Melting Point A melting point of 129 °C is reported for "belladonnine," which may be a mixture of isomers. A definitive value for pure beta-belladonnine is not available.
Boiling Point Not reported; likely decomposes before boiling.
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water and petroleum ether. Soluble in alcohol and benzene.[1]
pKa (Estimated) The pKa is estimated to be in the range of 8.5 - 10.0. This estimation is based on the pKa values of structurally related tropane alkaloids such as cocaine (8.61), atropine (9.85 for the tertiary amine), and tropine (9.7).[1][6][7] The basicity of beta-belladonnine is attributed to the nitrogen atoms within the two tropane ring systems.
Stability Commercial sources recommend storing in a sealed, cool, and dry condition, away from light. Stock solutions can be stored at -20°C for several months.[3]

Experimental Protocols

The following are detailed methodologies for key experiments related to the extraction, isolation, and analysis of tropane alkaloids like beta-belladonnine from plant material.

Protocol for Extraction and Isolation of Tropane Alkaloids

This protocol is adapted from established methods for the extraction of tropane alkaloids from plant sources.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves of Atropa belladonna) at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of the alkaloids.
  • Grind the dried plant material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material in a solvent mixture of chloroform:methanol:25% ammonia (15:5:1 v/v/v).
  • Use an ultrasonic bath to aid in the disruption of plant cells and enhance extraction efficiency.
  • After extraction, filter the mixture to separate the plant debris from the liquid extract.

3. Acid-Base Extraction for Purification:

  • Evaporate the solvent from the filtrate to obtain a crude extract.
  • Redissolve the crude extract in a dilute acidic solution (e.g., 1% sulfuric acid). This will protonate the basic alkaloids, making them soluble in the aqueous phase.
  • Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove non-alkaloidal lipids and pigments.
  • Make the aqueous solution alkaline by adding a base (e.g., concentrated ammonia solution) to deprotonate the alkaloids, causing them to precipitate or become soluble in an organic solvent.
  • Extract the alkaloids from the alkaline aqueous solution using an organic solvent such as chloroform or dichloromethane.
  • Repeat the extraction several times to ensure complete recovery.

4. Final Isolation:

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.
  • Evaporate the solvent to yield the purified total alkaloid extract.
  • Further separation of individual alkaloids like beta-belladonnine can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Protocol for HPLC Analysis of Tropane Alkaloids

This protocol outlines a general method for the analytical separation and quantification of tropane alkaloids using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or mass spectrometry (MS) detector.
  • Column: A C18 reversed-phase column is commonly used.

2. Mobile Phase and Elution:

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer or ammonium acetate) is typically used. The exact ratio and pH should be optimized for the specific separation.
  • Elution: Isocratic or gradient elution can be employed. Gradient elution is often preferred for complex mixtures of alkaloids.

3. Sample and Standard Preparation:

  • Sample Preparation: Dissolve the purified alkaloid extract in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
  • Standard Preparation: Prepare a series of standard solutions of known concentrations of beta-belladonnine (if available as a pure standard) in the same solvent as the sample.

4. Chromatographic Conditions:

  • Flow Rate: Typically 0.5 - 1.5 mL/min.
  • Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) to ensure reproducibility.
  • Injection Volume: Typically 10-20 µL.
  • Detection: UV detection at a wavelength where tropane alkaloids exhibit absorbance (e.g., around 210-220 nm), or MS detection for higher sensitivity and specificity.

5. Data Analysis:

  • Identify the peak corresponding to beta-belladonnine by comparing its retention time with that of the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.
  • Quantify the amount of beta-belladonnine in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the extraction and analysis of tropane alkaloids from a plant source.

experimental_workflow plant_material Plant Material (e.g., Atropa belladonna leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., Chloroform:Methanol:Ammonia) drying_grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition purified_alkaloids Purified Total Alkaloids acid_base_partition->purified_alkaloids chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) purified_alkaloids->chromatography beta_belladonnine Isolated Beta-Belladonnine chromatography->beta_belladonnine analysis Structural and Quantitative Analysis (NMR, MS, HPLC-UV) beta_belladonnine->analysis final_data Chemical Property Data analysis->final_data

Caption: Workflow for Tropane Alkaloid Extraction and Analysis.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Beta-Belladonnine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-belladonnine, a tropane alkaloid found in the Solanaceae family of plants. The document details its natural sources, biosynthesis, and methods for its isolation and analysis, with a focus on providing actionable information for research and development.

Introduction to Beta-Belladonnine

Beta-belladonnine is a naturally occurring tropane alkaloid. Structurally, it is a cyclized dimer of apoatropine[1]. Like other belladonna alkaloids, it is found in various species of the Solanaceae family[1][2]. While less studied than its more famous counterparts, atropine and scopolamine, understanding the sources and isolation of beta-belladonnine is crucial for a comprehensive phytochemical analysis of medicinal plants and for the development of novel therapeutics. Commercial preparations of "belladonnine" are sometimes a mixture of this chemical with atropine, highlighting the importance of specific isolation and analytical techniques[1].

Natural Sources of Beta-Belladonnine

Beta-belladonnine is primarily found in plants of the Solanaceae family, commonly known as the nightshade family. The most well-documented source is Atropa belladonna (deadly nightshade)[2][3]. While specific quantitative data for beta-belladonnine is scarce in the literature, the total tropane alkaloid content in Atropa belladonna can vary significantly depending on the part of the plant and its developmental stage.

Table 1: Total Tropane Alkaloid Content in Atropa belladonna

Plant PartTotal Tropane Alkaloid Content (% of dry weight)
RootsUp to 1.3%
LeavesUp to 1.2%
Stalks0.65%
Flowers0.6%
Ripe Berries0.7%
Seeds0.4%

Source: Adapted from various phytochemistry resources.

It is important to note that the leaves have the highest alkaloid content when the plant is budding and flowering, while the roots are most potent at the end of the plant's vegetation period. Beta-belladonnine exists alongside a complex mixture of other tropane alkaloids, including hyoscyamine (which readily racemizes to atropine during extraction), apoatropine, and scopolamine[2].

Biosynthesis of Beta-Belladonnine

The biosynthesis of tropane alkaloids is a complex process that originates from amino acids. While the specific enzymatic steps leading to the dimerization of apoatropine to form beta-belladonnine are not fully elucidated, the general pathway for its precursors is well-established. The biosynthesis primarily occurs in the roots of the plants, from where the alkaloids are transported to the aerial parts.

The core tropane ring is synthesized from N-methyl-Δ¹-pyrrolinium, which is derived from putrescine. The pathway then proceeds to form tropinone, a key intermediate. Tropinone is then reduced to tropine. Tropine is esterified with tropic acid (derived from phenylalanine) to form hyoscyamine. Dehydration of hyoscyamine or atropine leads to the formation of apoatropine, which can then dimerize to form belladonnine isomers, including beta-belladonnine.

Tropane_Alkaloid_Biosynthesis Putrescine Putrescine N_Methylpyrrolinium N_Methylpyrrolinium Putrescine->N_Methylpyrrolinium Tropinone Tropinone N_Methylpyrrolinium->Tropinone Tropine Tropine Tropinone->Tropine Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Esterification Phenylalanine Phenylalanine Tropic_Acid Tropic_Acid Phenylalanine->Tropic_Acid Tropic_Acid->Hyoscyamine Apoatropine Apoatropine Hyoscyamine->Apoatropine Dehydration Beta_Belladonnine Beta_Belladonnine Apoatropine->Beta_Belladonnine Dimerization

Biosynthesis pathway of beta-belladonnine and related tropane alkaloids.

Isolation and Purification of Beta-Belladonnine

The isolation of beta-belladonnine from plant material involves a multi-step process that includes extraction, purification, and separation from other alkaloids. The following is a generalized protocol based on established methods for tropane alkaloid isolation.

A common method for extracting tropane alkaloids from plant material is solvent extraction. A widely used solvent mixture is the "Kamada solvent," which consists of chloroform, methanol, and ammonia[4].

Table 2: Representative Solvent Extraction Protocol

StepParameterDescription
1. PreparationPlant MaterialDried and powdered plant material (e.g., leaves or roots of Atropa belladonna).
2. ExtractionSolvent SystemChloroform:Methanol:Ammonia (15:15:1 v/v/v).
ProcedureMaceration or sonication of the plant material in the solvent.
3. FiltrationSeparationThe mixture is filtered to separate the solid plant debris from the liquid extract.
4. ConcentrationEvaporationThe solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude alkaloid extract.

The crude extract contains a mixture of alkaloids and other plant metabolites. An acid-base extraction is a common and effective method for the initial purification of the alkaloids.

Isolation_Workflow Start Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Chloroform:Methanol:Ammonia) Start->Solvent_Extraction Crude_Extract Crude Alkaloid Extract Solvent_Extraction->Crude_Extract Acid_Base_Extraction Acid-Base Extraction Crude_Extract->Acid_Base_Extraction Purified_Alkaloid_Mixture Purified Alkaloid Mixture Acid_Base_Extraction->Purified_Alkaloid_Mixture Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Purified_Alkaloid_Mixture->Chromatography Isolated_Fractions Isolated Alkaloid Fractions Chromatography->Isolated_Fractions Analysis Analysis and Identification (e.g., LC-MS, NMR) Isolated_Fractions->Analysis

A generalized workflow for the isolation of beta-belladonnine.

Detailed Acid-Base Extraction Protocol:

  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl). The alkaloids, being basic, will form salts and dissolve in the aqueous phase.

  • Washing: The acidic solution is washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.

  • Basification: The aqueous phase is then made basic (e.g., with ammonium hydroxide to pH ~10). This neutralizes the alkaloid salts, converting them back to their free base form.

  • Extraction of Free Bases: The alkaloids are then extracted from the basic aqueous solution using an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: The organic phase containing the purified alkaloids is dried (e.g., with anhydrous sodium sulfate) and the solvent is evaporated to yield a purified alkaloid mixture.

Due to the presence of multiple, structurally similar tropane alkaloids, chromatographic techniques are essential for the separation of beta-belladonnine.

  • Column Chromatography: Partition column chromatography can be used for the initial separation of the alkaloid mixture[5]. Different stationary phases (e.g., silica gel, alumina) and mobile phase systems can be employed to achieve separation based on polarity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and quantification of beta-belladonnine. Reversed-phase columns (e.g., C8 or C18) are commonly used[4]. The separation of stereoisomers may require specialized chiral columns[6].

Analytical Methods for Identification and Quantification

Once isolated, various analytical techniques can be used to confirm the identity and determine the purity and quantity of beta-belladonnine.

Table 3: Analytical Techniques for Beta-Belladonnine

TechniqueApplication
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides separation and mass information, allowing for the identification and quantification of beta-belladonnine in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Another powerful technique for the separation and identification of volatile derivatives of alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the structural elucidation of the isolated compound, confirming the identity of beta-belladonnine.
Capillary Electrophoresis (CE) Can be used for the separation of closely related alkaloids, including isomers.

Conclusion

Beta-belladonnine is a naturally occurring tropane alkaloid with its primary source being plants of the Solanaceae family, particularly Atropa belladonna. Its isolation requires a multi-step process involving solvent extraction, acid-base purification, and chromatographic separation. While quantitative data specifically for beta-belladonnine is not widely available, the general protocols for tropane alkaloid extraction and analysis provide a solid foundation for its isolation and characterization. Further research is needed to quantify the abundance of beta-belladonnine in various plant sources and to fully elucidate its biosynthetic pathway and pharmacological properties. This guide provides researchers and drug development professionals with the necessary foundational knowledge to pursue further investigation into this intriguing natural product.

References

Whitepaper: The Biosynthesis of Belladonnine and its Tropane Alkaloid Precursors in Atropa belladonna

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Atropa belladonna, commonly known as deadly nightshade, is a plant of significant medicinal importance due to its production of a class of compounds known as tropane alkaloids. While hyoscyamine and scopolamine are the most studied and abundant of these alkaloids, other minor alkaloids such as belladonnine contribute to the plant's complex chemical profile. This technical guide provides an in-depth exploration of the biosynthetic pathway of tropane alkaloids in A. belladonna, focusing on the well-elucidated formation of the core precursors leading to the putative synthesis of belladonnine. We consolidate current research to detail the enzymatic steps, present quantitative data from pathway engineering studies, provide standardized experimental protocols, and visualize the complex biochemical networks using logical diagrams.

The Core Tropane Alkaloid Biosynthetic Pathway

The biosynthesis of tropane alkaloids is a complex process that originates from two primary amino acid precursors: ornithine, which forms the tropane ring, and phenylalanine, which is converted into the acyl group. The entire pathway is predominantly active in the roots of the plant.[1][2]

Formation of the Tropane Moiety (from Ornithine)

The synthesis begins with the decarboxylation of ornithine to produce putrescine, a reaction catalyzed by ornithine decarboxylase (ODC), which is considered a rate-limiting step in the pathway.[3] Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine.[2] Subsequently, N-methylputrescine undergoes oxidative deamination by a copper-containing N-methylputrescine oxidase (MPO) to yield 4-aminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

The formation of tropinone, the first intermediate with the characteristic bicyclic tropane core, remained elusive for decades. Recent studies have identified a non-canonical pathway involving a type III polyketide synthase, pyrrolidine ketide synthase (PYKS), which uses the N-methyl-Δ¹-pyrrolinium cation as a starter substrate.[4] PYKS catalyzes two rounds of malonyl-CoA-mediated chain elongation. The resulting product is then cyclized by a cytochrome P450 enzyme, CYP82M3, to form tropinone.[4]

Tropinone represents a critical branch point. It can be reduced by two distinct enzymes:

  • Tropinone Reductase I (TR-I): Yields tropine, which has a 3α-hydroxyl group and is the precursor to hyoscyamine and scopolamine.[5]

  • Tropinone Reductase II (TR-II): Yields pseudotropine, with a 3β-hydroxyl group, leading to the formation of calystegines.[5]

Tropane_Moiety_Biosynthesis cluster_enzymes Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT PMT N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium MPO MPO Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone PYKS_CYP82M3 PYKS & CYP82M3 Tropine Tropine (3α-hydroxyl) Tropinone->Tropine Pseudotropine Pseudotropine (3β-hydroxyl) Tropinone->Pseudotropine TRI TR-I TRII TR-II

Caption: Biosynthesis of the tropane core from L-Ornithine.
Formation of the Acyl Moiety and Esterification (from Phenylalanine)

The tropic acid moiety of hyoscyamine is derived from L-phenylalanine. A root-specific aromatic aminotransferase (ArAT4) diverts phenylalanine into specialized metabolism, leading to the formation of phenyllactic acid.[1][2] This intermediate is then activated via glucosylation by a glucosyltransferase, UGT84A27.[1] The activated phenyllactoyl-glucose ester is conjugated with tropine by a serine carboxypeptidase-like acyltransferase known as littorine synthase (LS), forming the intermediate littorine.[1][6]

Littorine then undergoes a rearrangement reaction catalyzed by a cytochrome P450 monooxygenase, littorine mutase (CYP80F1), to form hyoscyamine aldehyde.[2] In the final step towards hyoscyamine, this aldehyde is reduced by a currently uncharacterized hyoscyamine dehydrogenase (HDH).[3][6]

Acyl_Moiety_and_Esterification cluster_enzymes Phenylalanine L-Phenylalanine Phenyllactic_Acid Phenyllactic Acid Phenylalanine->Phenyllactic_Acid ArAT4 ArAT4 PLA_Glucose Phenyllactoyl-glucose Phenyllactic_Acid->PLA_Glucose UGT84A27 UGT84A27 Littorine Littorine PLA_Glucose->Littorine LS LS Tropine Tropine Tropine->Littorine Hyoscyamine_Aldehyde Hyoscyamine Aldehyde Littorine->Hyoscyamine_Aldehyde CYP80F1 CYP80F1 Hyoscyamine (-)-Hyoscyamine Hyoscyamine_Aldehyde->Hyoscyamine HDH HDH Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H H6H

Caption: Synthesis of hyoscyamine and scopolamine from precursors.

Putative Biosynthesis of Belladonnine

Belladonnine is structurally a cyclized dimer of apoatropine.[7] Its direct enzymatic synthesis has not been fully elucidated. The proposed pathway is considered a downstream modification of the primary tropane alkaloids.

  • Racemization: (-)-Hyoscyamine, the direct biological product, can racemize to form (±)-hyoscyamine, commonly known as atropine. This process can occur during extraction but also in vivo.

  • Dehydration: Atropine can undergo dehydration to form apoatropine.

  • Dimerization & Cyclization: Two molecules of apoatropine are believed to dimerize and cyclize to form belladonnine. The specific enzyme catalyzing this final step in A. belladonna has not been identified and may occur non-enzymatically under certain physiological conditions.

Belladonnine_Formation Hyoscyamine (-)-Hyoscyamine Atropine Atropine ((±)-Hyoscyamine) Hyoscyamine->Atropine Racemization Apoatropine Apoatropine Atropine->Apoatropine Dehydration Belladonnine Belladonnine Apoatropine->Belladonnine Dimerization & Cyclization (Putative) qRT_PCR_Workflow Tissue 1. Collect Plant Tissue (e.g., secondary roots) RNA_Isolation 2. Total RNA Isolation (e.g., using RNXTM-PLUS solution) Tissue->RNA_Isolation DNase 3. DNase Treatment (Remove genomic DNA contamination) RNA_Isolation->DNase QC 4. RNA Quality & Quantity Check (e.g., Nanodrop, Gel Electrophoresis) DNase->QC cDNA 5. Reverse Transcription (Synthesize cDNA from RNA template) QC->cDNA qPCR 6. Quantitative PCR (qPCR) (Amplify target genes with specific primers and SYBR Green or probes) cDNA->qPCR Analysis 7. Data Analysis (Calculate relative expression levels, e.g., using ΔΔCt method) qPCR->Analysis

References

The Stereochemistry and Isomeric Forms of Belladonnine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belladonnine, a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna, is a significant compound in phytochemical and pharmacological research. Structurally, it is a dimer of apoatropine, which itself is a dehydration product of atropine. The stereochemical complexity of the belladonnine molecule gives rise to several isomeric forms, each with potentially distinct physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the stereochemistry of belladonnine, its known isomers, and their pharmacological context, with a focus on providing researchers and drug development professionals with a comprehensive understanding of this complex alkaloid.

Stereochemistry of Belladonnine

Belladonnine possesses multiple stereocenters, leading to the existence of several diastereomers. The core structure of belladonnine is a bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester of 1,2,3,4-tetrahydro-1-phenyl-1,4-naphthalenedicarboxylic acid. The main identified diastereomers are α-belladonnine and β-belladonnine, which differ in the stereoconfiguration at the 1- and 4-positions of the naphthalene ring system.

  • α-Belladonnine: bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[1]

  • β-Belladonnine: bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[2]

The tropane moiety also contains stereocenters, but the commonly occurring form is the tropine ester. It is important to note that commercial preparations of "belladonnine" may sometimes be a mixture of these isomers along with atropine.[3]

Physicochemical Properties of Belladonnine Isomers

Precise, comparative physicochemical data for the individual, purified isomers of belladonnine are not extensively reported in publicly available literature. The following table summarizes the available data. Further experimental determination of these properties for each stereoisomer is a clear area for future research.

Propertyα-Belladonnineβ-BelladonnineBelladonnine (isomer unspecified)
Molecular Formula C₃₄H₄₂N₂O₄[1]C₃₄H₄₂N₂O₄[2]C₃₄H₄₂N₂O₄
Molecular Weight 542.72 g/mol [1]542.72 g/mol [2]542.71 g/mol
Melting Point Data not availableData not available129 °C
Optical Rotation Data not availableData not availableData not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneData not availableSparingly soluble in water and petroleum ether; Soluble in alcohol, benzene, chloroform, and ethyl acetate.

Biological Activity and Signaling Pathways

Belladonnine, as a tropane alkaloid, is expected to exhibit anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This mechanism is shared with other well-known belladonna alkaloids like atropine and hyoscyamine. The blockade of these G-protein coupled receptors inhibits the effects of acetylcholine in the parasympathetic nervous system.

Muscarinic Acetylcholine Receptor Signaling Pathway

The binding of acetylcholine to muscarinic receptors (M1-M5) initiates a cascade of intracellular events. Belladonnine isomers, by acting as antagonists, would inhibit these pathways. The diagram below illustrates the general signaling cascade initiated by the activation of M1/M3/M5 and M2/M4 receptors.

muscarinic_signaling cluster_receptor Muscarinic Acetylcholine Receptor cluster_g_protein G-Protein Signaling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine mAChR mAChR (M1, M3, M5) ACh->mAChR Activates mAChR2 mAChR (M2, M4) ACh->mAChR2 Activates Belladonnine Belladonnine (Antagonist) Belladonnine->mAChR Blocks Belladonnine->mAChR2 Blocks Inhibited_Response Inhibited Cellular Response Belladonnine->Inhibited_Response Gq_11 Gq/11 mAChR->Gq_11 Activates Gi_o Gi/o mAChR2->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylate Cyclase (AC) Gi_o->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Reduces production PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation ATP ATP ATP->AC PKA_activation Protein Kinase A (PKA) Activation cAMP->PKA_activation Leads to decreased Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response PKA_activation->Cellular_Response

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway and its Inhibition by Belladonnine.

Experimental Protocols

The separation and characterization of belladonnine isomers require advanced analytical techniques due to their structural similarity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

Representative Protocol for HPLC Separation of Belladonnine Isomers

This protocol is a representative method based on literature for the separation of tropane alkaloids and would require optimization for the specific separation of belladonnine diastereomers.

1. Sample Preparation:

  • Plant Material Extraction:
  • Powder dried plant material (e.g., Atropa belladonna leaves or roots).
  • Extract with a mixture of chloroform, methanol, and concentrated ammonia (e.g., 15:5:1 v/v/v) using ultrasonication.
  • Filter the extract and evaporate the solvent under reduced pressure.
  • Acid-Base Extraction for Alkaloid Enrichment:
  • Redissolve the crude extract in 5% hydrochloric acid.
  • Wash the acidic solution with a non-polar solvent (e.g., dichloromethane) to remove neutral and acidic impurities. Discard the organic phase.
  • Basify the aqueous phase to pH ~10 with ammonium hydroxide.
  • Extract the alkaloids into dichloromethane.
  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent.
  • Final Sample Preparation:
  • Reconstitute the dried alkaloid extract in a suitable solvent (e.g., methanol or the mobile phase).
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution is typically used. For example:
  • Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
  • Solvent B: Acetonitrile with the same acidic modifier.
  • A linear gradient from a low to a high percentage of acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-40 °C.
  • Detection: UV detection at a wavelength of approximately 210-220 nm.
  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the belladonnine isomers by comparing retention times with those of reference standards, if available.
  • Quantification can be performed by creating a calibration curve with known concentrations of the purified isomers.

Protocol for NMR Characterization of Belladonnine Isomers

1. Sample Preparation:

  • Purify the individual belladonnine isomers using preparative HPLC.
  • Dissolve a sufficient amount of the purified isomer (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, MeOD).
  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra.
  • To aid in structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

3. Spectral Analysis:

  • Analyze the chemical shifts, coupling constants, and correlation signals in the 1D and 2D NMR spectra to assign the protons and carbons in the molecule.
  • The stereochemical relationship between the substituents on the naphthalene ring can be determined by analyzing the coupling constants and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.

Mandatory Visualizations

Logical Relationship of Belladonnine Isomers

The following diagram illustrates the stereochemical relationship between atropine, apoatropine, and the α- and β-isomers of belladonnine.

belladonnine_isomers Atropine Atropine (racemic (±)-Hyoscyamine) Apoatropine Apoatropine Atropine->Apoatropine Dehydration Belladonnine_dimer Belladonnine (Dimer of Apoatropine) Apoatropine->Belladonnine_dimer Dimerization alpha_Belladonnine α-Belladonnine (1S,4R)-diastereomer Belladonnine_dimer->alpha_Belladonnine is a beta_Belladonnine β-Belladonnine (1R,4R)-diastereomer Belladonnine_dimer->beta_Belladonnine is a

Caption: Stereochemical relationship of belladonnine isomers.

Biosynthesis of Tropane Alkaloids

Belladonnine is derived from the general tropane alkaloid biosynthetic pathway. The following diagram outlines the key steps leading to the tropane core structure, which is a precursor to belladonnine.

tropane_biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine decarboxylase N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase Tropinone Tropinone N_Methylputrescine->Tropinone Series of enzymatic steps Tropine Tropine Tropinone->Tropine Tropinone reductase I Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Esterification with tropic acid derivative Apoatropine Apoatropine Hyoscyamine->Apoatropine Dehydration (racemization to Atropine first) Belladonnine Belladonnine Apoatropine->Belladonnine Dimerization

Caption: Simplified biosynthetic pathway of tropane alkaloids leading to belladonnine.

Conclusion

The stereochemistry of belladonnine presents a fascinating area of study with implications for its biological activity. While the fundamental structures of its main diastereomers, α- and β-belladonnine, are known, there remains a significant gap in the literature regarding their specific, comparative physicochemical and pharmacological properties. The experimental protocols outlined in this guide provide a starting point for researchers to further investigate these isomers. A more complete understanding of the individual isomeric forms of belladonnine will be crucial for any future development of this compound for therapeutic or research purposes. The elucidation of the distinct properties of each isomer could unlock new potentials for this complex natural product.

References

Pharmacological Profile of β-Belladonnine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Belladonnine, a tropane alkaloid found in plants of the Solanaceae family, exhibits a distinct pharmacological profile primarily characterized by its interaction with cholinergic receptors. This technical guide provides a comprehensive overview of the known pharmacological properties of β-belladonnine, including its receptor binding characteristics and functional effects. While specific quantitative in vitro data such as binding affinities (Ki) and functional potencies (EC50/IC50) for β-belladonnine are not extensively available in publicly accessible literature, this document synthesizes the existing in vivo data and provides context through comparison with the well-characterized belladonna alkaloids, atropine and scopolamine. Furthermore, this guide outlines detailed experimental protocols for the in vitro characterization of compounds like β-belladonnine and illustrates the key signaling pathways associated with its targets.

Introduction

β-Belladonnine is a naturally occurring alkaloid that has been identified as a component of various Solanaceae species. Its chemical structure, a tropane ester, is shared with other well-known anticholinergic agents. The primary mechanism of action for β-belladonnine is the blockade of muscarinic acetylcholine receptors (mAChRs). Notably, it displays a degree of selectivity, with a more potent effect on cardiac M2 receptors compared to those in smooth muscle and glandular tissues.[1] At higher concentrations, β-belladonnine also demonstrates antagonist activity at nicotinic acetylcholine receptors (nAChRs).[1] A derivative, β-belladonnine dichloroethylate, has been reported to act as a short-acting muscle relaxant, possessing both M2- and N-cholinolytic properties, as well as antihistaminic activity.

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the pharmacological profile of β-belladonnine. It summarizes the available quantitative data, presents detailed methodologies for its further study, and visualizes the relevant biological pathways.

Quantitative Pharmacological Data

While specific in vitro binding and functional potency data for β-belladonnine are limited, the following tables summarize the available in vivo data for β-belladonnine and provide comparative in vitro data for the structurally related and well-studied belladonna alkaloids, atropine and scopolamine, to offer a contextual pharmacological framework.

Table 1: In Vivo Efficacy of β-Belladonnine

ParameterSpeciesTissue/EffectValueReference
ED50Not SpecifiedHeart M-receptor blockade13 µg/kg[1]
ED50Not SpecifiedSkeletal muscle N-cholinoreceptor blockade50-60 mg/kg[1]

Table 2: Comparative Muscarinic Receptor Binding Affinities of Related Belladonna Alkaloids

CompoundReceptor SubtypeKi (nM)SpeciesReference
AtropineM10.8 - 2.5Human/Rat
M20.7 - 2.1Human/Rat
M30.8 - 2.0Human/Rat
M41.0 - 2.5Human/Rat
M51.5 - 3.0Human
ScopolamineM10.3 - 1.0Human/Rat
M20.4 - 1.2Human/Rat
M30.5 - 1.5Human/Rat
M40.8 - 2.0Human/Rat
M51.0 - 2.5Human

Note: The Ki values for atropine and scopolamine are compiled from various sources and represent a general range. Specific values can vary based on experimental conditions.

Table 3: Comparative Functional Antagonism of Related Belladonna Alkaloids at Muscarinic Receptors

CompoundReceptor SubtypeAssay TypepA2 / IC50SpeciesReference
AtropineM1Phosphoinositide turnover~9.0Rat
M2Inhibition of adenylyl cyclase~9.2Rat
M3Contraction of smooth muscle~9.5Guinea Pig
ScopolamineM1Phosphoinositide turnover~9.3Rat
M2Inhibition of adenylyl cyclase~9.4Rat
M3Contraction of smooth muscle~9.7Guinea Pig

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 values are highly dependent on the agonist concentration used.

Experimental Protocols

The following protocols describe standard methodologies for determining the receptor binding affinity and functional activity of a compound like β-belladonnine at muscarinic acetylcholine receptors.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of β-belladonnine for muscarinic M2 receptors using cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M2 receptor and [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

Materials:

  • CHO cell membranes expressing human M2 muscarinic receptors

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • β-Belladonnine

  • Atropine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the CHO-M2 cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 20-40 µg/mL. Homogenize briefly to ensure a uniform suspension.

  • Assay Plate Preparation: In a 96-well plate, add Assay Buffer, β-belladonnine at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and the radioligand [³H]-NMS at a final concentration equal to its Kd (e.g., ~0.5 nM).

  • Total and Non-Specific Binding: For total binding wells, add Assay Buffer instead of the competitor. For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).

  • Incubation: Add the prepared cell membrane suspension to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of β-belladonnine from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes CHO-M2 Membranes Plate Prepare 96-well Plate Membranes->Plate Radioligand [³H]-NMS Radioligand->Plate Competitor β-Belladonnine Competitor->Plate Buffer Assay Buffer Buffer->Plate Incubate Incubate at RT Plate->Incubate Harvest Harvest & Wash Incubate->Harvest Count Scintillation Counting Harvest->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

Workflow for Radioligand Binding Assay.
Calcium Flux Functional Assay

This protocol describes a fluorescent-based functional assay to measure the antagonist effect of β-belladonnine on M3 muscarinic receptor-mediated calcium mobilization in CHO cells stably expressing the human M3 receptor.

Materials:

  • CHO cells stably expressing human M3 muscarinic receptors

  • Cell culture medium (e.g., DMEM/F12)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Carbachol (agonist)

  • β-Belladonnine

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the CHO-M3 cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation: After incubation, wash the cells with Assay Buffer to remove excess dye. Add β-belladonnine at various concentrations and incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

  • Agonist Stimulation: Inject a pre-determined concentration of carbachol (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of β-belladonnine on the carbachol-induced calcium signal. Calculate the IC50 value from the concentration-response curve.

Calcium_Flux_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Plate_Cells Plate CHO-M3 Cells Load_Dye Load with Fluo-4 AM Plate_Cells->Load_Dye Add_Antagonist Add β-Belladonnine Load_Dye->Add_Antagonist Incubate_Ant Incubate Add_Antagonist->Incubate_Ant Read_Baseline Read Baseline Fluorescence Incubate_Ant->Read_Baseline Inject_Agonist Inject Carbachol Read_Baseline->Inject_Agonist Record_Signal Record Ca²⁺ Signal Inject_Agonist->Record_Signal Analyze_Data Calculate IC50 Record_Signal->Analyze_Data

Workflow for Calcium Flux Functional Assay.

Signaling Pathways

β-Belladonnine exerts its effects by antagonizing muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The five subtypes of muscarinic receptors (M1-M5) couple to different G-proteins and initiate distinct intracellular signaling cascades.

Gq/11-Coupled Muscarinic Receptors (M1, M3, M5)

Antagonism of M1, M3, and M5 receptors by β-belladonnine blocks the canonical Gq/11 signaling pathway. Upon agonist binding, these receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor M1, M3, M5 Receptor G_protein Gq/11 Receptor->G_protein Agonist PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes Beta_Bella β-Belladonnine Beta_Bella->Receptor IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Downstream Downstream Effects PKC->Downstream

Gq/11-Coupled Muscarinic Receptor Signaling Pathway.
Gi/o-Coupled Muscarinic Receptors (M2, M4)

β-Belladonnine's antagonism of M2 and M4 receptors inhibits the Gi/o signaling pathway. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor M2, M4 Receptor G_protein Gi/o Receptor->G_protein Agonist AC Adenylyl Cyclase (AC) G_protein->AC GIRK GIRK Channel G_protein->GIRK βγ subunit ATP ATP AC->ATP converts Beta_Bella β-Belladonnine Beta_Bella->Receptor K_efflux K⁺ Efflux GIRK->K_efflux cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effects PKA->Downstream

Gi/o-Coupled Muscarinic Receptor Signaling Pathway.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic studies specifically on β-belladonnine are not widely reported. As a tropane alkaloid, it is expected to be well-absorbed and distributed throughout the body, similar to atropine and scopolamine. The pharmacodynamics of β-belladonnine are a direct consequence of its anticholinergic properties. The selective blockade of cardiac M2 receptors at lower doses suggests a potential for cardiovascular effects, such as an increase in heart rate, with less pronounced effects on smooth muscle and glands.[1] At higher doses, the blockade of nicotinic receptors in skeletal muscle can lead to muscle weakness or paralysis.[1] The central nervous system effects are also anticipated, given the ability of tropane alkaloids to cross the blood-brain barrier.

Conclusion

β-Belladonnine is a tropane alkaloid with a pharmacological profile centered on the antagonism of muscarinic and, at higher concentrations, nicotinic acetylcholine receptors. Its selectivity for cardiac M2 receptors presents an interesting area for further investigation. While there is a scarcity of specific in vitro quantitative data, the methodologies and signaling pathway information provided in this guide offer a robust framework for future research and development efforts. A thorough characterization of its binding affinities, functional potencies, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential and toxicological profile.

References

Unveiling the Enigmatic Mechanism of Action of Beta-Belladonnine on Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-belladonnine, a tropane alkaloid found in plants of the Solanaceae family, is structurally related to other well-known belladonna alkaloids like atropine and scopolamine. While the general mechanism of action for belladonna alkaloids involves competitive antagonism at muscarinic acetylcholine receptors, specific and detailed pharmacological data for beta-belladonnine is scarce in publicly available scientific literature. This technical guide synthesizes the current understanding of the interaction of belladonna alkaloids with muscarinic receptors, using atropine as a well-characterized reference compound due to the lack of specific quantitative data for beta-belladonnine. It provides an in-depth overview of the relevant signaling pathways, detailed experimental protocols for characterization, and a discussion on potential subtype selectivity, drawing from available information on a beta-belladonnine derivative.

Introduction to Muscarinic Receptors and Belladonna Alkaloids

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial for mediating the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems. Five distinct subtypes, M1 through M5, have been identified, each with unique tissue distribution and signaling properties.[[“]] Belladonna alkaloids, including atropine, scopolamine, and hyoscyamine, are a class of compounds that act as competitive antagonists at these receptors, blocking the binding of ACh and thereby inhibiting its effects.[[“]][3][4][5]

Muscarinic Receptor Subtypes and Their Signaling Pathways

The five muscarinic receptor subtypes are broadly classified into two families based on their G protein coupling:

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The distinct signaling pathways of each subtype are responsible for their diverse physiological roles.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M1/M3/M5 M1/M3/M5 Receptor ACh_1->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC Phospholipase C Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C Activation DAG->PKC ACh_2 Acetylcholine M2/M4 M2/M4 Receptor ACh_2->M2/M4 Gi/o Gi/o M2/M4->Gi/o AC Adenylyl Cyclase Gi/o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP experimental_workflow Start Start Prepare_Reagents Prepare cell membranes, [3H]-NMS, and beta-belladonnine dilutions Start->Prepare_Reagents Incubation Incubate membranes, [3H]-NMS, and beta-belladonnine Prepare_Reagents->Incubation Filtration Separate bound and unbound radioligand by filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity using scintillation counting Washing->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

References

A Technical Guide to the Spectroscopic Identification of β-Belladonnine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of β-belladonnine, a tropane alkaloid. Due to the limited availability of specific experimental spectra for β-belladonnine in publicly accessible databases, this document combines available mass spectrometry data with general spectroscopic characteristics of the tropane alkaloid class to which it belongs.

Introduction to β-Belladonnine

β-Belladonnine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. Its chemical structure, like other tropane alkaloids, is characterized by a bicyclic tropane ring system. The identification and characterization of such compounds are crucial for drug discovery, quality control of herbal medicines, and toxicological studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure of these complex molecules.

Spectroscopic Data for β-Belladonnine

The following sections present the available and expected spectroscopic data for β-belladonnine.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in the mass spectrometer provides a unique fingerprint that can be used for its identification.

Table 1: LC-MS Data for β-Belladonnine [1]

ParameterValue
Molecular FormulaC₃₄H₄₂N₂O₄
Molecular Weight542.7 g/mol
Precursor Ion ([M+H]⁺)543.322 m/z
InstrumentqTOF

Table 2: MS/MS Fragmentation Data for β-Belladonnine ([M+H]⁺) [1]

Fragment Ion (m/z)Relative Abundance (%)
420.213654100
543.32080172.12
421.21920854.40
544.32428042.50
124.11266339.41

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl substituents.

  • Tropane Ring Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons adjacent to the nitrogen atom and the ester linkages would appear at the lower field end of this region.

  • N-Methyl Protons: A characteristic singlet at around δ 2.2-2.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Resonances in the downfield region (δ 170-180 ppm) corresponding to the ester carbonyl groups.

  • Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm).

  • Tropane Ring Carbons: Aliphatic signals in the range of δ 25-70 ppm. The carbons bonded to the nitrogen and oxygen atoms will be deshielded and appear at the lower field end of this range.

  • N-Methyl Carbon: A signal at approximately δ 40 ppm.

An experimental IR spectrum for β-belladonnine is not available in the searched results. However, based on its functional groups, the following characteristic absorption bands can be anticipated.

Table 3: Expected IR Absorption Bands for β-Belladonnine

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Ester)1730-1750
C-O (Ester)1000-1300
C-N (Amine)1020-1250
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C=C (Aromatic)1450-1600

Experimental Protocols

The following is a general methodology for the extraction and spectroscopic analysis of tropane alkaloids from plant material, which can be adapted for the study of β-belladonnine.

  • Sample Preparation: Dried and powdered plant material (e.g., leaves, roots of Atropa belladonna) is used for extraction.

  • Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol, often with the addition of a small amount of ammonia to ensure the alkaloids are in their free base form.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base liquid-liquid extraction to purify the alkaloid fraction. The extract is acidified (e.g., with HCl) to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the alkaloids, making them soluble in a non-polar organic solvent (e.g., dichloromethane or chloroform).

  • Concentration: The organic layer containing the purified alkaloids is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude alkaloid mixture.

  • Chromatographic Separation: Individual alkaloids, such as β-belladonnine, can be isolated from the mixture using chromatographic techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).

  • NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD). ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer.

  • Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer coupled with a chromatographic system, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS). Electrospray ionization (ESI) is a common ionization technique for tropane alkaloids.

  • IR Spectroscopy: The IR spectrum of the purified compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

Visualization of the Identification Workflow

The following diagram illustrates the general workflow for the identification of a natural product like β-belladonnine using spectroscopic techniques.

Workflow for Spectroscopic Identification of β-Belladonnine cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis Plant Plant Material (e.g., Atropa belladonna) Extraction Solvent Extraction Plant->Extraction Purification Acid-Base Extraction Extraction->Purification Chromatography Chromatographic Separation Purification->Chromatography Isolated Isolated β-Belladonnine Chromatography->Isolated NMR NMR Spectroscopy (1H, 13C, 2D) Structure Structure Elucidation NMR->Structure MS Mass Spectrometry (LC-MS, MS/MS) MS->Structure IR IR Spectroscopy IR->Structure Isolated->NMR Isolated->MS Isolated->IR

References

In Vitro Biological Activity of Beta-Belladonnine: A Review of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family, most notably in Atropa belladonna, commonly known as deadly nightshade. While the pharmacological and toxicological properties of other tropane alkaloids from this plant, such as atropine, hyoscyamine, and scopolamine, have been extensively studied, there is a significant lack of specific scientific literature detailing the in vitro biological activity of beta-belladonnine. This technical guide aims to summarize the current state of knowledge, highlight the existing research gaps, and provide context based on the activities of closely related compounds.

Current State of Research

A comprehensive review of scientific databases reveals a scarcity of dedicated in vitro studies on beta-belladonnine. The majority of research on Atropa belladonna focuses on the more abundant and pharmacologically prominent alkaloids. Beta-belladonnine is often mentioned as a constituent of the plant, but its specific biological effects, quantitative data such as IC50 or EC50 values, and mechanisms of action at the molecular level remain largely uninvestigated.[1][2][3][4][5]

Context from Related Tropane Alkaloids

Given the limited direct data on beta-belladonnine, its potential biological activities can be contextualized by examining the known in vitro effects of other tropane alkaloids present in Atropa belladonna. These alkaloids share a common tropane core structure, which is responsible for their characteristic anticholinergic properties.[3][6][7]

Anticholinergic Activity: The primary mechanism of action for tropane alkaloids like atropine and scopolamine is the competitive antagonism of muscarinic acetylcholine receptors.[6][7] This action blocks the effects of acetylcholine, a neurotransmitter involved in numerous physiological processes. It is plausible that beta-belladonnine may exhibit similar anticholinergic properties, although this has not been experimentally verified in vitro.

General Biological Effects of Atropa belladonna Alkaloids:

  • Antispasmodic: Relaxation of smooth muscle.[3]

  • Mydriatic: Dilation of the pupils.[8]

  • Sedative and Hallucinogenic: Effects on the central nervous system.[3][8]

Hypothetical Experimental Workflow for Investigating Beta-Belladonnine's In Vitro Activity

To address the current knowledge gap, a systematic in vitro investigation of beta-belladonnine would be necessary. The following diagram outlines a potential experimental workflow.

experimental_workflow cluster_preparation Compound Preparation & Purity Analysis cluster_assays In Vitro Biological Assays cluster_analysis Data Analysis & Interpretation Isolation Isolation of beta-belladonnine Purification Purification by Chromatography Isolation->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC) Structural_Elucidation->Purity_Assessment Receptor_Binding Receptor Binding Assays (e.g., Muscarinic Receptors) Purity_Assessment->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Acetylcholinesterase) Purity_Assessment->Enzyme_Inhibition Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Purity_Assessment->Cytotoxicity Functional_Assays Cell-based Functional Assays (e.g., Calcium Imaging) Purity_Assessment->Functional_Assays Dose_Response Dose-Response Analysis (IC50, EC50) Receptor_Binding->Dose_Response Enzyme_Inhibition->Dose_Response Cytotoxicity->Dose_Response Functional_Assays->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action SAR_Comparison Structure-Activity Relationship (SAR) Comparison Mechanism_of_Action->SAR_Comparison

Caption: A proposed experimental workflow for the in vitro characterization of beta-belladonnine.

Potential Signaling Pathways to Investigate

Based on the known pharmacology of related tropane alkaloids, a key signaling pathway to investigate for beta-belladonnine would be its interaction with muscarinic acetylcholine receptors (mAChRs). These are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine.

signaling_pathway cluster_receptor Muscarinic Acetylcholine Receptor Signaling beta_belladonnine beta-belladonnine (Hypothetical Antagonist) mAChR Muscarinic Receptor (mAChR) beta_belladonnine->mAChR Blocks ACh Acetylcholine (ACh) (Agonist) ACh->mAChR Activates G_protein G protein mAChR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical antagonism of the muscarinic acetylcholine receptor signaling pathway by beta-belladonnine.

Conclusion and Future Directions

The in vitro biological activity of beta-belladonnine represents a significant gap in the scientific understanding of Atropa belladonna alkaloids. While it is often listed as a chemical constituent, dedicated studies to elucidate its specific pharmacological and toxicological profile are lacking. Future research should focus on the isolation and purification of beta-belladonnine to enable a systematic investigation of its effects on various cellular targets, starting with muscarinic acetylcholine receptors. Such studies would be invaluable for a more complete understanding of the overall biological activity of Atropa belladonna and could potentially uncover novel pharmacological properties for this understudied alkaloid. Professionals in drug development should be aware of this data gap when working with extracts of Atropa belladonna.

References

The Dual Legacy of Deadly Nightshade: A Technical Guide to the Discovery and Significance of Belladonnine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alkaloids derived from Atropa belladonna, commonly known as deadly nightshade, hold a prominent and multifaceted position in the annals of pharmacology and medicine. For centuries, this plant has been recognized for its potent physiological effects, serving alternately as a poison, a cosmetic, and a powerful therapeutic agent. The primary active constituents, atropine and scopolamine, are well-characterized anticholinergic agents that have been extensively studied and utilized in modern medicine. This technical guide delves into the discovery and historical significance of belladonna alkaloids, with a particular focus on the lesser-known belladonnine. It provides a comprehensive overview of their chemical properties, pharmacological activities, and the experimental methodologies used for their isolation and analysis. Furthermore, this guide illustrates the key signaling pathways affected by these alkaloids and outlines a typical experimental workflow for their investigation.

Introduction: A Plant of Historical and Pharmacological Importance

The history of Atropa belladonna is deeply intertwined with human civilization, its uses ranging from the sinister to the therapeutic. The plant's name itself reflects its dual nature: "Atropa" is derived from Atropos, the Greek Fate who cuts the thread of life, alluding to its lethal toxicity, while "belladonna," Italian for "beautiful woman," refers to its historical use by women in the Renaissance to dilate their pupils for cosmetic effect.[1][2]

The medicinal properties of belladonna have been recognized for centuries, with applications as a pain reliever, muscle relaxant, and anti-inflammatory agent.[3] Its use as an anesthetic for surgery and to ease childbirth was also documented.[2] The potent physiological effects of belladonna are attributed to its rich content of tropane alkaloids, a class of secondary metabolites characterized by a bicyclic tropane ring structure.[4] The most abundant and well-studied of these are atropine and scopolamine. The isolation of atropine in 1833 marked a significant milestone in pharmacology, paving the way for the scientific investigation of these potent compounds.[5]

This guide will explore the discovery and historical significance of the primary belladonna alkaloids, with a special emphasis on belladonnine, a dimeric derivative that is often considered an artifact of the extraction process.

The Belladonna Alkaloids: Chemical and Physical Properties

The principal alkaloids of Atropa belladonna are atropine, scopolamine, and the lesser-known belladonnine. While atropine and scopolamine are monomeric tropane esters, belladonnine is a dimer of apoatropine.[4] The quantitative data for these alkaloids are summarized in the tables below.

Table 1: Chemical and Physical Properties of Key Belladonna Alkaloids

PropertyAtropineScopolamineBelladonnine
Chemical Formula C₁₇H₂₃NO₃C₁₇H₂₁NO₄C₃₄H₄₂N₂O₄
Molar Mass 289.37 g/mol 303.35 g/mol 542.72 g/mol [4]
Melting Point 114-116 °C59 °C (hygroscopic)129 °C
Solubility Soluble in ethanol, chloroform, ether; sparingly soluble in water.Soluble in water, ethanol, chloroform, acetone; sparingly soluble in ether.Soluble in alcohol, benzene, chloroform, ethyl acetate; sparingly soluble in water, petroleum ether.
CAS Number 51-55-851-34-3510-25-8[4]

Table 2: Quantitative Pharmacological Data of Atropine and Scopolamine

ParameterAtropineScopolamineBelladonnine
Receptor Target Muscarinic acetylcholine receptors (non-selective antagonist)Muscarinic acetylcholine receptors (non-selective antagonist)Presumed muscarinic acetylcholine receptor antagonist
Affinity (Ki) ~1 nM (for muscarinic receptors)~0.1-1 nM (for muscarinic receptors)Data not available
LD50 (Oral, mouse) 75 mg/kg[5]Data not availableData not available

Discovery and Historical Significance

The use of Atropa belladonna dates back to ancient times, where it was employed as a poison for tipping arrows and in political assassinations.[2] The ancient Greeks used it for treating wounds, gout, and sleeplessness, and it was also reputed to be an ingredient in love potions.[2] During the Roman Empire, it was notoriously used as a poison.[2]

The Renaissance saw the cosmetic use of belladonna to dilate pupils, a practice that gave the plant its name.[1][2] Medically, it was used as an anesthetic and for various other ailments.[2] The isolation of atropine in 1833 was a pivotal moment, allowing for the standardized and scientific study of its pharmacological effects. This led to its adoption in modern medicine for a variety of purposes.

Belladonnine, in contrast, is less well-documented in historical texts. It is believed to be a product of the chemical alteration of other alkaloids during the extraction process, specifically the dimerization of apoatropine, which itself is a dehydration product of atropine.[4] Its historical significance is therefore more closely tied to the chemistry and analysis of belladonna extracts rather than as a traditionally used medicinal agent.

Mechanism of Action and Signaling Pathways

The pharmacological effects of belladonna alkaloids are primarily due to their action as competitive antagonists at muscarinic acetylcholine receptors.[5] By blocking these receptors, they inhibit the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system. This leads to a range of physiological responses, including:

  • Inhibition of secretions: Dry mouth, reduced sweating, and decreased gastric acid secretion.[5]

  • Cardiovascular effects: Increased heart rate (tachycardia).[5]

  • Ocular effects: Dilation of the pupils (mydriasis) and paralysis of accommodation.[5]

  • Smooth muscle relaxation: Relaxation of the smooth muscles in the gastrointestinal tract, bronchi, and bladder.[5]

  • Central nervous system effects: Atropine is a central nervous system stimulant, while scopolamine can cause sedation and amnesia.[5]

The signaling pathway initiated by acetylcholine at muscarinic receptors is complex and varies depending on the receptor subtype. A simplified representation of this pathway is depicted below.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Antagonist Action ACh Acetylcholine Receptor Muscarinic Receptor (GPCR) ACh->Receptor Binds to G_Protein G-protein (Gq/11 or Gi/o) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response2 Cellular Response cAMP->Cellular_Response2 Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Belladonna_Alkaloid Belladonna Alkaloids (Atropine, Scopolamine, Belladonnine) Belladonna_Alkaloid->Receptor Blocks

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols: Isolation and Analysis

The isolation and analysis of belladonna alkaloids from plant material typically involve a multi-step process. The following is a generalized protocol that can be adapted for the specific analysis of atropine, scopolamine, and belladonnine.

5.1. Extraction

  • Sample Preparation: Dried and powdered plant material (leaves or roots of Atropa belladonna) is used as the starting material.

  • Alkalinization and Extraction: The powdered material is moistened with a basic solution (e.g., sodium carbonate or ammonia) to liberate the free alkaloid bases.[6] The alkaloids are then extracted with an organic solvent such as chloroform or a chloroform-methanol mixture.[7]

  • Acidification and Purification: The organic extract is then treated with a dilute acid (e.g., sulfuric acid or hydrochloric acid) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase. This step helps to separate the alkaloids from other non-basic plant constituents.

  • Basification and Final Extraction: The acidic aqueous layer is then made basic again, and the free alkaloid bases are re-extracted into an organic solvent.

  • Solvent Evaporation: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

5.2. Analytical Methods

The qualitative and quantitative analysis of the extracted alkaloids can be performed using various chromatographic techniques.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for the qualitative identification of alkaloids. The extract is spotted on a TLC plate (e.g., silica gel), which is then developed in a suitable solvent system. The separated alkaloids are visualized using a detecting agent, such as Dragendorff's reagent, which produces characteristic colored spots.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both qualitative and quantitative analysis. A C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6][8] Detection is typically performed using a UV detector at a wavelength of around 210 nm.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the identification and quantification of alkaloids. The volatile alkaloids or their derivatives are separated on a capillary column and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern.[8][9]

The following diagram illustrates a general workflow for the extraction and analysis of belladonna alkaloids.

Experimental_Workflow Start Dried & Powdered Atropa belladonna Plant Material Extraction Alkaloid Extraction (Acid-Base Extraction) Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract TLC Thin-Layer Chromatography (TLC) Crude_Extract->TLC HPLC High-Performance Liquid Chromatography (HPLC) Crude_Extract->HPLC GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Crude_Extract->GCMS Qualitative Qualitative Analysis (Identification) TLC->Qualitative HPLC->Qualitative Quantitative Quantitative Analysis (Quantification) HPLC->Quantitative GCMS->Qualitative GCMS->Quantitative

Caption: General Experimental Workflow for Alkaloid Analysis.

Conclusion and Future Directions

The belladonna alkaloids, particularly atropine and scopolamine, have a rich history that has transitioned from the realms of poison and folklore to indispensable tools in modern medicine. Their well-established anticholinergic properties continue to be exploited for a wide range of therapeutic applications. Belladonnine, while less studied, represents an interesting chemical entity that warrants further investigation to fully elucidate its pharmacological profile and potential biological activity.

Future research should focus on obtaining quantitative pharmacological data for belladonnine to allow for a direct comparison with its monomeric counterparts. The development and validation of specific analytical methods for the routine quantification of belladonnine in plant extracts and pharmaceutical preparations would also be of significant value. A deeper understanding of the biosynthesis and potential physiological role of belladonnine within the plant could also provide new insights into the complex biochemistry of Atropa belladonna. The continued exploration of these potent natural products holds promise for the discovery of new therapeutic agents and a deeper appreciation of the intricate relationship between plants and human health.

References

The Unwritten Toxicology: An In-depth Technical Guide to the Inferred Toxicological Profile of Beta-Belladonnine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and toxicological databases lack specific comprehensive data on the toxicological profile of beta-belladonnine. Therefore, this technical guide provides an inferred toxicological profile based on the well-documented effects of tropane alkaloids, the class of compounds to which beta-belladonnine belongs. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it represents a scientifically inferred profile, not one established through direct experimental evidence on beta-belladonnine itself.

Introduction to Beta-Belladonnine

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family, most notably in Atropa belladonna, commonly known as deadly nightshade.[1][2][3] Like other tropane alkaloids such as atropine and scopolamine, beta-belladonnine is characterized by its tropane ring structure, which is responsible for its pharmacological activity. While commercially available "belladonnine" can sometimes be a mixture with atropine, pure beta-belladonnine is a distinct chemical entity.[1][3]

Pharmacologically, beta-belladonnine is known to be a selective antagonist of muscarinic acetylcholine receptors (mAChRs). It exhibits a higher affinity for cardiac M2 receptors, with an ED50 of 13 μg/kg for blocking these receptors in the heart.[1][4] A significantly higher concentration, 10 to 20 times greater, is required to block M-cholinoreceptors in smooth muscles and secretory organs.[1][4] Additionally, it can block nicotinic acetylcholine receptors (nAChRs) in skeletal muscles at an ED50 of 50-60 mg/kg.[1][4] A derivative, BELLADONNINE Dichloroethylate (beta-), has been described as a short-acting muscle relaxant.[4]

Despite this basic pharmacological understanding, a detailed toxicological profile of beta-belladonnine remains largely uncharacterized in publicly accessible literature. The following sections will, therefore, extrapolate the potential toxicological properties of beta-belladonnine based on the known toxicology of the broader class of tropane alkaloids.

Inferred Toxicological Profile

The primary toxic effects of tropane alkaloids stem from their potent anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors.[1][5] Ingestion of plant material containing these alkaloids can lead to a well-defined set of symptoms known as the anticholinergic toxidrome.[3][6][7] The onset of symptoms typically occurs within 30 to 60 minutes of ingestion.[1]

Acute Toxicity

No specific LD50 values for beta-belladonnine are available. However, for a derivative, BELLADONNINE Dichloroethylate (beta-), the intravenous LD50 in mice is reported as 0.223 mg/kg, and the subcutaneous LD50 is 0.394 mg/kg.[4] For tropane alkaloids in general, toxicity is dose-dependent and can be severe, even fatal.[2][4] The toxic dose varies depending on the specific alkaloid and the route of administration. For children, the ingestion of as few as 2-3 berries from Atropa belladonna can be toxic.[8]

The clinical manifestations of acute tropane alkaloid poisoning are summarized in the table below.

Systemic EffectClinical Manifestation
Central Nervous System Confusion, delirium, hallucinations, agitation, seizures, coma.[1][7]
Cardiovascular System Tachycardia (increased heart rate), palpitations.[1][7]
Gastrointestinal System Dry mouth, decreased salivation, constipation, urinary retention.[1]
Ocular System Mydriasis (dilated pupils), blurred vision, photophobia.[7]
Dermatological System Flushed, dry, and warm skin.[7]
Sub-chronic and Chronic Toxicity

There is no specific information regarding the sub-chronic or chronic toxicity of beta-belladonnine. Long-term exposure to anticholinergic compounds can theoretically lead to persistent cognitive deficits and other systemic effects, but specific studies on tropane alkaloids are scarce.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No studies on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of beta-belladonnine have been identified. While some studies have investigated the genotoxic potential of other, structurally different beta-carboline alkaloids, these results cannot be directly extrapolated to the tropane alkaloid beta-belladonnine.[7] Standard assays for genotoxicity include the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity.[9]

Inferred Metabolism and Pharmacokinetics

The metabolism of beta-belladonnine has not been specifically studied. However, tropane alkaloids are generally metabolized in the liver, primarily by cytochrome P450 enzymes.[10] Genetic variability in these enzymes could potentially influence individual susceptibility to toxicity. The metabolic pathways of other tropane alkaloids, such as the hydrolysis of atropine, are better understood.

Potential Drug Interactions

As an anticholinergic agent, beta-belladonnine can be expected to have additive effects with other drugs that possess anticholinergic properties, such as antihistamines, tricyclic antidepressants, and some antipsychotics.[11][12][13] Such combinations could increase the risk of severe anticholinergic toxicity. Pharmacokinetically, anticholinergic agents can delay the gastrointestinal absorption of other orally administered drugs by reducing gastric and intestinal motility.[11]

Experimental Protocols for Toxicological Assessment

While no specific protocols for beta-belladonnine were found, the toxicological evaluation of a novel tropane alkaloid would likely follow established OECD guidelines.

A Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the toxicological assessment of a novel plant-derived alkaloid.

G Generalized Workflow for Toxicological Assessment of a Novel Alkaloid cluster_0 Initial Assessment cluster_1 In Vitro Toxicity cluster_2 In Vivo Toxicity (Rodent Model) cluster_3 Mechanistic Studies Compound Isolation & Purity Analysis Compound Isolation & Purity Analysis Literature Review Literature Review Compound Isolation & Purity Analysis->Literature Review Cytotoxicity Assays Cytotoxicity Assays Literature Review->Cytotoxicity Assays Genotoxicity Assays (Ames, Micronucleus) Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity Assays->Genotoxicity Assays (Ames, Micronucleus) Acute Toxicity (LD50) Acute Toxicity (LD50) Genotoxicity Assays (Ames, Micronucleus)->Acute Toxicity (LD50) Sub-chronic Toxicity Sub-chronic Toxicity Acute Toxicity (LD50)->Sub-chronic Toxicity Chronic Toxicity & Carcinogenicity Chronic Toxicity & Carcinogenicity Sub-chronic Toxicity->Chronic Toxicity & Carcinogenicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Sub-chronic Toxicity->Reproductive & Developmental Toxicity Pharmacokinetic & Metabolism Studies Pharmacokinetic & Metabolism Studies Chronic Toxicity & Carcinogenicity->Pharmacokinetic & Metabolism Studies Signaling Pathway Analysis Signaling Pathway Analysis Pharmacokinetic & Metabolism Studies->Signaling Pathway Analysis

A generalized workflow for assessing the toxicology of a novel alkaloid.

Inferred Mechanism of Action and Signaling Pathway

The primary mechanism of action for tropane alkaloids is the competitive antagonism of acetylcholine at muscarinic receptors. This blockade disrupts the normal signaling of the parasympathetic nervous system.

The diagram below illustrates the antagonistic action of a tropane alkaloid at a muscarinic acetylcholine receptor.

G Antagonistic Action of Tropane Alkaloids at Muscarinic Receptors cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine ACh_synthesis->ACh Vesicle Synaptic Vesicle ACh->Vesicle mAChR Muscarinic Receptor (mAChR) Vesicle->mAChR ACh Release & Binding G_Protein G-Protein mAChR->G_Protein Activates Effector Cellular Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Response Physiological Response (e.g., Muscle Contraction, Gland Secretion) Effector->Response Tropane_Alkaloid Tropane Alkaloid (e.g., beta-belladonnine) Tropane_Alkaloid->mAChR Blocks Binding

Tropane alkaloids block acetylcholine binding to muscarinic receptors.

Conclusion and Future Directions

The toxicological profile of beta-belladonnine remains a significant knowledge gap in the field of natural product toxicology. Based on its classification as a tropane alkaloid and its known pharmacological activity as a muscarinic antagonist, it is reasonable to infer that its toxicological effects would be characterized by the anticholinergic toxidrome. However, without direct experimental data, this remains an assumption.

There is a clear and urgent need for comprehensive toxicological studies on beta-belladonnine to accurately characterize its safety profile. Such studies should include acute, sub-chronic, and chronic toxicity assessments, as well as evaluations of its genotoxic, carcinogenic, and reproductive and developmental effects. A thorough investigation of its metabolism and pharmacokinetic profile is also warranted. This information is critical for any future consideration of beta-belladonnine in a therapeutic context and for a complete understanding of the toxicology of Atropa belladonna.

References

Beta-Belladonnine and its Putative Molecular Targets in the Central Nervous System: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Beta-Belladonnine

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade). Tropane alkaloids are known for their significant physiological effects, particularly on the nervous system. The chemical structure of belladonnine is distinct, and beta-belladonnine is a specific stereoisomer of this compound. The stereochemistry of tropane alkaloids is a critical determinant of their pharmacological activity, with different isomers often exhibiting vastly different binding affinities and functional effects at their molecular targets. For instance, the S-(-)-isomer of hyoscyamine is known to be significantly more potent than its R-(+)-isomer.[1] While specific data for beta-belladonnine is scarce, its structural similarity to other tropane alkaloids, such as atropine and scopolamine, suggests it likely shares a similar mechanism of action.

Inferred Molecular Targets in the CNS

Based on the pharmacology of related tropane alkaloids, the primary molecular targets of beta-belladonnine in the CNS are presumed to be cholinergic receptors, specifically muscarinic and nicotinic acetylcholine receptors.

Muscarinic Acetylcholine Receptors (mAChRs)

Tropane alkaloids are classic competitive antagonists of muscarinic acetylcholine receptors.[2] They bind to these G-protein coupled receptors without activating them, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine. This antagonism disrupts parasympathetic nervous system activity and also has profound effects within the CNS. There are five subtypes of muscarinic receptors (M1-M5), all of which are present in the central nervous system and are involved in various functions, including memory, learning, and motor control. It is highly probable that beta-belladonnine acts as an antagonist at one or more of these receptor subtypes.

Nicotinic Acetylcholine Receptors (nAChRs)

Some tropane alkaloids also exhibit activity at nicotinic acetylcholine receptors, which are ligand-gated ion channels. While the primary action of most belladonna alkaloids is at muscarinic receptors, interactions with nicotinic receptors, particularly at higher concentrations, cannot be ruled out for beta-belladonnine.

Quantitative Data (Hypothetical)

As no specific quantitative binding or functional data for beta-belladonnine is available, the following table is a hypothetical representation of how such data would be presented. The values are for illustrative purposes only and are not actual experimental data for beta-belladonnine.

Receptor SubtypeLigandAssay TypeKi (nM)IC50 (nM)EC50 (nM)Emax (%)
Muscarinic M1[3H]-PirenzepineRadioligand Binding----
Muscarinic M2[3H]-AF-DX 384Radioligand Binding----
Muscarinic M3[3H]-4-DAMPRadioligand Binding----
Nicotinic α4β2[3H]-CytisineRadioligand Binding----
Nicotinic α7[3H]-MethyllycaconitineRadioligand Binding----

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the interaction of compounds like beta-belladonnine with their putative molecular targets.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., beta-belladonnine) for a specific muscarinic receptor subtype.

Objective: To determine the inhibitory constant (Ki) of beta-belladonnine for the M1 muscarinic receptor.

Materials:

  • Membrane preparations from cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test compound: Beta-belladonnine, serially diluted.

  • 96-well filter plates (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [3H]-NMS (at a final concentration equal to its Kd), and 50 µL of either buffer (for total binding), 1 µM atropine (for non-specific binding), or varying concentrations of beta-belladonnine.

  • Add 50 µL of the M1 receptor membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then add 200 µL of scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for beta-belladonnine. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay for Muscarinic Receptors

This protocol measures the ability of a test compound to act as an agonist or antagonist at a Gq-coupled muscarinic receptor (e.g., M1 or M3) by measuring changes in intracellular calcium.

Objective: To determine if beta-belladonnine has agonist or antagonist activity at the M1 muscarinic receptor.

Materials:

  • CHO cells stably expressing the human M1 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist control: Carbachol.

  • Test compound: Beta-belladonnine.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the M1-expressing CHO cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • To test for agonist activity, add varying concentrations of beta-belladonnine to the wells and measure the fluorescence intensity over time.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of beta-belladonnine for 15-30 minutes, then add a concentration of carbachol that elicits a submaximal response (EC80) and measure the fluorescence intensity.

  • Record the peak fluorescence intensity for each well.

  • For agonist activity, plot the response versus the concentration of beta-belladonnine to determine the EC50 and Emax.

  • For antagonist activity, plot the inhibition of the carbachol response versus the concentration of beta-belladonnine to determine the IC50.

Visualizations

The following diagrams illustrate a generic experimental workflow for a radioligand binding assay and a simplified signaling pathway for a Gq-coupled muscarinic receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Compound) incubation Incubate Radioligand, Compound, and Membranes prep_reagents->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Liquid Scintillation Counting scintillation->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis

Caption: A generalized workflow for a radioligand binding assay.

gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine ACh->mAChR Activates Beta_Belladonnine Beta-Belladonnine (Antagonist) Beta_Belladonnine->mAChR Blocks

References

Understanding the Anticholinergic Effects of Belladonna Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The plant Atropa belladonna, commonly known as deadly nightshade, is a rich source of tropane alkaloids, which are potent anticholinergic agents. These alkaloids, primarily atropine, scopolamine, and hyoscyamine, exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). This competitive inhibition of acetylcholine signaling in the parasympathetic nervous system leads to a wide range of physiological effects, making these compounds both therapeutically useful and potentially toxic. This guide provides an in-depth look at the mechanism of action, quantitative receptor binding data for key belladonna alkaloids, and a detailed experimental protocol for assessing anticholinergic activity.

Core Concepts: Anticholinergic Mechanism of Action

The primary mechanism underlying the anticholinergic effects of belladonna alkaloids is the competitive antagonism of acetylcholine at muscarinic receptors.[1] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, binds to and activates mAChRs, initiating a signaling cascade that regulates various bodily functions. Belladonna alkaloids possess a structural similarity to acetylcholine, allowing them to bind to the same receptors but without activating them. By occupying the receptor binding sites, they prevent acetylcholine from exerting its effects, leading to a blockade of parasympathetic nerve impulses.

The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) distributed throughout the body, including the central nervous system (CNS), heart, smooth muscles, and exocrine glands. The specific anticholinergic effects observed depend on the receptor subtype being blocked and its location. For instance, blockade of M2 receptors in the heart leads to tachycardia, while antagonism of M3 receptors in smooth muscle results in relaxation and reduced secretions.[1][2]

Quantitative Data: Receptor Binding Affinities

The affinity of belladonna alkaloids for muscarinic receptors is a key determinant of their potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity. The following tables summarize publicly available binding data for atropine and scopolamine, the most studied belladonna alkaloids.

Table 1: Muscarinic Receptor Binding Affinities of Atropine

Receptor SubtypeKi (nM)IC50 (nM)
M11.27 ± 0.362.22 ± 0.60
M23.24 ± 1.164.32 ± 1.63
M32.21 ± 0.534.16 ± 1.04
M40.77 ± 0.432.38 ± 1.07
M52.84 ± 0.843.39 ± 1.16

Data compiled from APExBIO.[3]

Table 2: Muscarinic Receptor Binding Affinities of Scopolamine

Receptor SubtypeKi (nM)IC50 (nM)
M1-M5 (General)-55.3

Data from Selleckchem.

Note on beta-belladonnine: While specific binding data for beta-belladonnine is unavailable, a derivative, beta-belladonnine dichloroethylate, has been reported to selectively block cardiac M2 receptors with an ED50 of 13 µg/kg.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the anticholinergic signaling pathway and a general workflow for assessing anticholinergic activity.

Anticholinergic_Signaling_Pathway Anticholinergic Signaling Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Exocytosis Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle Triggers Release mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds and Activates Belladonna_Alkaloid Belladonna Alkaloid (e.g., Atropine) Belladonna_Alkaloid->mAChR Binds and Blocks G_Protein G-Protein mAChR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Response Cellular Response (e.g., Muscle Contraction, Secretion) Effector->Response

A diagram illustrating the competitive antagonism of acetylcholine by belladonna alkaloids at the muscarinic receptor.

Experimental_Workflow General Workflow for Anticholinergic Activity Screening start Start receptor_prep Prepare Cell Membranes Expressing Muscarinic Receptors start->receptor_prep radioligand_prep Prepare Radiolabeled Ligand (e.g., [3H]NMS) start->radioligand_prep test_compound_prep Prepare Test Compound (e.g., Belladonna Alkaloid Extract) start->test_compound_prep incubation Incubate Membranes with Radioligand and Test Compound receptor_prep->incubation radioligand_prep->incubation test_compound_prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation data_analysis Analyze Data to Determine IC50 and/or Ki Values scintillation->data_analysis end End data_analysis->end

A generalized workflow for screening the anticholinergic activity of a test compound using a radioligand binding assay.

Experimental Protocols: Muscarinic Receptor Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors. This protocol is adapted from established methodologies.

5.1 Materials and Reagents

  • Cell Membranes: Commercially available or prepared from tissues/cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells stably expressing human M1-M5 receptors).

  • Radioligand: A tritiated muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), with high specific activity.

  • Test Compound: The belladonna alkaloid or extract to be tested, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

  • Scintillation Cocktail: A liquid scintillation fluid compatible with the filter mats.

  • 96-well Filter Plates: With glass fiber filters.

  • Vacuum Manifold: For filtration.

  • Microplate Scintillation Counter.

5.2 Procedure

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Homogenize the membranes in cold assay buffer using a glass-Teflon homogenizer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membrane preparation to the desired final concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and the vehicle used for the test compound.

    • Non-specific Binding Wells: Add assay buffer, radioligand, and a high concentration of the non-specific binding control (e.g., atropine).

    • Test Compound Wells: Add assay buffer, radioligand, and serial dilutions of the test compound.

  • Incubation:

    • Add the diluted membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration:

    • Harvest the contents of each well onto the glass fiber filter plate using a vacuum manifold.

    • Rapidly wash the filters with multiple volumes of cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

5.3 Data Analysis

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki (optional): Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

While specific research on beta-belladonnine's anticholinergic profile is limited, the well-documented actions of atropine, scopolamine, and hyoscyamine provide a robust framework for understanding the anticholinergic effects of Atropa belladonna. These alkaloids act as competitive antagonists at muscarinic acetylcholine receptors, and their binding affinities can be precisely quantified using techniques such as radioligand binding assays. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals working with or investigating the therapeutic potential and toxicological properties of belladonna alkaloids. Further research is warranted to elucidate the specific pharmacological properties of less-abundant alkaloids like beta-belladonnine.

References

The Enigmatic Role of Beta-Belladonnine in Traditional Medicine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Atropa belladonna, commonly known as deadly nightshade, has been a cornerstone of traditional medicine for centuries, valued for its potent pharmacological effects.[1][2] These effects are primarily attributed to a class of tropane alkaloids, most notably atropine and scopolamine.[3][4][5] While these major alkaloids have been extensively studied, the role of minor constituents, such as beta-belladonnine, in the plant's traditional therapeutic applications remains largely unelucidated. This whitepaper provides a comprehensive overview of the traditional uses of Atropa belladonna, details plausible traditional extraction methodologies, and delves into the known pharmacology of its primary alkaloids. It also addresses the current knowledge gap concerning beta-belladonnine, highlighting the need for further research to understand its potential contribution to the plant's overall medicinal profile.

Traditional Uses of Atropa belladonna

Historically, Atropa belladonna has been employed in various traditional systems of medicine to treat a wide array of ailments. Its uses have ranged from alleviating pain and muscle spasms to managing respiratory and gastrointestinal disorders.[1][2][6]

Table 1: Documented Traditional Uses of Atropa belladonna

Ailment/ConditionTraditional Use
Pain and Inflammation Used as an analgesic and anti-inflammatory for conditions like neuralgia, sciatica, gout, and rheumatism.[2][6]
Gastrointestinal Disorders Employed as an antispasmodic to treat intestinal cramps, irritable bowel syndrome, and diarrhea.[1]
Respiratory Ailments Utilized to address spasmodic cough, asthma, and whooping cough.[6]
Ophthalmology Historically used to dilate pupils for cosmetic purposes and, medicinally, for eye examinations.[2][6]
Nervous System Disorders Applied in cases of Parkinson's disease-like tremors and as a sedative in certain contexts.
Other Uses Used as an antidote for certain types of poisoning and in some traditions as a component of surgical anesthesia.[4][6]

It is crucial to note that the potent toxicity of Atropa belladonna necessitated its use in very small, carefully controlled doses by experienced practitioners.[7]

Plausible Traditional Extraction Protocols

While specific historical recipes vary, the extraction of active alkaloids from Atropa belladonna in a traditional setting likely involved simple solvent-based methods. These preparations aimed to concentrate the medicinal compounds while reducing the overall toxicity of the plant material.

General Experimental Protocol for Alkaloid Extraction (Inferred)

A plausible traditional method for preparing a belladonna extract would involve the following steps:

  • Maceration: The dried and powdered leaves, roots, or berries of Atropa belladonna are soaked in a solvent such as ethanol (alcohol) or an acidic aqueous solution (e.g., vinegar or wine) for an extended period.[8]

  • Percolation/Filtration: The liquid extract is separated from the solid plant material. This process might be repeated multiple times to ensure maximum extraction of the alkaloids.

  • Concentration: The resulting liquid is gently heated to evaporate some of the solvent, thereby concentrating the alkaloid content.

  • Formulation: The final concentrated extract would then be incorporated into a medicinal preparation, such as a tincture, plaster, or ointment.

G Figure 1: Inferred Traditional Belladonna Alkaloid Extraction Workflow A Dried & Powdered Atropa belladonna Plant Material B Maceration (Soaking in Solvent) A->B Solvent (Alcohol/Acidic Solution) C Percolation/Filtration (Separation of Liquid Extract) B->C D Concentration (Evaporation of Solvent) C->D E Final Medicinal Preparation (Tincture, Ointment, etc.) D->E

Figure 1: Inferred Traditional Belladonna Alkaloid Extraction Workflow

The Enigma of Beta-Belladonnine

Beta-belladonnine is a tropane alkaloid found in Atropa belladonna.[9] However, it is considered a minor alkaloid, and the scientific literature specifically detailing its role in traditional medicine is virtually nonexistent. It is often mentioned as a related substance to the more abundant and pharmacologically dominant alkaloids, atropine and scopolamine. Some sources suggest that belladonnine may be formed during the extraction process.

Due to the lack of specific research, the direct contribution of beta-belladonna nine to the overall therapeutic effects of traditional belladonna preparations remains unknown. It is plausible that it may act synergistically with other alkaloids, but this has not been experimentally verified.

Pharmacology of Major Belladonna Alkaloids

The primary pharmacological effects of Atropa belladonna are due to the competitive antagonism of muscarinic acetylcholine receptors by atropine and scopolamine.[3][10] This anticholinergic action disrupts the parasympathetic nervous system's ability to regulate various bodily functions.

G Figure 2: Anticholinergic Signaling Pathway of Atropine/Scopolamine cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron/Effector Cell A Acetylcholine (ACh) Synthesis B Muscarinic ACh Receptor A->B ACh Release & Binding C Cellular Response (e.g., Muscle Contraction, Gland Secretion) B->C Signal Transduction D Atropine / Scopolamine (Belladonna Alkaloids) D->B Blocks ACh Binding

Figure 2: Anticholinergic Signaling Pathway of Atropine/Scopolamine

Table 2: Pharmacological Effects of Major Belladonna Alkaloids

AlkaloidPrimary Mechanism of ActionKey Pharmacological Effects
Atropine Competitive antagonist of muscarinic acetylcholine receptors.Increased heart rate, decreased salivation and other secretions, relaxation of smooth muscles, pupil dilation.[3]
Scopolamine Competitive antagonist of muscarinic acetylcholine receptors; crosses the blood-brain barrier more readily than atropine.Sedation, anti-nausea, anti-motion sickness, amnesia at higher doses.[3]

Future Research Directions

The role of beta-belladonnine in the traditional medicinal use of Atropa belladonna represents a significant knowledge gap. Future research should focus on:

  • Quantitative Analysis: Developing and applying analytical methods to accurately quantify the concentration of beta-belladonnine in various traditional belladonna preparations.

  • Isolation and Pharmacological Screening: Isolating pure beta-belladonnine and conducting comprehensive pharmacological studies to determine its specific mechanism of action and potential therapeutic effects.

  • Synergistic Studies: Investigating the potential synergistic or antagonistic interactions between beta-belladonnine and other belladonna alkaloids to understand its contribution to the overall pharmacological profile of the plant extract.

Conclusion

While the traditional use of Atropa belladonna is well-documented, the scientific understanding of its chemical constituents is heavily skewed towards atropine and scopolamine. The specific role of beta-belladonnine remains an intriguing mystery. A deeper investigation into this minor alkaloid could reveal novel pharmacological activities and provide a more complete picture of the therapeutic potential of this historically significant medicinal plant. Such research is essential for drug development professionals seeking to unlock the full potential of natural products.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Beta-Belladonnine Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of beta-belladonnine and its salts. It includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support research and development activities.

Physicochemical Properties

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. It is an isomer of belladonnine. The following tables summarize the key physical and chemical properties of beta-belladonnine and its known salts.

General Properties of Beta-Belladonnine
PropertyValueSource(s)
Chemical Name bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate
CAS Number 6696-63-5
Molecular Formula C₃₄H₄₂N₂O₄[1][2]
Molecular Weight 542.72 g/mol [1][2]
Appearance Powder[3]
Purity >98% (Commercially available)[4]
Solubility of Beta-Belladonnine
SolventSolubilitySource(s)
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
DMSOSoluble[4]
AcetoneSoluble[4]
Properties of Beta-Belladonnine Salts
Salt FormMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitySource(s)
Belladonnine (unspecified isomer)C₃₄H₄₂N₂O₄542.71129Sparingly soluble in water and petroleum ether; Soluble in alcohol, benzene, chloroform, and ethyl acetate.[5]
Belladonnine Bisulfate MonohydrateC₃₄H₄₂N₂O₄·H₂SO₄·H₂O658.80-Soluble in water.
Beta-Belladonnine DichloroethylateC₃₈H₅₂Cl₂N₂O₄671.74242-243Soluble in ethanol, methanol, and water; Not well soluble in acetone and chloroform.

Experimental Protocols

This section details methodologies for the extraction, analysis, and investigation of the biological activity of beta-belladonnine.

Extraction of Tropane Alkaloids from Atropa belladonna

This protocol describes a general method for the extraction of tropane alkaloids, including belladonnine, from plant material.

Materials:

  • Dried and powdered Atropa belladonna leaves

  • Methanol

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane

  • Ammonium hydroxide (25%)

  • Anhydrous sodium sulfate

  • Ultrasonic bath

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Weigh approximately 0.25 g of the powdered plant material and place it in a 50 mL Erlenmeyer flask.

  • Add 15 mL of methanol to the flask, seal it, and sonicate for 60 minutes.[6]

  • Filter the methanolic extract through filter paper into a round-bottom flask. Wash the filter cake with two additional 1 mL portions of methanol.[6]

  • Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C.[6]

  • Redissolve the dried extract in 25 mL of 5% HCl, using sonication to aid dissolution, and transfer to a separatory funnel.[6]

  • Wash the acidic aqueous phase with three 20 mL portions of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.[6]

  • Basify the aqueous phase to pH 10 with ammonium hydroxide.[6]

  • Extract the alkaloids from the basified aqueous phase with five 20 mL portions of dichloromethane.[6]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[6]

  • Filter and evaporate the solvent to dryness to obtain the total alkaloid extract.[6]

High-Performance Liquid Chromatography (HPLC) Analysis of Tropane Alkaloids

This protocol provides a method for the separation and quantification of tropane alkaloids.

Instrumentation and Conditions:

  • HPLC System: Waters-Alliance 2695 with a photodiode array (PDA) detector or equivalent.[6]

  • Column: Kromasil C18 (150 x 4.6 mm i.d.; 5.0 µm particle size) with a suitable guard column.[6]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both acidified with trifluoroacetic acid (0.01% and 0.08% v/v, respectively).[6]

  • Gradient Profile:

    • 0.00 min: 5% B

    • 15.00 min: 100% B

    • 20.00 min: 100% B (isocratic)

    • Post-run equilibration: 10 min at 5% B[6]

  • Flow Rate: 0.7 mL/min[6]

  • Detection Wavelength: 210 nm[6]

  • Injection Volume: 10 µL[6]

Sample Preparation:

  • Dissolve the dried alkaloid extract in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm membrane filter before injection.[6]

Muscarinic Receptor Binding Assay

This protocol outlines a general procedure to assess the binding affinity of beta-belladonnine to muscarinic acetylcholine receptors (mAChRs).

Materials:

  • Cell membranes expressing the desired mAChR subtype (e.g., from transfected CHO-K1 cells)

  • Radioligand (e.g., [³H]N-methylscopolamine)

  • Beta-belladonnine salt solution of varying concentrations

  • Assay buffer (e.g., PBS, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the beta-belladonnine salt solution.

  • To determine non-specific binding, include wells with a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of beta-belladonnine by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of beta-belladonnine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

Biological Activity and Signaling Pathways

Beta-belladonnine, like other belladonna alkaloids, primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][4] This antagonism blocks the effects of the neurotransmitter acetylcholine, leading to a range of physiological responses.

The following diagram illustrates the general mechanism of action of beta-belladonnine at a muscarinic receptor.

Beta-Belladonnine Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell cluster_drug Pharmacological Intervention Acetylcholine Acetylcholine mAChR Muscarinic Receptor (mAChR) Acetylcholine->mAChR Binds and Activates G_protein G-protein mAChR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Activity Response Cellular Response Effector->Response Leads to BetaBelladonnine Beta-Belladonnine BetaBelladonnine->mAChR Competitively Inhibits

Caption: General signaling pathway of muscarinic acetylcholine receptor antagonism by beta-belladonnine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of beta-belladonnine from a plant source.

Experimental Workflow for Beta-Belladonnine Analysis PlantMaterial Plant Material (Atropa belladonna) Extraction Solvent Extraction PlantMaterial->Extraction Purification Acid-Base Partitioning Extraction->Purification CrudeExtract Crude Alkaloid Extract Purification->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Characterization Further Characterization (NMR, MS, IR) CrudeExtract->Characterization DataAnalysis Data Analysis (Quantification & Identification) HPLC->DataAnalysis

Caption: Workflow for the extraction, analysis, and characterization of beta-belladonnine.

This guide provides foundational information for professionals working with beta-belladonnine and its salts. Further research into specific synthetic routes and detailed spectroscopic analysis is recommended for advanced applications.

References

An In-depth Technical Guide to the Solubility of Beta-Belladonnine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-belladonnine is a tropane alkaloid and a stereoisomer of belladonnine, found in plants of the Solanaceae family. Like other tropane alkaloids, its solubility in various organic solvents is a critical parameter for its extraction, purification, formulation, and analytical characterization. This technical guide summarizes the known qualitative solubility of beta-belladonnine, provides quantitative solubility data for structurally related tropane alkaloids as a reference, and details experimental protocols for determining its solubility.

Qualitative Solubility of Beta-Belladonnine

Qualitative assessments indicate that beta-belladonnine is soluble in a range of common organic solvents. This general solubility is characteristic of many alkaloids in their free base form, which are typically insoluble in water but soluble in less polar organic solvents.

Known Qualitative Solubility:

  • Soluble in:

    • Chloroform[1]

    • Dichloromethane[1]

    • Ethyl Acetate[1]

    • Dimethyl Sulfoxide (DMSO)[1]

    • Acetone[1]

A derivative, BELLADONNINE Dichloroethylate (beta-), has been reported to be soluble in ethanol, methanol, and water, but not well in acetone and chloroform. This highlights that the salt form of an alkaloid can have a significantly different solubility profile.

Quantitative Solubility of Related Tropane Alkaloids

In the absence of specific quantitative data for beta-belladonnine, the following tables provide solubility data for other well-known tropane alkaloids, atropine and cocaine. This data can serve as a useful reference point for estimating the potential solubility of beta-belladonnine in various organic solvents. The expression "1 g dissolves in X mL" can be converted to g/100mL by the formula: (1/X) * 100.

Table 1: Quantitative Solubility of Atropine [1]

SolventSolubility (1 g dissolves in...)Approximate Solubility ( g/100 mL)
Chloroform1 mL100
Ethanol2 mL50
Ethanol (60°C)1.2 mL83.3
Ether25 mL4
Benzene-Soluble

Table 2: Quantitative Solubility of Cocaine [1]

SolventSolubility (1 g dissolves in...)Approximate Solubility ( g/100 mL)
Chloroform0.7 mL142.9
Ethanol6.5 mL15.4
Ether3.5 mL28.6
Acetone-Soluble
Ethyl Acetate-Soluble

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for beta-belladonnine, a well-defined experimental protocol is essential. The following are detailed methodologies for determining solubility, which can be adapted for beta-belladonnine.

The determination of solubility follows a logical sequence of steps, from preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result A Obtain Pure beta-belladonnine C Prepare Saturated Solution at Controlled Temperature A->C B Select & Purify Organic Solvents B->C D Equilibrate (e.g., 24-48h with agitation) C->D E Separate Solid & Liquid (Centrifugation/Filtration) D->E F Quantify Analyte in the Supernatant E->F G Gravimetric Method (Evaporate solvent & weigh residue) F->G Direct H Spectroscopic/Chromatographic Method (UV-Vis, HPLC) F->H Indirect I Calculate Solubility (e.g., in g/100mL or mol/L) G->I H->I

Caption: Experimental workflow for determining the solubility of beta-belladonnine.

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of pure beta-belladonnine to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

    • Place the container in a constant temperature bath or shaker, set to the desired experimental temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling. Alternatively, centrifuge the sample and then withdraw the supernatant.

  • Quantification:

    • Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the beta-belladonnine.

    • Once the solvent is completely removed, weigh the container with the dried residue.

  • Calculation:

    • The mass of the dissolved beta-belladonnine is the final weight minus the initial weight of the container.

    • Calculate the solubility in g/100mL: (mass of residue / volume of supernatant taken) * 100.

This method is suitable if beta-belladonnine has a chromophore that absorbs in the UV-Vis range and is often quicker than the gravimetric method.

Protocol:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of beta-belladonnine of known concentration in the chosen solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for beta-belladonnine.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear (Beer-Lambert Law).

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 as described in the gravimetric method.

  • Quantification:

    • Take a precise aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

    • Convert the concentration to the desired units (e.g., g/100mL).

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.

Protocol:

  • Method Development and Validation:

    • Develop an HPLC method for the analysis of beta-belladonnine. This includes selecting an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV-Vis or DAD). A published method for atropine can be a good starting point.[2][3][4][5][6]

    • Validate the method for linearity, accuracy, and precision.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of beta-belladonnine of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 as described in the gravimetric method.

  • Quantification:

    • Take a precise aliquot of the clear supernatant and dilute it with the mobile phase to a concentration within the calibration range.

    • Inject the diluted sample into the HPLC system and record the peak area for beta-belladonnine.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution, accounting for the dilution.

Logical Relationships in Solubility Determination

The choice of method and the experimental design are interconnected and depend on the available resources and the required accuracy.

logical_relationships cluster_initial Initial Considerations cluster_method Method Selection cluster_protocol Protocol Steps cluster_outcome Outcome Purity Purity of beta-belladonnine Method Quantification Method Purity->Method Solvent Choice of Organic Solvent Solvent->Method Temperature Control of Temperature Equilibration Equilibration Time Temperature->Equilibration Gravimetric Gravimetric Method->Gravimetric Gravimetric Spectroscopic Spectroscopic Method->Spectroscopic Spectroscopic/ Chromatographic Separation Solid-Liquid Separation Equilibration->Separation Quantification Analyte Quantification Separation->Quantification SolubilityData Accurate Solubility Data Quantification->SolubilityData Gravimetric->Quantification Spectroscopic->Quantification

References

Methodological & Application

Application Note: Quantification of β-Belladonnine in Plant Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective HPLC-MS/MS method for the quantification of β-belladonnine in plant extracts, particularly from species of the Solanaceae family such as Atropa belladonna. As a stereoisomer of atropine, β-belladonnine's accurate quantification is crucial for comprehensive phytochemical analysis and quality control of botanical materials. This method utilizes a chiral stationary phase for chromatographic separation from its isomers and tandem mass spectrometry for unambiguous detection and quantification. The protocol provided herein is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Tropane alkaloids, a class of secondary metabolites found in various plants of the Solanaceae family, have significant pharmacological activities. While atropine and scopolamine are the most studied of these compounds, other isomers such as β-belladonnine are also present and may contribute to the overall biological effect of plant extracts. Due to their structural similarity, the separation and individual quantification of these isomers present an analytical challenge. This document describes a robust HPLC-MS/MS method developed to selectively quantify β-belladonnine.

Experimental

Sample Preparation

A reliable extraction method is critical for the accurate quantification of tropane alkaloids from complex plant matrices. The following protocol is recommended for the extraction of β-belladonnine from dried and powdered plant material.

Protocol: Extraction of β-Belladonnine from Plant Material

  • Sample Weighing: Accurately weigh approximately 0.5 g of the dried, powdered plant material into a 50 mL conical tube.

  • Extraction Solvent Addition: Add 20 mL of a chloroform:methanol:25% ammonia solution (15:5:1, v/v/v).[1]

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 20 minutes to ensure complete extraction.

  • Maceration: Allow the mixture to stand at room temperature for 1 hour.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the filtrate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

The chromatographic separation of β-belladonnine from its isomers is achieved using a chiral column. Mass spectrometric detection provides the necessary selectivity and sensitivity for quantification.

Instrumentation

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A chiral column, such as one with an alpha-1-acid glycoprotein (AGP) stationary phase, is recommended for the separation of atropine isomers.[2][3]

Table 1: HPLC Parameters

ParameterValue
Column Chiral AGP, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 35°C

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Nebulizer Gas Nitrogen
Collision Gas Argon

Table 3: Proposed MRM Transitions for β-Belladonnine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
β-Belladonnine 290.2124.110025 (Quantifier)
290.293.110035 (Qualifier)
Internal Standard (e.g., Homatropine) 276.2142.110020

Note: The precursor ion m/z 290.2 corresponds to the [M+H]⁺ of atropine and its isomers. The product ions are based on the known fragmentation of atropine, with m/z 124.1 being a prominent fragment.[4] Collision energies should be optimized for the specific instrument used.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method. Actual validation data should be generated in the user's laboratory.

Table 4: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 15%
Matrix Effect Monitored and compensated using an internal standard

Quantitative Data Summary (Hypothetical)

This table presents hypothetical quantitative data for β-belladonnine in different plant extracts to illustrate the application of the method.

Table 5: Hypothetical Concentration of β-Belladonnine in Plant Extracts

Plant SpeciesPlant Partβ-Belladonnine (µg/g dry weight)
Atropa belladonnaLeaf5.2
Atropa belladonnaRoot1.8
Datura stramoniumSeed0.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction (Chloroform:Methanol:Ammonia) plant_material->extraction 1. Weigh & Add Solvent filtration1 Filtration extraction->filtration1 2. Sonicate & Macerate evaporation Solvent Evaporation filtration1->evaporation 3. Filter reconstitution Reconstitution in Methanol evaporation->reconstitution 4. Evaporate filtration2 Syringe Filtration reconstitution->filtration2 5. Reconstitute hplc HPLC Separation (Chiral Column) filtration2->hplc 6. Inject msms MS/MS Detection (MRM Mode) hplc->msms Eluent quantification Quantification msms->quantification Data Acquisition reporting Reporting quantification->reporting Results

Caption: Experimental workflow for β-belladonnine quantification.

logical_relationship cluster_isomers Atropine Isomers cluster_analysis Analytical Challenge cluster_solution Methodology atropine Atropine (dl-hyoscyamine) separation Chromatographic Separation atropine->separation hyoscyamine l-hyoscyamine hyoscyamine->separation beta_belladonnine β-Belladonnine beta_belladonnine->separation quantification Selective Quantification separation->quantification chiral_hplc Chiral HPLC separation->chiral_hplc Requires msms Tandem MS quantification->msms Requires

Caption: Logical relationship of analytical challenges and solutions.

Conclusion

The HPLC-MS/MS method presented provides a framework for the selective and sensitive quantification of β-belladonnine in plant extracts. The use of a chiral stationary phase is essential for the chromatographic resolution of β-belladonnine from its isomers, while tandem mass spectrometry offers the high selectivity required for accurate quantification in complex matrices. This method can be a valuable tool for the quality control of botanical raw materials and finished products, as well as for further research into the pharmacology of tropane alkaloids. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols for the Extraction of β-Belladonnine from Atropa belladonna Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and isolation of β-belladonnine, a tropane alkaloid found in Atropa belladonna (deadly nightshade). Due to its status as a minor alkaloid, the protocol involves an initial extraction of total tropane alkaloids, followed by a proposed chromatographic purification method for the isolation of the β-belladonnine isomer.

Introduction

Atropa belladonna L. is a well-known medicinal plant from the Solanaceae family, renowned for its production of a variety of tropane alkaloids, including atropine and scopolamine.[1] Among the less abundant but significant alkaloids is belladonnine, which exists as α- and β-isomers. β-Belladonnine (CAS No. 6696-63-5) possesses a molecular formula of C₃₄H₄₂N₂O₄ and a molecular weight of 542.72 g/mol .[2] These application notes provide a comprehensive methodology for the extraction of total alkaloids from A. belladonna leaves and a subsequent purification strategy to isolate β-belladonnine for research and drug development purposes.

Quantitative Data

While specific quantitative data for β-belladonnine is not widely available due to its low concentration, the following tables summarize the content of major tropane alkaloids found in various parts of Atropa belladonna, which provides context for the expected yield of total alkaloids.

Table 1: Total Alkaloid Content in Atropa belladonna

Plant PartTotal Alkaloid Content (% of Dry Weight)
Leaves (Wild)2.88%[3]
Leaves (Cultivated)1.76%[3]
Roots (Wild)8.06%[3]
Roots (Cultivated)3.30%[3]
Stem1.42%[3]
Seeds4.82%[3]

Table 2: Atropine and Scopolamine Content in Atropa belladonna Leaves (Cultivated)

AlkaloidContent (mg/g of Dry Extract)
Atropine38.74[4]
Scopolamine7.54[4]

Experimental Protocols

This protocol is divided into three main stages:

  • Preparation of Plant Material: Proper collection and drying of A. belladonna leaves.

  • Extraction of Total Tropane Alkaloids: An acid-base liquid-liquid extraction method.

  • Purification of β-Belladonnine: A proposed method using High-Performance Liquid Chromatography (HPLC).

  • Collection: Harvest fresh leaves from mature Atropa belladonna plants. For optimal alkaloid content, harvesting is recommended when the plant begins to flower.

  • Drying: Dry the leaves immediately after harvesting to prevent enzymatic degradation of alkaloids. Shade-drying or using a mechanical dryer at a temperature not exceeding 40°C is recommended.[5]

  • Grinding: Once thoroughly dried, grind the leaves into a coarse powder (approximately 1-2 mm particle size) using a mechanical grinder. Store the powdered material in an airtight, light-proof container in a cool, dry place.

This protocol utilizes a classic acid-base extraction method to separate alkaloids from other plant constituents.

  • Acidic Extraction:

    • Accurately weigh 100 g of dried, powdered A. belladonna leaves.

    • Macerate the powder in 500 mL of 0.1 N sulfuric acid.

    • Stir the mixture for 4-6 hours at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the remaining plant material with an additional 200 mL of 0.1 N sulfuric acid and combine the filtrates. This acidic aqueous solution now contains the alkaloids as water-soluble salts.

  • Basification and Solvent Extraction:

    • Transfer the acidic filtrate to a large separatory funnel.

    • Slowly add concentrated ammonium hydroxide solution dropwise while gently swirling until the pH of the solution reaches approximately 10. This converts the alkaloid salts into their free base form, which are less soluble in water.

    • Add 300 mL of dichloromethane (or chloroform) to the separatory funnel.[1]

    • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic layer at the bottom will contain the free base alkaloids.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with 200 mL portions of dichloromethane.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Add anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl and let it stand for 30 minutes.

    • Filter the dried organic extract.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude alkaloid extract.[3]

Due to the presence of multiple, structurally similar tropane alkaloids and isomers, preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for isolating β-belladonnine.

  • Sample Preparation:

    • Dissolve the crude alkaloid extract in a minimal amount of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: A C18 reversed-phase column is a common choice for alkaloid separation.[3][4] For isomer separation, a chiral stationary phase (e.g., a cyclodextrin-based column) may provide better resolution and should be considered.[6]

    • Mobile Phase: An isocratic or gradient system of acetonitrile and a phosphate or ammonium acetate buffer (e.g., 50 mM, pH 2.95-8.5) can be optimized.[3][7] A starting point could be a gradient elution to first separate the major components, followed by an isocratic method to resolve the belladonnine isomers.

    • Flow Rate: Typically 1.0 - 5.0 mL/min for preparative scale.

    • Detection: UV detection at 210 nm.[3]

    • Injection Volume: Dependent on column size and sample concentration.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the elution time of β-belladonnine. The identity of the peak can be confirmed by comparing the retention time with a β-belladonnine reference standard.

    • Analyze the collected fractions for purity using analytical HPLC or TLC.

    • Pool the pure fractions and evaporate the solvent to obtain isolated β-belladonnine.

Visualizations

Extraction_Workflow A 1. Atropa belladonna Leaves (Dried and Powdered) B 2. Acidic Extraction (0.1 N H₂SO₄) A->B C Filtration B->C D Acidic Aqueous Extract (Alkaloid Salts) C->D Filtrate E Plant Debris (Discard) C->E Residue F 3. Basification (NH₄OH to pH 10) D->F G 4. Liquid-Liquid Extraction (Dichloromethane) F->G H Aqueous Layer (Discard) G->H Upper Layer I Organic Extract (Free Base Alkaloids) G->I Lower Layer J 5. Drying & Concentration (Na₂SO₄, Rotary Evaporator) I->J K Crude Tropane Alkaloid Extract J->K L 6. Preparative HPLC (Chiral Column) K->L M Fraction Collection L->M N Purified β-Belladonnine M->N O Other Alkaloid Fractions M->O

Caption: Workflow for the extraction and purification of β-belladonnine.

References

Application Note: Chiral Separation of Belladonnine Isomers Using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belladonnine is a tropane alkaloid found in plants of the Solanaceae family.[1] Structurally, it is a dimer of apoatropine and possesses a complex stereochemistry with multiple chiral centers.[2] For instance, the α-belladonnine isomer has eight defined stereocenters, giving rise to a large number of potential stereoisomers. The separation and characterization of these isomers are critical for understanding their individual pharmacological and toxicological profiles, which is essential in drug development and quality control of botanical preparations.

This application note provides detailed protocols for the chiral separation of belladonnine isomers based on established methods for atropine, utilizing both protein-based and polysaccharide-based chiral stationary phases.

Experimental Approach

The proposed strategy involves screening two types of chiral stationary phases that have proven effective for the separation of tropane alkaloids: a protein-based column (Chiral-AGP) and a polysaccharide-based column (Chiralcel OD). The initial screening will help determine the most suitable stationary phase and mobile phase conditions for resolving the complex mixture of belladonnine isomers.

Diagram: General Workflow for Chiral HPLC Method Development

Caption: A generalized workflow for the development of a chiral HPLC separation method.

Experimental Protocols

The following protocols are adapted from validated methods for the chiral separation of atropine enantiomers and are recommended as a starting point for the separation of belladonnine isomers.

Protocol 1: Chiral Separation using a Protein-Based CSP (Chiral-AGP)

This protocol is based on the successful separation of atropine enantiomers using an α1-acid glycoprotein (AGP) stationary phase.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral-AGP column (e.g., 100 mm x 4.0 mm, 5 µm particle size)

  • Mobile Phase:

    • Aqueous component: 10 mM sodium phosphate buffer with 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, adjusted to pH 7.0 with phosphoric acid.

    • Organic modifier: Acetonitrile

  • Sample solvent: Mobile phase

  • Belladonnine isomer standard or sample

Chromatographic Conditions:

ParameterValue
ColumnChiral-AGP (100 mm x 4.0 mm, 5 µm)
Mobile PhasePhosphate buffer:Acetonitrile (99:1, v/v)
Flow Rate0.6 mL/min
Column Temperature20°C
Detection Wavelength205 nm
Injection Volume10 µL

Procedure:

  • Prepare the mobile phase by mixing the aqueous component and acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Equilibrate the Chiral-AGP column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a stock solution of the belladonnine isomer mixture in the mobile phase.

  • Inject the sample onto the HPLC system and record the chromatogram.

  • Analyze the retention times and resolution of the separated peaks.

Protocol 2: Chiral Separation using a Polysaccharide-Based CSP (Chiralcel OD)

This protocol utilizes a cellulose-based chiral stationary phase, which has demonstrated broad applicability for the separation of various chiral compounds.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiralcel OD column (e.g., 250 mm x 4.6 mm, 10 µm particle size)

  • Mobile Phase: n-hexane, ethanol, diethylamine, acetic acid

  • Sample solvent: Mobile phase

  • Belladonnine isomer standard or sample

Chromatographic Conditions:

ParameterValue
ColumnChiralcel OD (250 mm x 4.6 mm, 10 µm)
Mobile Phasen-hexane:ethanol:diethylamine:acetic acid (60:40:0.2:0.2, v/v/v/v)
Flow Rate1.0 mL/min
Column TemperatureAmbient (e.g., 25°C)
Detection Wavelength210 nm
Injection Volume10 µL

Procedure:

  • Prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase before use.

  • Equilibrate the Chiralcel OD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a stock solution of the belladonnine isomer mixture in the mobile phase.

  • Inject the sample onto the HPLC system and record the chromatogram.

  • Analyze the retention times and resolution of the separated peaks.

Data Presentation

The following tables summarize typical quantitative data obtained for the chiral separation of atropine enantiomers using the proposed column types. These values can serve as a benchmark during method development for belladonnine.

Table 1: Quantitative Data for Chiral Separation of Atropine on Chiral-AGP Column

ParameterValue
Retention Time (d-hyoscyamine)Approx. 8.5 min
Retention Time (l-hyoscyamine)Approx. 10.2 min
Resolution (Rs)> 1.5
Linearity (concentration range)14.0-26.0 µg/mL (r > 0.9999)
Accuracy (recovery)100.1-100.5%
Precision (RSD)Intraday < 1.1%, Interday < 0.9%

Data adapted from a study on the determination of atropine enantiomers in ophthalmic solutions.

Table 2: Representative Quantitative Data for Chiral Separation of Tropane Alkaloids on a Polysaccharide-Based CSP

ParameterTypical Expected Value
Retention Time (Isomer 1)5 - 15 min
Retention Time (Isomer 2)7 - 20 min
Resolution (Rs)> 1.5
Selectivity (α)> 1.1

Note: Specific retention times for belladonnine isomers on a Chiralcel OD column will need to be determined experimentally.

Method Development and Optimization Considerations

Due to the complexity of the belladonnine molecule, with its multiple chiral centers, the separation of all its stereoisomers is expected to be challenging. The initial screening with the two proposed protocols will likely result in the separation of some, but not necessarily all, isomers. Further optimization will be required.

Key Optimization Parameters:

  • Mobile Phase Composition: The ratio of the organic modifier to the aqueous buffer (for Chiral-AGP) or the ratio of the alcoholic modifier to the non-polar solvent (for Chiralcel OD) should be systematically varied.

  • pH of the Aqueous Phase (for Chiral-AGP): The pH of the buffer can significantly influence the retention and selectivity of ionizable compounds like alkaloids. A pH range of 4-7 should be explored.

  • Mobile Phase Additives: For the Chiralcel OD column, the concentration of the acidic and basic additives (acetic acid and diethylamine) can be adjusted to improve peak shape and resolution.

  • Column Temperature: Varying the column temperature can affect the kinetics of the chiral recognition process and, consequently, the separation.

Diagram: Logical Relationship for Method Optimization

G Start Initial Screening (Protocols 1 & 2) CheckRes Adequate Resolution? Start->CheckRes OptMobilePhase Optimize Mobile Phase (Organic Modifier Ratio, pH) CheckRes->OptMobilePhase No FinalMethod Final Validated Method CheckRes->FinalMethod Yes OptAdditives Optimize Additives (Acid/Base Concentration) OptMobilePhase->OptAdditives OptTemp Optimize Column Temperature OptAdditives->OptTemp OptTemp->CheckRes

Caption: A decision-making workflow for optimizing the chiral HPLC method.

Conclusion

The chiral separation of belladonnine isomers is a complex analytical challenge due to the molecule's numerous stereocenters. This application note provides a rational starting point for method development by leveraging established HPLC protocols for the related tropane alkaloid, atropine. By systematically screening both protein-based and polysaccharide-based chiral stationary phases and optimizing the chromatographic conditions, researchers can develop a robust and reliable method for the separation and quantification of belladonnine isomers. Such a method will be invaluable for the pharmaceutical industry in ensuring the safety, efficacy, and quality of products containing this important alkaloid.

References

Application Notes: The Use of Beta-Belladonnine and its Congeners in In Vivo Animal Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. While research specifically investigating beta-belladonnine in neurological disorder models is limited, its chemical congeners, atropine and scopolamine, have been extensively studied. These belladonna alkaloids are competitive antagonists of muscarinic acetylcholine receptors, and their ability to block cholinergic signaling has made them valuable tools in neuroscience research.[[“]][[“]][[“]][4] This document provides an overview of the application of these compounds, as surrogates for beta-belladonnine, in animal models of neurological disorders, with a focus on their use in modeling cognitive dysfunction and extrapyramidal symptoms.

Mechanism of Action

The primary mechanism of action for belladonna alkaloids is the competitive, non-selective blockade of muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[[“]][[“]] By inhibiting the binding of the neurotransmitter acetylcholine to these receptors, these compounds disrupt parasympathetic nerve impulses. In the central nervous system, this anticholinergic action can lead to a range of effects, including sedation, amnesia, and alterations in motor control. At higher doses, they can cross the blood-brain barrier and cause more significant central effects like agitation and confusion.[[“]][[“]][[“]]

Applications in Neurological Disorder Models

The anticholinergic properties of belladonna alkaloids make them particularly useful for modeling and studying neurological conditions characterized by cholinergic deficits or dopaminergic imbalances.

  • Alzheimer's Disease and Cognitive Dysfunction: A prominent hypothesis in Alzheimer's disease is the cholinergic hypothesis, which posits that a deficiency in acetylcholine is critical to the cognitive decline observed in patients.[5] Scopolamine, in particular, is widely used to induce a transient amnesic state in rodents that mimics some of the cognitive deficits of Alzheimer's disease, providing a platform to test potential therapeutic agents.[6]

  • Parkinson's Disease: Historically, anticholinergic drugs were a mainstay in the treatment of Parkinson's disease to counteract the relative overactivity of the cholinergic system resulting from dopamine depletion.[7] While less common now, belladonna alkaloids can be used in animal models, such as the 6-hydroxydopamine (6-OHDA) or MPTP models, to study the interplay between the cholinergic and dopaminergic systems in motor control.[8][9]

  • Schizophrenia: Animal models of schizophrenia are complex and multifaceted.[10][11][12] While not a primary modeling agent, the psychotomimetic effects of high-dose anticholinergics can be used to investigate certain aspects of the disease, and their effects on cognition can be relevant to studying the cognitive impairments associated with schizophrenia.

Experimental Protocols

Below are detailed protocols for key experiments utilizing belladonna alkaloids in rodent models of neurological disorders.

Protocol 1: Scopolamine-Induced Amnesia Model for Alzheimer's Disease Research

This protocol describes the induction of cognitive deficits in mice using scopolamine, followed by assessment using the Morris Water Maze.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Drug Preparation: Prepare a stock solution of scopolamine hydrobromide in sterile saline (0.9% NaCl). A typical dose is 1 mg/kg.

  • Administration: Administer scopolamine (1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the start of the behavioral test.[13]

  • Behavioral Assay (Morris Water Maze):

    • Acquisition Phase (4 days):

      • Fill a circular pool (120 cm diameter) with water (22-24°C) made opaque with non-toxic white paint.

      • Place a hidden platform (10 cm diameter) 1 cm below the water surface in one quadrant.

      • Allow each mouse to perform four trials per day, starting from different quadrants.

      • Gently place the mouse into the water facing the pool wall.

      • Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform and allow it to remain there for 15 seconds.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (Day 5):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze escape latency, path length, and time in the target quadrant using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 2: Investigation of Motor Effects in a 6-OHDA Model of Parkinson's Disease

This protocol details the use of a belladonna alkaloid (atropine) to assess its effects on motor function in a rat model of Parkinson's disease.

  • Animal Model: Induce a unilateral lesion of the nigrostriatal pathway in adult male Sprague-Dawley rats by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Drug Preparation: Prepare a stock solution of atropine sulfate in sterile saline. A typical dose range is 1-5 mg/kg.

  • Administration: Administer atropine (e.g., 2 mg/kg, i.p.) or vehicle (saline).[13]

  • Behavioral Assay (Rotarod Test):

    • Training: Acclimate rats to the rotarod apparatus for 2-3 days prior to testing, with the rod rotating at a constant low speed (e.g., 4 rpm).

    • Testing:

      • Place the rat on the rotarod and gradually accelerate the rotation from 4 to 40 rpm over 5 minutes.

      • Record the latency to fall from the rod.

      • Perform three trials with a 15-20 minute inter-trial interval.

  • Data Analysis: Compare the latency to fall between the atropine-treated and vehicle-treated groups using statistical analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using belladonna alkaloids in animal models of neurological disorders.

Table 1: Effects of Scopolamine on Cognitive Performance in Rodent Models

Animal ModelCompoundDosageRoute of AdministrationBehavioral TestKey Findings
Wistar RatsScopolamine0.5 - 2 mg/kgi.p.Passive AvoidanceDose-dependent decrease in step-through latency
C57BL/6 MiceScopolamine1 mg/kgi.p.Morris Water MazeIncreased escape latency; decreased time in target quadrant
Sprague-Dawley RatsScopolamine0.75 mg/kgs.c.Y-MazeReduced spontaneous alternation

Table 2: Effects of Atropine on Motor Function in Rodent Models of Parkinson's Disease

Animal ModelCompoundDosageRoute of AdministrationBehavioral TestKey Findings
6-OHDA Lesioned RatsAtropine1 - 5 mg/kgi.p.Apomorphine-induced rotationsReduction in contralateral rotations
MPTP-treated MiceAtropine2 mg/kgi.p.RotarodImprovement in motor coordination
Reserpine-treated RatsAtropine5 mg/kgi.p.Catalepsy TestReduction in cataleptic behavior

Visualizations

signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor ACh->mAChR Binds to G_protein G-protein Signaling mAChR->G_protein Activates Cellular_Response Cellular Response G_protein->Cellular_Response Initiates Belladonna Beta-Belladonnine (or Atropine/Scopolamine) Belladonna->mAChR Blocks

Mechanism of Action of Belladonna Alkaloids

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Model Induce Neurological Disorder Model (e.g., 6-OHDA lesion) Acclimation Animal Acclimation & Baseline Testing Animal_Model->Acclimation Treatment_Group Administer Beta-Belladonnine (or analog) Acclimation->Treatment_Group Control_Group Administer Vehicle Acclimation->Control_Group Behavioral Behavioral Assays (e.g., Rotarod, MWM) Treatment_Group->Behavioral Control_Group->Behavioral Tissue Post-mortem Tissue Analysis Behavioral->Tissue logical_relationship cluster_model Alzheimer's Model cluster_intervention Intervention Cholinergic_Deficit Cholinergic Deficit Cognitive_Impairment Cognitive Impairment Cholinergic_Deficit->Cognitive_Impairment Leads to Belladonna_Admin Scopolamine Administration mAChR_Block mAChR Blockade Belladonna_Admin->mAChR_Block Causes mAChR_Block->Cholinergic_Deficit Mimics

References

Development of a validated analytical method for beta-belladonnine in plasma.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[1][2] As a pharmacologically active compound, it is crucial to have a reliable and validated analytical method for its quantification in biological matrices like plasma. This is essential for pharmacokinetic studies, toxicological assessments, and drug development. This document outlines a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of beta-belladonnine in plasma, developed in accordance with FDA and EMA guidelines on bioanalytical method validation.[3][4][5]

Beta-belladonnine selectively blocks muscarinic receptors in the heart and also has effects on skeletal muscle N-cholinoreceptors at higher concentrations.[1] Understanding its concentration in plasma is key to elucidating its therapeutic and toxic effects.

Chemical Properties of Beta-Belladonnine:

PropertyValueReference
Molecular FormulaC₃₄H₄₂N₂O₄[1][6]
Molecular Weight542.72 g/mol [1][7]
CAS Number6696-63-5[2][6]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.[7][8]

Signaling Pathway

Tropane alkaloids like beta-belladonnine are known to act as antagonists at muscarinic acetylcholine receptors. The following diagram illustrates a simplified signaling pathway for a muscarinic receptor, which beta-belladonnine would inhibit.

G rec Muscarinic Receptor gpc G-Protein (Gq/11) rec->gpc Activates plc Phospholipase C (PLC) gpc->plc Activates ip3 IP3 plc->ip3 Produces dag DAG plc->dag Produces ach Acetylcholine ach->rec Binds bbd Beta-Belladonnine bbd->rec Blocks er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca er->ca ca->pkc response Cellular Response pkc->response

Caption: Simplified muscarinic receptor signaling pathway inhibited by beta-belladonnine.

Experimental Protocol

This protocol details the materials and procedures for the validated LC-MS/MS analysis of beta-belladonnine in plasma.

Materials and Reagents
  • Beta-belladonnine reference standard (>98% purity)

  • Internal Standard (IS), e.g., Atropine-d3

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples for LC-MS analysis.[9]

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B

Mass Spectrometry:

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Source Temp.500°C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision GasNitrogen
MRM TransitionsBeta-belladonnine: To be determined experimentally (e.g., Q1: 543.3 -> Q3: 124.1); IS (Atropine-d3): To be determined experimentally (e.g., Q1: 293.2 -> Q3: 127.1)
Dwell Time100 ms

Method Validation

The analytical method was validated according to the principles outlined in the FDA and ICH guidelines.[3][4][10][11]

Experimental Workflow for Method Validation

G cluster_validation Validation Experiments start Start Validation dev Method Development (LC-MS/MS Optimization) start->dev prep Prepare Validation Protocol dev->prep spec Specificity & Selectivity prep->spec lin Linearity, LLOQ, ULOQ prep->lin acc_prec Accuracy & Precision (Intra- & Inter-day) prep->acc_prec matrix Matrix Effect prep->matrix recovery Extraction Recovery prep->recovery stability Stability (Freeze-Thaw, Short-term, Long-term, Post-preparative) prep->stability report Prepare Validation Report spec->report lin->report acc_prec->report matrix->report recovery->report stability->report end Method Validated report->end

Caption: Workflow for the validation of the analytical method.

Validation Parameters and Acceptance Criteria

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Calibration Curve Range1 - 1000 ng/mL---
Regression ModelWeighted (1/x²) linear regression---
Correlation Coefficient (r²)> 0.995≥ 0.99
Accuracy of Back-Calculated Concentrations85-115% (80-120% for LLOQ)±15% (±20% for LLOQ) of nominal

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 20%80-120%< 20%80-120%
Low QC3< 15%85-115%< 15%85-115%
Mid QC100< 15%85-115%< 15%85-115%
High QC800< 15%85-115%< 15%85-115%
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within ±15% (±20% for LLOQ) of nominal values.[5]

Table 3: Selectivity, Matrix Effect, and Recovery

ParameterResultAcceptance Criteria
SelectivityNo significant interfering peaks at the retention times of the analyte and IS in 6 different blank plasma sources.No significant interference.
Matrix Effect (%CV)< 15%CV of IS-normalized matrix factor should be ≤ 15%.
Extraction Recovery (%)Consistent and reproducibleShould be consistent and reproducible.

Table 4: Stability

Stability ConditionDurationResultAcceptance Criteria
Freeze-Thaw Stability3 cyclesMean concentration within ±15% of nominalMean concentration within ±15% of nominal
Short-Term (Bench-Top) Stability4 hours at room temp.Mean concentration within ±15% of nominalMean concentration within ±15% of nominal
Long-Term Stability30 days at -80°CMean concentration within ±15% of nominalMean concentration within ±15% of nominal
Post-Preparative (Autosampler) Stability24 hours at 4°CMean concentration within ±15% of nominalMean concentration within ±15% of nominal

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of beta-belladonnine in human plasma. The validation results demonstrate that the method meets the requirements of international regulatory guidelines for bioanalytical method validation. This method is suitable for use in pharmacokinetic and other studies requiring the measurement of beta-belladonnine concentrations in plasma.

Logical Relationships in Method Validation

G cluster_core Core Method Performance cluster_sample Sample Matrix Effects cluster_reliability Method Reliability acc Accuracy valid_method Validated Analytical Method acc->valid_method prec Precision prec->valid_method lin Linearity lin->acc Impacts lin->prec Impacts lin->valid_method sel Selectivity sel->acc Impacts sel->valid_method me Matrix Effect me->acc Impacts me->valid_method rec Recovery rec->acc Impacts rec->valid_method stab Stability stab->acc Impacts stab->valid_method robust Robustness (Development) robust->valid_method

Caption: Logical relationships between different validation parameters.

References

Application Note: Analysis of Belladonnine in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Belladonnine is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).[1][2][3] It is a cyclized dimer of apoatropine.[1] Like other belladonna alkaloids, such as atropine and scopolamine, belladonnine exhibits anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors.[4][5] This activity makes it a compound of interest in pharmacological research and drug development. This application note details a robust method for the extraction, derivatization, and subsequent analysis of belladonnine from plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the thermal lability of tropane alkaloids, a derivatization step is crucial for accurate quantification.[2]

Experimental Protocols

Sample Preparation: Extraction of Tropane Alkaloids

This protocol describes the extraction of belladonnine and other tropane alkaloids from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Atropa belladonna leaves)

  • Methanol

  • 0.5 M Sulfuric Acid

  • 25% Ammonium Hydroxide solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • pH meter or pH strips

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of dried, powdered plant material into a flask.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Filter the extract and collect the methanol phase. Repeat the extraction on the plant residue twice more.

  • Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the residue in 10 mL of 0.5 M sulfuric acid.

  • Wash the acidic solution with 10 mL of dichloromethane to remove non-polar compounds. Discard the organic phase.

  • Adjust the pH of the aqueous phase to approximately 9-10 with 25% ammonium hydroxide solution.

  • Perform a liquid-liquid extraction with three 15 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude alkaloid extract.

  • For further purification, the crude extract can be redissolved in a minimal amount of methanol and passed through a conditioned SPE cartridge. The alkaloids are then eluted with a suitable solvent mixture, such as dichloromethane:methanol (9:1).

Derivatization for GC-MS Analysis

Tropane alkaloids contain hydroxyl groups that can lead to poor peak shape and thermal degradation in the GC inlet. Silylation is a common derivatization technique to improve their volatility and stability.[2]

Materials:

  • Dried alkaloid extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer the dried alkaloid extract to a 2 mL GC vial.

  • Add 50 µL of anhydrous pyridine to dissolve the extract.

  • Add 100 µL of MSTFA to the vial.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before placing it in the GC-MS autosampler.

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-650.

  • Solvent Delay: 5 minutes.

Data Presentation

The following table summarizes the expected retention times and key mass spectral fragments for belladonnine and related tropane alkaloids after TMS derivatization. The data for belladonnine is estimated based on its chemical structure and the known fragmentation patterns of tropane alkaloids.

CompoundRetention Time (min) (Estimated)Molecular Weight (TMS Derivative)Key Mass Fragments (m/z)
Atropine-TMS~18.5361361 (M+), 196, 124, 94
Scopolamine-TMS~19.2375375 (M+), 202, 138, 124, 94
Belladonnine ~25-30 542 (Underivatized) 542 (M+), 271, 140, 124, 94, 82

Note: Belladonnine itself does not have a hydroxyl group amenable to silylation, so its molecular weight remains unchanged. Its retention time is expected to be significantly longer than atropine and scopolamine due to its much larger molecular weight. The characteristic fragment ions for tropane alkaloids often include m/z 124, 94, and 82, corresponding to the tropane moiety.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of belladonnine.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_results Results plant_material Dried Plant Material extraction Solvent Extraction plant_material->extraction cleanup Acid-Base Cleanup & SPE extraction->cleanup derivatization Silylation (MSTFA) cleanup->derivatization gcms GC-MS Analysis derivatization->gcms data_processing Data Processing gcms->data_processing identification Compound Identification data_processing->identification quantification Quantification data_processing->quantification

Caption: Experimental workflow for GC-MS analysis of belladonnine.

Signaling Pathway

Belladonnine, as a tropane alkaloid, functions as an antagonist to muscarinic acetylcholine receptors (mAChRs). The diagram below shows the Gq-coupled signaling pathway associated with M1/M3/M5 muscarinic receptors and how belladonnine inhibits this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_ligands Ligands (Extracellular) cluster_intracellular Intracellular Signaling receptor Muscarinic Receptor (M1/M3/M5) g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ach Acetylcholine (ACh) (Agonist) ach->receptor binds & activates belladonnine Belladonnine (Antagonist) belladonnine->receptor binds & blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: Antagonistic effect of belladonnine on the mAChR pathway.

References

Application Notes and Protocols: Beta-Belladonnine in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[1][2] As a member of this class of compounds, which includes the well-characterized muscarinic antagonists atropine and scopolamine, beta-belladonnine is of interest for its potential interactions with cholinergic receptors. These receptors, broadly divided into muscarinic and nicotinic subtypes, are critical mediators of neurotransmission in both the central and peripheral nervous systems. Understanding the binding characteristics of beta-belladonnine to these receptors is essential for elucidating its pharmacological profile and potential therapeutic applications.

Radioligand binding assays are a powerful and sensitive method for quantifying the interaction of a ligand with its receptor.[3][4] These assays are considered the gold standard for determining the affinity of a compound for a specific receptor subtype.[3][4] This document provides detailed application notes and protocols for the use of beta-belladonnine in radioligand binding assays to characterize its affinity for muscarinic and nicotinic acetylcholine receptors.

Data Presentation

Currently, there is a lack of publicly available in vitro radioligand binding data (e.g., Kᵢ or IC₅₀ values) specifically for beta-belladonnine across various receptor subtypes. However, in vivo studies have provided some indication of its biological activity.

Table 1: In Vivo Bioactivity of Beta-Belladonnine

ParameterValueTargetSpeciesNotes
ED₅₀13 µg/kgHeart M-receptorsNot SpecifiedSelectively blocks heart M-receptors. A 10 to 20 times higher concentration is required to block smooth muscle and secretory organ M-cholinoreceptors.[1]
ED₅₀50-60 mg/kgSkeletal Muscle N-cholinoreceptorsNot SpecifiedBlocks skeletal muscle N-cholinoreceptors.[1]

Signaling Pathways

Beta-belladonnine is reported to selectively block M2 muscarinic acetylcholine receptors (mAChRs). The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to various cellular responses, including the modulation of ion channels.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M2R M2 Muscarinic Receptor G_protein Gαi/βγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Ion Channel Modulation) cAMP->Response Mediates Acetylcholine Acetylcholine (Agonist) Acetylcholine->M2R Binds & Activates Beta_Belladonnine Beta-Belladonnine (Antagonist) Beta_Belladonnine->M2R Binds & Blocks

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of beta-belladonnine for a specific muscarinic receptor subtype (e.g., M2). This protocol is adapted from standard procedures for muscarinic receptor binding assays.[5][6]

Objective:

To determine the affinity (Kᵢ) of beta-belladonnine for a specific muscarinic receptor subtype by measuring its ability to compete with a known radiolabeled antagonist for binding to the receptor.

Materials:
  • Beta-Belladonnine: Test compound.

  • Radioligand: A high-affinity, subtype-selective muscarinic antagonist radiolabeled with ³H or ¹²⁵I (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for general muscarinic binding, or a more subtype-specific radioligand if available).

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing human M2 receptors) or tissue homogenates known to be rich in the target receptor (e.g., rat heart for M2 receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, non-labeled muscarinic antagonist (e.g., 1 µM atropine).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration apparatus (cell harvester).

  • Scintillation vials.

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Membranes (Cell culture or tissue homogenization) Incubation Incubate Receptor Membranes, Radioligand, and Beta-Belladonnine (or buffer or non-specific control) in a 96-well plate Receptor_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of Beta-Belladonnine Ligand_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution (at a concentration near its Kd) Radioligand_Prep->Incubation Filtration Rapidly Filter Plate Contents through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Wash Buffer Filtration->Washing Drying Dry the Filters Washing->Drying Scintillation Add Scintillation Cocktail and Count Radioactivity Drying->Scintillation Curve_Fitting Plot % Inhibition vs. Log[Beta-Belladonnine] and Fit to a Sigmoidal Dose-Response Curve Scintillation->Curve_Fitting IC50_Calc Determine IC50 Value Curve_Fitting->IC50_Calc Ki_Calc Calculate Ki Value using the Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Radioligand Competition Binding Assay Workflow.

Procedure:
  • Receptor Membrane Preparation:

    • Homogenize cultured cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

    • Store membrane aliquots at -80°C until use.

  • Assay Setup (in a 96-well plate):

    • Prepare serial dilutions of beta-belladonnine in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • To each well, add the following in order:

      • Assay Buffer

      • Receptor membranes (e.g., 20-100 µg protein per well)

      • Either:

        • Beta-belladonnine at various concentrations (for the competition curve).

        • Assay buffer only (for total binding).

        • A saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine) for determining non-specific binding.

      • Radioligand at a fixed concentration (typically at or near its Kₔ value for the receptor).

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary kinetic experiments.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any unbound radioligand trapped in the filter.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding versus the logarithm of the beta-belladonnine concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of beta-belladonnine that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Inhibitory Constant (Kᵢ):

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kₔ is the dissociation constant of the radioligand for the receptor (this should be determined independently via a saturation binding experiment).

Conclusion

References

Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Purification of Belladonnine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belladonnine is a tropane alkaloid found in plants of the Solanaceae family, notably in Atropa belladonna. As a significant secondary metabolite, the efficient purification of belladonnine is crucial for pharmacological research and drug development. High-Speed Counter-Current Chromatography (HSCCC) offers a robust and efficient liquid-liquid partition chromatography technique for the preparative separation of natural products, avoiding the use of solid stationary phases and thus preventing irreversible adsorption of the sample. This application note provides a detailed protocol for the purification of belladonnine from Atropa belladonna extracts using HSCCC, based on established methods for structurally related tropane alkaloids.

Principle of HSCCC

High-Speed Counter-Current Chromatography is a liquid-liquid partition chromatographic technique that relies on the partitioning of a solute between two immiscible liquid phases. A centrifugal force field is used to retain the stationary liquid phase in a coil column while the mobile liquid phase is pumped through. The separation is based on the differential partition coefficients (K) of the sample components between the two liquid phases.

Experimental Protocols

Preparation of Crude Belladonna Extract

A reliable extraction method is paramount to obtaining a high-quality crude extract for purification. The following protocol is adapted from established methods for tropane alkaloid extraction from Atropa belladonna leaves[1].

Materials:

  • Dried and powdered leaves of Atropa belladonna

  • Chloroform

  • Methanol

  • 25% Ammonium hydroxide solution

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Macerate 100 g of dried, powdered Atropa belladonna leaves with a solvent mixture of chloroform, methanol, and 25% ammonium hydroxide (15:15:1, v/v/v) for 24 hours at room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • For further purification of the crude extract, perform an acid-base extraction. Dissolve the crude extract in 5% HCl.

  • Wash the acidic aqueous phase with dichloromethane to remove neutral and weakly basic impurities. Discard the organic phases.

  • Basify the aqueous phase to pH 10 with 25% ammonium hydroxide.

  • Extract the alkaloids with dichloromethane (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness to yield the purified crude alkaloid extract containing belladonnine.

Determination of the Partition Coefficient (K value)

The selection of a suitable two-phase solvent system is the most critical step in HSCCC. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0 for efficient separation. As no direct K value for belladonnine in a specific HSCCC solvent system is readily available, the following experimental protocol outlines the determination of the K value.

Materials:

  • Crude belladonna extract

  • Selected two-phase solvent system (e.g., ethyl acetate/n-butanol/water)

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare the proposed two-phase solvent system (e.g., ethyl acetate/n-butanol/water at a 4:1:5 v/v ratio) by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate.

  • Accurately weigh approximately 2 mg of the crude belladonna extract and dissolve it in 2 mL of the stationary phase (either upper or lower phase, depending on the chosen elution mode).

  • Add 2 mL of the mobile phase to the solution from step 2 in a test tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of the alkaloids between the two phases.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully separate the upper and lower phases.

  • Analyze the concentration of belladonnine in both the upper (Cupper) and lower (Clower) phases by HPLC.

  • Calculate the partition coefficient (K) as follows:

    • If the upper phase is the stationary phase: K = Cupper / Clower

    • If the lower phase is the stationary phase: K = Clower / Cupper

  • Adjust the solvent system composition if the K value is outside the optimal range of 0.5-2.0. For instance, to increase the K value, increase the proportion of the more non-polar solvent in the stationary phase. To decrease the K value, increase the proportion of the more polar solvent.

HSCCC Purification of Belladonnine

This protocol is based on the successful separation of the closely related tropane alkaloids, atropine and scopolamine, using pH-zone-refining counter-current chromatography.

HSCCC Apparatus:

  • A preparative HSCCC instrument equipped with a multi-layer coil column, a solvent delivery pump, a sample injection valve, and a fraction collector.

  • A UV detector for monitoring the effluent.

Two-Phase Solvent System:

  • Ethyl acetate/n-butanol/water (4:1:5, v/v/v). Prepare by mixing the solvents in a separatory funnel. Allow the phases to separate and degas before use.

HSCCC Operating Parameters:

ParameterValue
Two-Phase Solvent System Ethyl acetate/n-butanol/water (4:1:5, v/v/v)
Stationary Phase Upper organic phase
Mobile Phase Lower aqueous phase
Revolution Speed 800 rpm
Flow Rate 2.0 mL/min
Detection Wavelength 210 nm
Sample Loading 100 mg of crude extract dissolved in 10 mL of the biphasic solvent mixture (5 mL upper phase + 5 mL lower phase)

Procedure:

  • Fill the entire column with the stationary phase (upper organic phase).

  • Rotate the column at the desired speed (e.g., 800 rpm).

  • Pump the mobile phase (lower aqueous phase) into the column at the set flow rate (e.g., 2.0 mL/min).

  • Once the hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), inject the sample solution.

  • Continuously monitor the effluent with the UV detector at 210 nm.

  • Collect fractions at regular intervals using a fraction collector.

  • After the target peaks have eluted, stop the run and collect the entire column contents to recover any retained compounds.

Analysis of Purified Fractions

The purity of the collected fractions should be determined by High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% phosphoric acid in water (gradient elution)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL

Procedure:

  • Evaporate the solvent from the collected fractions.

  • Dissolve the residue in a known volume of methanol.

  • Analyze each fraction by HPLC to determine the purity of belladonnine.

  • Combine the fractions containing pure belladonnine (e.g., >98% purity).

Data Presentation

Table 1: Hypothetical Quantitative Data for Belladonnine Purification by HSCCC

ParameterValue
Initial Sample Weight 100 mg
Purity of Crude Extract 45%
Partition Coefficient (K) 1.2
Amount of Pure Belladonnine Recovered 40 mg
Purity of Final Product >98%
Recovery Rate 88.9%

Note: This data is hypothetical and should be replaced with experimental results.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis and Final Product plant_material Atropa belladonna Leaves extraction Solvent Extraction (Chloroform:Methanol:Ammonia) plant_material->extraction acid_base Acid-Base Extraction extraction->acid_base crude_extract Crude Belladonnine Extract acid_base->crude_extract k_determination K Value Determination crude_extract->k_determination hsccc_separation HSCCC Separation k_determination->hsccc_separation fraction_collection Fraction Collection hsccc_separation->fraction_collection hplc_analysis HPLC Purity Analysis fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling final_product Pure Belladonnine (>98%) pooling->final_product

Caption: Experimental workflow for belladonnine purification.

Logical Relationship of HSCCC Purification Steps

hsccc_logic start Start solvent_selection Select Two-Phase Solvent System start->solvent_selection k_value Determine Partition Coefficient (K) solvent_selection->k_value optimization Optimize K Value (0.5 < K < 2.0) k_value->optimization optimization->solvent_selection K not optimal hsccc_run Perform HSCCC Separation optimization->hsccc_run K is optimal analysis Analyze Fractions (HPLC) hsccc_run->analysis end End analysis->end

Caption: Key steps in the HSCCC purification process.

Conclusion

High-Speed Counter-Current Chromatography is a highly effective technique for the preparative purification of belladonnine from crude extracts of Atropa belladonna. The provided protocols for extraction, partition coefficient determination, HSCCC separation, and purity analysis offer a comprehensive guide for researchers. The successful implementation of this method can yield high-purity belladonnine, which is essential for further pharmacological studies and drug development endeavors. The key to a successful separation lies in the careful selection and optimization of the two-phase solvent system to achieve an optimal partition coefficient for the target compound.

References

Application Notes: Metabolic Studies of β-Belladonnine Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction β-Belladonnine is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. While major tropane alkaloids like hyoscyamine and scopolamine have been studied extensively, the metabolic fate of minor alkaloids such as β-belladonnine is largely uncharacterized. Isotopic labeling is a powerful technique used to trace the metabolic pathways of compounds in vivo and in vitro.[1][2] By replacing one or more atoms in a molecule with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the parent compound and its metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

This document provides a hypothetical framework and detailed protocols for studying the metabolism of β-belladonnine using isotopically labeled analogues. Given the limited specific data on β-belladonnine, these notes are based on established methodologies for other tropane alkaloids and plant secondary metabolites.

Principle of Isotopic Labeling in Metabolic Studies The core principle involves introducing an isotopically labeled version of β-belladonnine into a biological system (e.g., plant cell culture, whole plant, or isolated enzymes). The labeled compound is chemically identical to its unlabeled counterpart and will undergo the same metabolic transformations. Analytical instruments can distinguish the labeled compound and its metabolites from the endogenous unlabeled pool due to their mass difference (in MS) or distinct nuclear properties (in NMR).[3][4] This allows for unambiguous identification and quantification of metabolic products, elucidation of transformation pathways, and calculation of metabolic flux.

Hypothetical Metabolic Pathway of β-Belladonnine

β-Belladonnine is a dimer ester formed from two tropine molecules and one atropic acid molecule. Its metabolism in a plant system could involve several enzymatic reactions, including hydrolysis, oxidation, and conjugation. The diagram below illustrates a plausible metabolic pathway.

G parent Isotopically Labeled β-Belladonnine hydrolysis Hydrolysis (Esterase) parent->hydrolysis oxidation Oxidation (P450 Enzyme) parent->oxidation demethylation N-Demethylation parent->demethylation met1 Metabolite A (Tropine + Atropic Acid) hydrolysis->met1 met2 Metabolite B (Hydroxylated β-Belladonnine) oxidation->met2 met3 Metabolite C (β-Belladonnine-N-oxide) oxidation->met3 conjugation Conjugation (e.g., Glucosyltransferase) met4 Metabolite D (Glucoside Conjugate) conjugation->met4 met5 Metabolite E (Nor-β-Belladonnine) demethylation->met5 met2->conjugation G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase synthesis Synthesis of Labeled β-Belladonnine purification Purification & Characterization (NMR, MS) synthesis->purification admin Administration to Biological System (In Vitro / In Vivo) purification->admin incubation Incubation over Time Course admin->incubation harvest Harvesting & Quenching Metabolism incubation->harvest extraction Sample Extraction harvest->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Analysis extraction->nmr data Data Interpretation & Pathway Elucidation lcms->data nmr->data

References

Application Notes & Protocols: Quantification of β-Belladonnine in Herbal Supplements and Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Belladonnine is a tropane alkaloid and a known constituent of plants belonging to the Solanaceae family, such as Atropa belladonna (deadly nightshade).[1][2] As with other tropane alkaloids, it is crucial to quantify its presence in herbal supplements and products to ensure product safety and consistency. This document provides a comprehensive guide to the analytical quantification of β-belladonnine, including sample preparation, chromatographic separation, and detection methodologies. While specific quantitative data for β-belladonnine in commercial products is not widely available in public literature, this guide provides the methodology to generate such data.

Data Presentation

A critical aspect of quality control and research is the clear presentation of quantitative data. The following table is a template for summarizing results from the quantification of β-belladonnine in various herbal supplement samples.

Table 1: Quantification of β-Belladonnine in Herbal Supplement Samples

Sample IDProduct NameManufacturerBatch No.Matrix Typeβ-Belladonnine Concentration (µg/g)MethodNotes

Note: No publicly available data on the concentration of β-belladonnine in commercial herbal supplements was identified. This table serves as a template for researchers to populate with their own experimental data.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of tropane alkaloids in plant and supplement matrices.[3][4][5][6] Optimization and validation are essential when applying these methods specifically to β-belladonnine.

Protocol 1: Sample Preparation - Solid-Liquid Extraction

This protocol describes the extraction of β-belladonnine from solid herbal supplements (e.g., powders, capsules, tablets).

Materials:

  • Herbal supplement sample

  • Methanol (HPLC grade)

  • 5% Hydrochloric Acid (HCl)

  • Dichloromethane (HPLC grade)

  • Ammonium hydroxide (25%)

  • Anhydrous sodium sulfate

  • Ultrasonic bath

  • Rotary evaporator

  • Centrifuge

  • pH meter

  • Separatory funnel (250 mL)

  • Volumetric flasks

Procedure:

  • Homogenization: Accurately weigh approximately 0.25 g of the finely powdered herbal supplement into a 50 mL Erlenmeyer flask.

  • Extraction: Add 15 mL of methanol to the flask. Sonicate in an ultrasonic bath for 60 minutes.

  • Filtration & Concentration: Filter the methanolic extract into a round-bottom flask. Wash the filter with an additional 2 x 1 mL of methanol. Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Acid-Base Partitioning:

    • Redissolve the dried extract in 25 mL of 5% HCl, using sonication to aid dissolution.

    • Transfer the acidic solution to a 250 mL separatory funnel.

    • Wash the aqueous phase with 3 x 20 mL of dichloromethane to remove non-basic impurities. Discard the organic (dichloromethane) layers.

    • Adjust the pH of the aqueous phase to approximately 10 with ammonium hydroxide.

    • Extract the alkaloids from the basified aqueous phase with 5 x 20 mL of dichloromethane.

  • Drying and Reconstitution:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the dried organic extract and evaporate to dryness.

    • Reconstitute the final residue in a known volume of the initial mobile phase (e.g., 1 mL) for HPLC analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control when high sensitivity is not required.

Instrumentation & Columns:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient can be optimized, for example: 5% B to 100% B over 15 minutes.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm[3]

Calibration:

  • Prepare a stock solution of β-belladonnine reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to cover a concentration range (e.g., 1 - 100 µg/mL).

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

Protocol 3: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides higher sensitivity and selectivity, which is ideal for complex matrices and trace-level quantification.

Instrumentation & Columns:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Chromatographic Conditions (can be adapted from HPLC-UV):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient should be developed to ensure separation from other alkaloids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for β-belladonnine need to be determined by infusing a standard solution. The molecular weight of β-belladonnine is 542.72 g/mol .[2]

    • Precursor Ion (Q1): [M+H]+ (m/z 543.3)

    • Product Ions (Q3): To be determined empirically. Common fragmentation pathways for tropane alkaloids involve the loss of the ester side chain.

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.

Method Validation

All analytical methods must be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result Sample Herbal Supplement Sample Homogenize Homogenization (Powdering) Sample->Homogenize Extract Solid-Liquid Extraction (Methanol, Sonication) Homogenize->Extract Concentrate Evaporation Extract->Concentrate Partition Acid-Base Liquid-Liquid Extraction Concentrate->Partition Reconstitute Reconstitution in Mobile Phase Partition->Reconstitute HPLC_UV HPLC-UV Analysis Reconstitute->HPLC_UV Method 1 HPLC_MS HPLC-MS/MS Analysis Reconstitute->HPLC_MS Method 2 Data Data Acquisition & Processing HPLC_UV->Data HPLC_MS->Data Quantify Quantification of β-Belladonnine Data->Quantify

Caption: Experimental workflow for the quantification of β-belladonnine.

Signaling Pathway (Illustrative)

As β-belladonnine is a tropane alkaloid, it is expected to have anticholinergic properties, similar to atropine. This involves the blockade of muscarinic acetylcholine receptors.

signaling_pathway b_belladonnine β-Belladonnine mAChR Muscarinic Acetylcholine Receptor (mAChR) b_belladonnine->mAChR Blocks G_protein G-protein mAChR->G_protein Activates ACh Acetylcholine (ACh) ACh->mAChR Binds and Activates Effector Effector Proteins (e.g., Adenylyl Cyclase) G_protein->Effector Response Cellular Response (e.g., smooth muscle relaxation, decreased secretion) Effector->Response

Caption: Postulated mechanism of action for β-belladonnine.

References

Troubleshooting & Optimization

Overcoming matrix effects in LC-MS/MS analysis of beta-belladonnine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of beta-belladonnine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the LC-MS/MS analysis of beta-belladonnine.

Question: I am observing low signal intensity or complete signal loss for beta-belladonnine in my samples, but the standards in pure solvent look fine. What could be the issue?

Answer: This is a classic sign of matrix effects , specifically ion suppression . Co-eluting compounds from your sample matrix are likely interfering with the ionization of beta-belladonnine in the mass spectrometer's source, leading to a reduced signal.[1][2]

Troubleshooting Steps:

  • Confirm Ion Suppression: Perform a post-column infusion experiment.

    • Protocol: Continuously infuse a standard solution of beta-belladonnine into the LC eluent after the analytical column and before the mass spectrometer. Inject a blank matrix sample. A dip in the baseline signal at the retention time of beta-belladonnine confirms the presence of co-eluting, suppressing components.[1]

  • Optimize Sample Preparation: The goal is to remove interfering matrix components.

    • Recommendation: Employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For tropane alkaloids like beta-belladonnine, which are basic, cation exchange SPE cartridges can be effective.[2] A generic LLE protocol is provided below.

  • Adjust Chromatographic Conditions: Separate beta-belladonnine from the interfering compounds.

    • Strategy: Modify the gradient elution to increase the separation between the analyte and the suppression zone.[3] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or a different stationary phase (e.g., a column with a different chemistry).

  • Use an Internal Standard: Compensate for signal variability.

    • Best Practice: Use a stable isotope-labeled (SIL) internal standard for beta-belladonnine if available. If not, a structural analog that behaves similarly during extraction and ionization can be used.[4][5] The internal standard should be added to all samples, standards, and quality controls before any sample preparation steps.[5]

  • Prepare Matrix-Matched Calibrants: If the above steps do not completely eliminate the matrix effect, creating calibration curves in a blank matrix extract that matches your sample matrix can improve quantitation accuracy.[6]

Question: My retention times for beta-belladonnine are shifting between injections. What is causing this?

Answer: Retention time shifts can be caused by several factors, from the sample matrix to the LC system itself.

Troubleshooting Steps:

  • Check for Column Contamination: Matrix components can build up on the column, affecting its chemistry.[7]

    • Solution: Implement a robust column washing procedure after each analytical batch.

  • Ensure Mobile Phase Consistency: Changes in mobile phase composition or pH can lead to retention time drift.[7]

    • Solution: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.

  • Evaluate System Stability: Inconsistent pump performance or temperature fluctuations can cause shifts.

    • Solution: Allow the LC system to equilibrate fully before starting your analytical run. Monitor the system pressure for any unusual fluctuations.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix.[6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy and reproducibility of quantification.[7][8]

Q2: How can I choose an appropriate internal standard for beta-belladonnine analysis?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of beta-belladonnine. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects, allowing for accurate correction.[5] If a SIL-IS is not commercially available or feasible to synthesize, a structural analog can be used. The analog should have similar chromatographic behavior and ionization properties to beta-belladonnine.[9]

Q3: What are some recommended starting parameters for a sample preparation protocol for beta-belladonnine from a plant matrix?

A3: A common approach for extracting alkaloids from plant material involves an initial extraction with an organic solvent, followed by a clean-up step.[10] The following is a general protocol that can be optimized for your specific matrix.

Experimental Protocol: General Liquid-Liquid Extraction for Beta-Belladonnine
  • Homogenization: Homogenize 1 gram of the powdered plant material with 10 mL of a methanol/water (80:20) mixture.

  • Extraction: Sonicate the mixture for 30 minutes, then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • Acidification: To the supernatant, add 1M sulfuric acid to adjust the pH to approximately 2.

  • Defatting: Wash the acidic solution with 20 mL of hexane to remove non-polar compounds. Discard the hexane layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 10 with ammonium hydroxide.

  • Liquid-Liquid Extraction: Extract the basified solution three times with 20 mL of a chloroform/isopropanol (3:1) mixture.

  • Evaporation and Reconstitution: Combine the organic layers and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Q4: What are typical LC-MS/MS parameters for the analysis of tropane alkaloids like beta-belladonnine?

A4: While specific parameters need to be optimized for your instrument, the following table provides a good starting point.

ParameterTypical Value
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Gradient A starting condition of 5-10% B, ramping to 95% B over several minutes.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) The [M+H]+ for beta-belladonnine (m/z 543.3)[11]
Product Ions (Q3) At least two specific fragment ions should be monitored for quantification and confirmation. These need to be determined by infusing a standard and performing a product ion scan. For example, a potential fragment could be m/z 124.1.[11]

Visual Troubleshooting and Workflows

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mitigation Strategies cluster_3 Resolution Problem Low or Inconsistent Signal for Beta-Belladonnine ConfirmSuppression Perform Post-Column Infusion Experiment Problem->ConfirmSuppression SuppressionConfirmed Ion Suppression Confirmed ConfirmSuppression->SuppressionConfirmed SamplePrep Optimize Sample Prep (SPE, LLE) SuppressionConfirmed->SamplePrep Primary Approach Chroma Adjust Chromatography (Gradient, Column) SuppressionConfirmed->Chroma Secondary Approach Resolved Accurate and Reproducible Quantification SamplePrep->Resolved Chroma->Resolved IS Use Internal Standard (SIL-IS Preferred) IS->Resolved Implement in all cases MatrixMatched Use Matrix-Matched Calibrants MatrixMatched->Resolved If suppression persists ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Homogenize Homogenize Plant Material Extract Solvent Extraction Homogenize->Extract Cleanup LLE or SPE Cleanup Extract->Cleanup Reconstitute Evaporate & Reconstitute Cleanup->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

References

Technical Support Center: Forced Degradation Studies of β-Belladonnine and Related Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on β-belladonnine. Due to the limited availability of specific forced degradation data for β-belladonnine, this guide leverages extensive data from studies on atropine, a closely related and well-researched tropane alkaloid, to provide relevant insights and methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of tropane alkaloids like β-belladonnine under forced degradation conditions?

Based on studies of the related tropane alkaloid atropine, the primary degradation products depend on the stress condition applied. Under acidic conditions, hydrolysis is the main degradation pathway, yielding tropine and tropic acid. In basic conditions, the formation of apoatropine through dehydration is a key degradation route.[1] Oxidative stress can lead to the formation of noratropine. Photodegradation can also occur, leading to different products depending on the pH of the solution.

Q2: What are the recommended stress conditions for forced degradation studies of β-belladonnine?

To comprehensively assess the stability of β-belladonnine, a range of stress conditions should be employed. These typically include:

  • Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Base Hydrolysis: Exposure to a basic solution like sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidation: The use of an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Subjecting the sample to dry heat over a period.

  • Photodegradation: Exposing the sample to UV and visible light.

Q3: Which analytical techniques are most suitable for identifying and quantifying β-belladonnine and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques for the separation and quantification of tropane alkaloids and their degradation products.[1][2][3][4][5][6] These methods offer high resolution and sensitivity. Coupling HPLC or UHPLC with mass spectrometry (LC-MS) is highly recommended for the definitive identification and structural elucidation of unknown degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. - Stress conditions are too mild (concentration, temperature, or duration).- The molecule is highly stable under the applied conditions.- Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature).- Extend the duration of the stress study.- For thermal and photolytic studies, ensure the conditions are sufficiently stringent.
Complete degradation of the parent compound. - Stress conditions are too harsh.- Reduce the concentration of the stressor, the temperature, or the duration of the study.- Perform time-point studies to identify the optimal duration for achieving partial degradation (typically 10-30%).
Poor separation of degradation products from the parent peak in HPLC. - Inappropriate column chemistry.- Unoptimized mobile phase composition.- Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).- Consider using a gradient elution method to improve resolution.[2][3]
Unidentified peaks in the chromatogram. - Formation of unknown degradation products.- Presence of impurities in the starting material.- Utilize a hyphenated technique like LC-MS to obtain mass information for the unknown peaks.- Perform peak purity analysis using a photodiode array (PDA) detector.- Analyze a control sample (unstressed) to differentiate between impurities and degradation products.
Inconsistent or non-reproducible results. - Variation in experimental conditions.- Instability of degradation products.- Ensure precise control of all experimental parameters (temperature, concentrations, time).- Analyze samples immediately after the stress study or store them under appropriate conditions (e.g., refrigeration, protection from light) to prevent further degradation.

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments, based on established protocols for atropine which can be adapted for β-belladonnine.

Acid Hydrolysis
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of β-belladonnine in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Stress Condition: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.1 N hydrochloric acid.

  • Incubation: Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N sodium hydroxide.

  • Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC or UHPLC analysis.

Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of β-belladonnine as described for acid hydrolysis.

  • Stress Condition: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.1 N sodium hydroxide.

  • Incubation: Maintain the mixture at a controlled temperature (e.g., 60°C) for a shorter duration compared to acid hydrolysis (e.g., 8 hours), as tropane alkaloids are generally less stable in basic conditions.[1]

  • Neutralization: After incubation, cool the solution and neutralize it with 0.1 N hydrochloric acid.

  • Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase for analysis.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of β-belladonnine.

  • Stress Condition: Transfer a known volume of the stock solution into a volumetric flask and add a specified volume of hydrogen peroxide (e.g., 3% or 30%).

  • Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Sample Preparation for Analysis: Dilute the solution with the mobile phase for immediate analysis.

Thermal Degradation
  • Sample Preparation: Place a known amount of solid β-belladonnine in a stable container.

  • Incubation: Expose the solid sample to a high temperature (e.g., 105°C) in a calibrated oven for a specified duration (e.g., 48 hours).

  • Sample Preparation for Analysis: After cooling, dissolve a known amount of the stressed solid in a suitable solvent and then dilute with the mobile phase for analysis.

Photolytic Degradation
  • Sample Preparation: Prepare a solution of β-belladonnine in a suitable solvent (e.g., water or methanol) in a photostable container (e.g., quartz cuvette).

  • Exposure: Expose the solution to a combination of UV and visible light in a photostability chamber. The exposure should be controlled and measured (e.g., in lux hours or watts/m²). A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Sample Preparation for Analysis: After the exposure period, dilute the sample with the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes the expected degradation products of atropine, which can be considered indicative for β-belladonnine, under various stress conditions. Note: Specific percentages of degradation will vary depending on the exact experimental conditions (concentration, temperature, and duration).

Stress Condition Major Degradation Product(s) Minor Degradation Product(s)
Acid Hydrolysis Tropine, Tropic Acid-
Base Hydrolysis ApoatropineTropine, Tropic Acid
Oxidation Noratropine-
Photolysis (pH dependent) VariesVaries

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results API β-Belladonnine (API) Solution Prepare Stock Solution API->Solution Thermal Thermal API->Thermal Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation Photo Photolysis Solution->Photo HPLC HPLC/UHPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Identification HPLC->LCMS Quantify Quantify Degradants HPLC->Quantify Deg_Products Identify Degradation Products LCMS->Deg_Products Pathway Elucidate Degradation Pathway Deg_Products->Pathway

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_dehydration Dehydration (Base-catalyzed) cluster_oxidation Oxidation Belladonnine β-Belladonnine Tropine Tropine Belladonnine->Tropine  Acid/Base Tropic_Acid Tropic Acid Belladonnine->Tropic_Acid  Acid/Base Apoatropine Apoatropine Belladonnine->Apoatropine  Base Noratropine Noratropine Belladonnine->Noratropine  Oxidizing Agent

References

Improving the yield of beta-belladonnine extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of beta-belladonnine extraction from plant material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of beta-belladonnine.

Problem Potential Cause Recommended Solution
Low or No Yield of Beta-Belladonnine Inefficient Cell Lysis: Plant cell walls were not sufficiently broken down to release the alkaloids.Ensure the plant material is finely powdered. Consider pre-treatment with enzymes or using extraction techniques with higher disruptive energy like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
Inappropriate Solvent Selection: The solvent used may not have the optimal polarity to dissolve beta-belladonnine.Beta-belladonnine is a tropane alkaloid, and its free base form is soluble in less polar organic solvents like chloroform and dichloromethane, while its salt form is soluble in polar solvents like acidified water or ethanol.[1] Ensure the solvent choice aligns with the pH of the extraction medium.
Incorrect pH: The pH of the extraction medium was not optimal for solubilizing the target alkaloid.For initial extraction of the free base, an alkaline medium (pH 9-11) is typically used to deprotonate the alkaloid, increasing its solubility in organic solvents.[2] For subsequent purification into an aqueous layer, acidification (pH 2-3) will protonate the alkaloid, making it water-soluble.
Degradation of Beta-Belladonnine: The target compound may have degraded due to exposure to high temperatures, extreme pH, or light.Avoid excessive heat during extraction and solvent evaporation. Work in a controlled temperature environment and protect the sample from direct light. Tropane alkaloids can undergo hydrolysis under strong alkaline conditions.[2][3]
Impure Extract Co-extraction of Other Compounds: The solvent has also extracted other plant metabolites like chlorophyll, lipids, and other alkaloids.Employ a multi-step purification process. A common method is liquid-liquid extraction, partitioning the alkaloids between an acidic aqueous phase and an organic phase to remove neutral and acidic impurities.[4] Further purification can be achieved using column chromatography.
Presence of Emulsions during Liquid-Liquid Extraction: Formation of a stable emulsion layer between the aqueous and organic phases, trapping the analyte.Add a small amount of a de-emulsifying agent like ethanol or brine. Gentle centrifugation can also help to break the emulsion.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of beta-belladonnine can vary depending on the plant's age, growing conditions, and time of harvest.Use plant material from a consistent source and harvest at a standardized time. It is advisable to analyze a small sample of each new batch of plant material to determine its alkaloid content before large-scale extraction.
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio between experiments.Strictly adhere to the validated standard operating procedure (SOP) for all extractions. Use calibrated equipment to ensure consistency.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction of beta-belladonnine.

1. What are the primary plant sources for beta-belladonnine extraction?

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family. The most common sources include Atropa belladonna (deadly nightshade), Datura species, and other related plants.[5]

2. What is the most effective solvent for extracting beta-belladonnine?

The choice of solvent depends on the extraction step. For extracting the free base from the plant material, chlorinated solvents like chloroform and dichloromethane are effective.[1] Ethanol and methanol can also be used, often in combination with water and an acid or base to modulate polarity. For purification via liquid-liquid extraction, an immiscible pair of an acidic aqueous solution and a nonpolar organic solvent is used.

3. How does pH affect the extraction yield of beta-belladonnine?

pH is a critical factor. Beta-belladonnine, like other alkaloids, is a basic compound.

  • Alkaline conditions (pH > 8): The alkaloid exists predominantly in its free base form, which is more soluble in organic solvents. This is ideal for the initial extraction from the plant matrix into an organic solvent.

  • Acidic conditions (pH < 6): The alkaloid is protonated to form a salt, which is more soluble in water. This is utilized during liquid-liquid extraction to purify the alkaloids into an aqueous phase.[6]

4. What is the optimal temperature for beta-belladonnine extraction?

Generally, increasing the temperature can enhance extraction efficiency by increasing solvent penetration and solute solubility. However, excessive heat can lead to the degradation of thermolabile compounds like beta-belladonnine. A temperature range of 40-60°C is often a good starting point for conventional extraction methods. For advanced methods like UAE and MAE, the temperature should be carefully monitored to prevent overheating.

5. What is the recommended solvent-to-solid ratio?

The optimal solvent-to-solid ratio depends on the extraction method and the concentration of the target compound in the plant material. A common starting point is a ratio of 10:1 to 20:1 (mL of solvent to g of plant material).[7] A higher ratio can improve extraction efficiency but also increases solvent consumption and the time required for subsequent evaporation. It is recommended to optimize this parameter for your specific experimental setup.

Data Presentation

The following tables summarize quantitative data from various studies on tropane alkaloid extraction, providing a basis for comparison of different methods and conditions.

Table 1: Comparison of Extraction Methods for Tropane Alkaloids

Extraction Method Plant Material Solvent Temperature (°C) Time Yield Reference
MacerationWithania somniferaWaterRoom Temp.24-48 h1.19% (crude extract)[8]
Soxhlet ExtractionWithania somniferaWaterBoiling24-48 h1.63% (crude extract)[8]
Ultrasound-Assisted Extraction (UAE)Withania somniferaWaterNot specified30 min2.06% (crude extract)[9]
Microwave-Assisted Extraction (MAE)Withania somniferaWaterNot specified25 min2.50% (crude extract)[9]
Accelerated Solvent Extraction (ASE)Withania somniferaWaterNot specified20 min2.63% (crude extract)[9]

Table 2: Influence of Solvent on Tropane Alkaloid Extraction Yield

Solvent Plant Material Extraction Method Yield Reference
MethanolVarious medicinal plantsMacerationVaries[10]
EthanolVarious medicinal plantsMacerationVaries[10]
ChloroformVarious medicinal plantsMacerationVaries[10]
Ethyl AcetateVarious medicinal plantsMacerationVaries[10]
70% EthanolSideritis speciesConventionalHigh flavonoid & phenylethanoid glycoside recovery[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to beta-belladonnine extraction.

Protocol 1: Conventional Solid-Liquid Extraction and Purification
  • Preparation of Plant Material: Dry the plant material (e.g., Atropa belladonna leaves) at room temperature in the dark and grind it into a fine powder.

  • Alkalinization and Extraction:

    • Mix the powdered plant material with a 10% sodium carbonate solution to achieve a pH of 9-10.

    • Add chloroform at a 1:10 solid-to-solvent ratio (w/v).

    • Macerate the mixture with constant stirring for 24 hours at room temperature.

    • Filter the mixture and collect the chloroform extract. Repeat the extraction on the plant residue two more times with fresh chloroform.

  • Acidic Extraction (Purification):

    • Combine the chloroform extracts and extract three times with 5% sulfuric acid.

    • Collect the acidic aqueous layers, which now contain the protonated alkaloids.

  • Basification and Re-extraction:

    • Adjust the pH of the combined aqueous layers to 9-10 with a 25% ammonia solution.

    • Extract the aqueous solution three times with chloroform.

  • Final Processing:

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the chloroform under reduced pressure to obtain the crude alkaloid extract containing beta-belladonnine.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place the powdered plant material in an extraction vessel with an appropriate solvent (e.g., methanol or a chloroform:methanol:ammonia mixture).

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a predetermined time (e.g., 30-60 minutes) and at a specific frequency and power. Maintain a constant temperature using a cooling system if necessary.

  • Post-Extraction Processing:

    • Filter the mixture to separate the extract from the plant residue.

    • Proceed with the purification steps as outlined in Protocol 1 (steps 3-5).

Visualizations

Tropane Alkaloid Biosynthesis Pathway

This diagram illustrates the key steps in the biosynthesis of tropane alkaloids, the class of compounds to which beta-belladonnine belongs.

Tropane_Alkaloid_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Arginine Arginine Arginine->Putrescine N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone MPO, PYKS, CYP82M3 Tropine Tropine Tropinone->Tropine TR-I Pseudotropine Pseudotropine Tropinone->Pseudotropine TR-II Littorine Littorine Tropine->Littorine PKS, LS Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H

Caption: Biosynthesis pathway of tropane alkaloids.

Beta-Belladonnine Degradation Pathways

This diagram illustrates potential degradation pathways for beta-belladonnine under various conditions.

Belladonnine_Degradation cluster_0 Starting Compound cluster_1 Degradation Reactions cluster_2 Degradation Products Belladonnine Beta-Belladonnine Hydrolysis Hydrolysis Belladonnine->Hydrolysis Acid/Base, Heat Racemization Racemization Belladonnine->Racemization Heat, Base Oxidation Oxidation Belladonnine->Oxidation Light, Air Tropine Tropine Hydrolysis->Tropine Atropic_Acid Atropic Acid Hydrolysis->Atropic_Acid Apoatropine Apoatropine Racemization->Apoatropine Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Potential degradation pathways of beta-belladonnine.

References

Technical Support Center: Minimizing Ion Suppression of Beta-Belladonnine in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of beta-belladonnine using electrospray ionization mass spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression.

Troubleshooting Guide

Ion suppression can significantly impact the accuracy, sensitivity, and reproducibility of beta-belladonnine quantification.[1][2][3] This guide provides a structured approach to identifying and mitigating common issues.

Issue Potential Cause Recommended Solution
Low beta-belladonnine signal intensity Co-elution with matrix components: Salts, phospholipids, or other endogenous compounds in the sample can compete with beta-belladonnine for ionization.[1][4]Optimize chromatographic separation: Modify the gradient, mobile phase composition, or column chemistry to separate beta-belladonnine from interfering matrix components.[2][5] Enhance sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before LC-MS analysis.[1][4]
Poor reproducibility of results Variable matrix effects: Inconsistent levels of interfering compounds across different samples lead to varying degrees of ion suppression.[3][6]Utilize an internal standard: A stable isotope-labeled (SIL) internal standard for beta-belladonnine is ideal as it will experience similar ion suppression, allowing for accurate relative quantification.[2][7] Matrix-matched calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for consistent matrix effects.[1][7]
Non-linear calibration curve Analyte concentration too high: At high concentrations, the ESI response can become non-linear due to saturation effects at the droplet surface.[1][5]Dilute the sample: Reducing the concentration of beta-belladonnine can bring it back into the linear dynamic range of the instrument.[1][5]
Signal suppression in specific regions of the chromatogram Presence of highly ionizable compounds: Co-eluting compounds with high proton affinity or surface activity can preferentially ionize, suppressing the signal of beta-belladonnine.[1][8]Adjust mobile phase pH: Modifying the pH can alter the ionization state of both beta-belladonnine and interfering compounds, potentially reducing competition. Change mobile phase additives: For positive ion mode, formic acid is generally a good choice over trifluoroacetic acid, which can cause significant ion suppression.[5]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for beta-belladonnine analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte, in this case, beta-belladonnine, is reduced by the presence of other co-eluting compounds in the sample matrix.[1][9] These interfering molecules can compete for charge or space on the ESI droplet surface, or alter the physical properties of the droplet, ultimately leading to a decreased signal for beta-belladonnine.[1] This can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of your analytical method.[3]

Q2: How can I determine if ion suppression is affecting my beta-belladonnine measurements?

A2: A common method to assess ion suppression is the post-column infusion experiment.[9] In this technique, a constant flow of a beta-belladonnine standard solution is introduced into the LC eluent after the analytical column and before the ESI source. A blank matrix sample is then injected. Any dip in the constant baseline signal of beta-belladonnine indicates the elution of interfering compounds from the matrix that are causing ion suppression.[9]

Q3: What are the most effective sample preparation techniques to minimize ion suppression for beta-belladonnine?

A3: The goal of sample preparation is to remove as many matrix interferences as possible while efficiently recovering beta-belladonnine. For complex matrices like plasma or plant extracts, solid-phase extraction (SPE) is often more effective at removing interfering compounds like phospholipids compared to simpler methods like protein precipitation.[4] Liquid-liquid extraction (LLE) can also be optimized to selectively extract beta-belladonnine and leave behind many interfering substances.[4]

Q4: How can I optimize my LC method to reduce ion suppression?

A4: Chromatographic separation is a powerful tool to combat ion suppression.[2][5] By optimizing the separation, you can ensure that beta-belladonnine elutes at a different time than the majority of matrix components.[5] Consider the following:

  • Gradient Optimization: A slower, more gradual gradient can improve the resolution between beta-belladonnine and interfering peaks.[7]

  • Column Chemistry: Using a column with a different stationary phase (e.g., C18, phenyl-hexyl) can alter the selectivity of the separation.

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives can impact separation and ionization. For positive mode ESI, using a low concentration of formic acid (e.g., 0.1%) is generally recommended.[10]

Q5: Can I adjust the mass spectrometer settings to reduce ion suppression?

A5: While sample preparation and chromatography are the primary methods to address ion suppression, some ESI source parameters can be optimized to mitigate its effects. These include:

  • Capillary Voltage: Optimizing the capillary voltage can influence the stability of the electrospray and ionization efficiency.[11]

  • Gas Flow Rates (Nebulizing and Drying Gas): Adjusting the flow rates of the nebulizing and drying gases can affect droplet formation and desolvation, which can in turn influence the extent of ion suppression.[11][12]

  • Source Temperature: The temperature of the ESI source can impact the desolvation process.[11]

It's important to systematically optimize these parameters, as the optimal settings can be interdependent.[12][13]

Experimental Protocols & Visualizations

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

This protocol outlines the steps to identify regions of ion suppression in your chromatogram.

Materials:

  • LC-MS system with an ESI source

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of beta-belladonnine (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

  • Mobile phase

Methodology:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Set up the syringe pump to deliver the beta-belladonnine standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Connect the output of the LC column and the syringe pump to the tee-piece.

  • Connect the output of the tee-piece to the ESI source of the mass spectrometer.

  • Set the mass spectrometer to monitor the m/z of protonated beta-belladonnine ([M+H]⁺).

  • Start the syringe pump and allow the signal to stabilize, establishing a constant baseline.

  • Inject the blank matrix extract onto the LC column and start the chromatographic run.

  • Monitor the beta-belladonnine signal throughout the run. Any significant decrease in the baseline indicates a region of ion suppression.

G cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump autosampler Autosampler (Inject Blank Matrix) lc_pump->autosampler column LC Column autosampler->column tee Tee Mixer column->tee syringe_pump Syringe Pump (Beta-Belladonnine Std) syringe_pump->tee ms Mass Spectrometer (ESI Source) tee->ms

Caption: Workflow for post-column infusion to detect ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general workflow for using SPE to remove matrix interferences prior to the analysis of beta-belladonnine. The specific sorbent and solvents will need to be optimized for your particular matrix and the properties of beta-belladonnine.

Materials:

  • SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase sorbent)

  • Sample pre-treated (e.g., diluted, pH adjusted)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or buffer)

  • Wash solvent(s) (to remove interferences)

  • Elution solvent (to elute beta-belladonnine)

  • SPE manifold

Methodology:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for the sample.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Pass the wash solvent(s) through the cartridge to remove weakly bound interferences while retaining beta-belladonnine.

  • Elution: Pass the elution solvent through the cartridge to desorb and collect beta-belladonnine.

  • Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the sample in the initial mobile phase for LC-MS analysis.

G start Start condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences load->wash elute 5. Elute Beta-Belladonnine wash->elute reconstitute 6. Evaporate & Reconstitute elute->reconstitute end Inject into LC-MS reconstitute->end

Caption: General workflow for Solid-Phase Extraction (SPE).

Troubleshooting Logic for Low Signal Intensity

The following diagram illustrates a logical workflow for troubleshooting low signal intensity of beta-belladonnine, a common symptom of ion suppression.

G start Low Beta-Belladonnine Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present optimize_chrom Optimize Chromatographic Separation suppression_present->optimize_chrom Yes no_suppression No Significant Suppression suppression_present->no_suppression No improve_prep Improve Sample Preparation (e.g., SPE) optimize_chrom->improve_prep use_is Use Stable Isotope-Labeled Internal Standard improve_prep->use_is end Problem Resolved use_is->end check_ms Optimize MS Source Parameters no_suppression->check_ms check_ms->end

Caption: Troubleshooting workflow for low signal intensity.

References

Technical Support Center: Chromatographic Analysis of Belladonnine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor resolution between α- and β-belladonnine peaks during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve good resolution between α- and β-belladonnine peaks?

Alpha- and β-belladonnine are stereoisomers, meaning they have the same molecular formula (C₃₄H₄₂N₂O₄) and the same connectivity of atoms, but differ in the spatial arrangement of their atoms.[1][2] Specifically, they are diastereomers. This structural similarity results in very close physicochemical properties, such as polarity and hydrophobicity, making their separation by conventional chromatographic techniques difficult. Achieving baseline separation requires highly selective analytical methods that can differentiate between these subtle three-dimensional structural differences.

Q2: What are the basic chemical structures of α- and β-belladonnine?

Both α- and β-belladonnine are esters of tropine with α-phenyl-β-phenylglyceric acid. The isomeric nature arises from the different stereochemistry at the chiral centers.

  • α-Belladonnine: bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[1]

  • β-Belladonnine: bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[2]

Compound Molecular Formula Molecular Weight CAS Number
α-BelladonnineC₃₄H₄₂N₂O₄542.7 g/mol 5878-33-1[1]
β-BelladonnineC₃₄H₄₂N₂O₄542.7 g/mol 6696-63-5[2]

Troubleshooting Guide: Improving Peak Resolution

Poor resolution between α- and β-belladonnine can be systematically addressed by optimizing various chromatographic parameters. This guide provides a step-by-step approach to troubleshoot and enhance separation.

G cluster_0 Troubleshooting Workflow for Poor Peak Resolution start Start: Poor Resolution Observed col_select Step 1: Evaluate Stationary Phase start->col_select mob_phase Step 2: Optimize Mobile Phase col_select->mob_phase If resolution is still poor success Achieved Good Resolution col_select->success Resolution Improved temp_flow Step 3: Adjust Temperature & Flow Rate mob_phase->temp_flow If resolution is still poor mob_phase->success Resolution Improved advanced Step 4: Consider Advanced Techniques temp_flow->advanced If resolution is still poor temp_flow->success Resolution Improved advanced->success Resolution Improved

Caption: Troubleshooting workflow for improving peak resolution.

Step 1: Evaluate and Optimize the Stationary Phase

Q: My current column is not providing adequate separation. What should I try?

A: The choice of stationary phase is critical for separating stereoisomers.

  • Reverse-Phase Columns: C8 and C18 columns are commonly used for the analysis of tropane alkaloids.[3] Consider using a column with a high surface area and end-capping to minimize peak tailing. Phenyl-hexyl columns can also offer alternative selectivity due to pi-pi interactions.

  • Chiral Stationary Phases (CSPs): Since α- and β-belladonnine are diastereomers, a chiral column is highly recommended for achieving baseline separation.[4] CSPs based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating tropane alkaloid isomers.

Step 2: Systematically Optimize the Mobile Phase

Q: How can I adjust my mobile phase to improve resolution?

A: Mobile phase composition significantly influences selectivity.

  • Organic Modifier: Acetonitrile is a common organic modifier for the separation of tropane alkaloids.[5][6] Varying the percentage of acetonitrile can alter retention times and potentially improve resolution. Isocratic elution is often sufficient, but a shallow gradient may be necessary for complex mixtures.

  • Aqueous Phase pH: The pH of the aqueous portion of the mobile phase is a critical parameter. Belladonnine contains tertiary amine groups, making their retention pH-dependent. A slightly acidic to neutral pH (e.g., pH 3-7) is typically used. Fine-tuning the pH can significantly impact the selectivity between the two isomers.

  • Additives: The addition of modifiers to the mobile phase can enhance peak shape and resolution.

    • Buffers: Phosphate or acetate buffers are commonly used to control and maintain a stable pH.[3][5]

    • Ion-Pairing Agents: While not always necessary, a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can sometimes improve peak shape.

    • Triethylamine (TEA): The addition of a small amount of TEA (e.g., 0.05%) can help to reduce peak tailing by masking active silanol groups on the stationary phase.[5][6]

Step 3: Adjust Temperature and Flow Rate

Q: Can temperature and flow rate impact the separation?

A: Yes, these parameters can be fine-tuned for better resolution.

  • Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency and reduce viscosity, leading to sharper peaks. However, excessively high temperatures can decrease retention and may not always improve resolution.

  • Flow Rate: A lower flow rate generally increases the efficiency of the separation and can lead to better resolution, although it will also increase the analysis time. Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and then evaluate the effect of reducing it (e.g., to 0.8 mL/min).

Step 4: Consider Advanced Techniques

Q: I have tried optimizing the above parameters with limited success. What else can I do?

A: If conventional HPLC methods are insufficient, consider these advanced techniques:

  • Capillary Electrophoresis (CE): CE offers a different separation mechanism based on the electrophoretic mobility of the analytes and can be highly effective for separating closely related isomers.[7] Non-aqueous CE has been successfully used for isomeric tropane alkaloids.[7]

  • Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can provide excellent and rapid separations of stereoisomers.

Experimental Protocols

Recommended HPLC Method for Analysis of Belladonnine Isomers

This protocol is a starting point based on methods developed for related tropane alkaloids. Optimization will likely be necessary.

Parameter Condition 1 (Reverse-Phase) Condition 2 (Chiral Separation)
Column C18, 250 x 4.6 mm, 5 µmChiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 40 mM Ammonium Acetate (pH 6.5 with 0.05% TEA) (50:50, v/v)[5][6]Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30°C25°C
Detection UV at 210 nmUV at 220 nm
Injection Vol. 10 µL10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

G cluster_1 Method Development Workflow start Define Separation Goal lit_review Literature Review for Related Compounds start->lit_review col_screen Column Screening (C18, Phenyl, Chiral) lit_review->col_screen mob_opt Mobile Phase Optimization (Organic %, pH, Additives) col_screen->mob_opt param_tune Parameter Tuning (Temp, Flow Rate) mob_opt->param_tune validate Method Validation param_tune->validate

Caption: A typical workflow for analytical method development.

References

Method validation challenges for beta-belladonnine in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the method validation of beta-belladonnine (β-belladonnine) and related tropane alkaloids in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is β-belladonnine and why is its analysis challenging?

A1: β-Belladonnine is a tropane alkaloid and an isomer of atropine and hyoscyamine. The primary challenge in its analysis stems from its structural similarity to other tropane alkaloids, which often coexist in the same sample. This necessitates high-resolution analytical techniques to achieve proper separation and accurate quantification. Furthermore, like other alkaloids, it is often present at low concentrations in complex biological, food, or environmental matrices, making extraction and detection difficult.

Q2: What are the most significant challenges in validating a method for β-belladonnine?

A2: The five most common challenges are:

  • Isomeric Separation: Achieving baseline separation of β-belladonnine from other isomers like hyoscyamine and atropine is critical and often difficult.[1][2][3]

  • Matrix Effects: Components in complex matrices (e.g., plasma, urine, food products) can interfere with the ionization of β-belladonnine in mass spectrometry, leading to ion suppression or enhancement and compromising accuracy.[4][5][6][7]

  • Extraction Recovery: Developing a robust extraction procedure that consistently provides high and reproducible recovery from the matrix is essential for sensitivity and accuracy.[8][9]

  • Sensitivity and Quantitation Limits: Due to the potential for low-level contamination or trace concentrations in biological samples, achieving low limits of detection (LOD) and quantification (LOQ) is a key requirement.[10][11][12]

  • Analyte Stability: Ensuring the stability of β-belladonnine throughout the entire analytical process—from sample collection and storage to final analysis—is crucial for reliable results.[9]

Q3: Which analytical technique is most suitable for β-belladonnine analysis?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of tropane alkaloids like β-belladonnine.[5][12] This method offers the high sensitivity and selectivity required to detect trace amounts and distinguish the analyte from matrix interferences. Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization.[1][3]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution / Co-elution of Isomers

Symptoms:

  • Peak tailing or fronting.

  • Inability to separate β-belladonnine from atropine or other related alkaloids.

  • Inconsistent retention times.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Column Chemistry For tropane alkaloids, consider using a column with a different stationary phase. HILIC or mixed-mode columns can offer different selectivity compared to standard C18 columns.
Mobile Phase pH The ionization state of tropane alkaloids is pH-dependent. Adjust the mobile phase pH to optimize peak shape and retention. An acidic mobile phase (e.g., with 0.1% formic acid) is commonly used.[10]
Gradient Slope If using a gradient, make it shallower to increase the separation between closely eluting peaks.
Non-Aqueous Conditions For particularly difficult separations, non-aqueous capillary electrophoresis (NACE) has been shown to be effective for separating isomeric tropane alkaloids.[2]
Issue 2: Low or Inconsistent Analyte Recovery

Symptoms:

  • Low signal intensity for the analyte.

  • High variability in quality control (QC) sample results.

  • Failure to meet the required limit of quantification (LOQ).

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Extraction The chosen extraction method may not be optimal. Evaluate different techniques such as Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[9][13] For tropane alkaloids, SPE with a strong cation exchange cartridge can be effective.[8]
pH of Extraction Solvent Ensure the pH of the extraction solvent is optimized. Alkaloids are typically extracted under basic conditions to ensure they are in their free base form, which is more soluble in organic solvents.
Incomplete Protein Precipitation In biological matrices like plasma, incomplete removal of proteins can trap the analyte. Ensure the ratio of precipitating solvent (e.g., acetonitrile) to sample is sufficient (typically 3:1 or higher).
Analyte Adsorption β-Belladonnine may adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene tubes to minimize loss.
Issue 3: Significant Matrix Effects Observed

Symptoms:

  • High variability in results between different lots of matrix.

  • Poor accuracy, especially at the lower limit of quantification (LLOQ).

  • Internal standard response varies significantly between samples.

Possible Causes & Solutions:

CauseRecommended Action
Co-eluting Matrix Components Endogenous materials like phospholipids can suppress the MS signal.[5] Improve chromatographic separation to move the analyte peak away from the "void volume" where most of these components elute. A divert valve can also be used to send the initial part of the run to waste.
Insufficient Sample Cleanup The extraction method does not adequately remove interfering substances. Incorporate additional cleanup steps in your SPE protocol or consider a more selective extraction technique.[5]
Inappropriate Internal Standard (IS) The chosen IS does not co-elute with the analyte and is therefore not affected by the same matrix components. The best choice is a stable isotope-labeled (SIL) version of β-belladonnine. If unavailable, a structurally similar tropane alkaloid that is not present in the samples can be used.[6]
Sample Dilution If sensitivity allows, diluting the sample with the initial mobile phase can effectively reduce the concentration of matrix components, thereby mitigating their effect.[6]

Experimental Protocols & Data

Example Protocol: Generic LC-MS/MS Method for Tropane Alkaloids

This protocol is a generalized starting point and must be optimized and validated for β-belladonnine specifically.

  • Sample Preparation (QuEChERS Method for Plant/Food Matrix):

    • Homogenize 5 g of the sample with 10 mL of water.

    • Add 10 mL of acetonitrile with 1% formic acid.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the supernatant, dilute with the initial mobile phase, and inject.

  • Liquid Chromatography:

    • Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) or HILIC column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Monitoring: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined by infusing a pure standard of β-belladonnine. For atropine (an isomer), a common transition is m/z 290.2 → 124.1. Similar transitions would be expected for β-belladonnine.

Typical Method Validation Data for Tropane Alkaloids

The following table summarizes typical performance data from validated methods for tropane alkaloids in various complex matrices. This provides a benchmark for what to expect during the validation of a β-belladonnine method.

MatrixAnalyte(s)MethodLOQ (µg/kg)Recovery (%)Precision (RSD%)Reference
Animal FeedAtropine, Scopolamine, etc.LC-HRMS5 - 2570 - 109≤ 15[8][10]
Leafy VegetablesAtropine, Scopolamineµ-QuEChERS HPLC-MS/MS≤ 2.3 ng/g90 - 100≤ 13[11]
BuckwheatAtropine, Scopolamine, etc.QuEChERS UHPLC-ToF-MSN/A74 - 113< 19[13]
Compound FeedsAtropine, ScopolamineLC-MS~0.9N/AN/A[12]

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, Plant Material) Homogenize Homogenization / Weighing Sample->Homogenize Extract Extraction (SPE, LLE, or QuEChERS) Homogenize->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate Inject LC-MS/MS Injection Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration & Quantification Integrate->Calibrate Report Final Report Generation Calibrate->Report

Caption: General experimental workflow for β-belladonnine analysis.

G Start Low or No Analyte Signal? CheckIS Check Internal Standard (IS) Signal Start->CheckIS Result_IS IS Signal OK? CheckIS->Result_IS Analysis CheckRecovery Evaluate Extraction Recovery Result_Recovery Recovery > 70%? CheckRecovery->Result_Recovery Analysis CheckMatrix Assess Matrix Effects (Post-Spike vs. Neat) Result_Matrix Suppression < 25%? CheckMatrix->Result_Matrix Analysis CheckInstrument Verify Instrument Performance (Tune, Calibration) Result_IS->CheckRecovery Yes FixInstrument Action: Troubleshoot MS/LC System Result_IS->FixInstrument No Result_Recovery->CheckMatrix Yes FixExtraction Action: Optimize Extraction Method Result_Recovery->FixExtraction No FixCleanup Action: Improve Sample Cleanup or Change Chromatography Result_Matrix->FixCleanup No RootCauseFound Root Cause Identified Result_Matrix->RootCauseFound Yes

Caption: Troubleshooting decision tree for low analyte signal.

References

Reducing signal-to-noise ratio in beta-belladonnine quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for beta-belladonnine quantification. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving a high signal-to-noise ratio during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise (S/N) ratio in the LC-MS/MS quantification of beta-belladonnine?

A low S/N ratio can stem from several factors throughout the analytical workflow. The most common causes include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue, plant extracts) can suppress or enhance the ionization of beta-belladonnine, leading to inconsistent and noisy signals.[1][2] This is one of the most significant challenges in LC-MS/MS bioanalysis.[1]

  • Suboptimal Sample Preparation: Inefficient extraction or inadequate cleanup of the sample can introduce interfering substances into the final extract, increasing background noise.[3]

  • Poor Chromatographic Resolution: Inadequate separation of beta-belladonnine from isomeric compounds or matrix components can lead to overlapping peaks and a high baseline.[2]

  • Inefficient Ionization: The choice of ionization technique and source parameters (e.g., capillary voltage, gas flow, temperature) greatly impacts signal intensity.[4] Tropane alkaloids are typically analyzed in positive electrospray ionization (ESI+) mode.[5]

  • Instrument Contamination: Contaminants in the LC-MS system can cause high background noise and reduce signal intensity.[4][6]

Q2: How can I determine if the matrix effect is impacting my analysis?

The matrix effect can be qualitatively assessed using a post-column infusion experiment and quantitatively measured by comparing the analyte's response in a pure solution versus its response in a post-extraction spiked matrix sample.[2] A significant difference in signal intensity indicates the presence of ion suppression or enhancement.

Q3: What are the recommended sample preparation techniques to minimize interference for beta-belladonnine analysis?

Effective sample preparation is crucial for removing interfering matrix components. Recommended techniques include:

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples. Cartridges like C18 can be used to retain beta-belladonnine while washing away polar interferences.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally for pesticide analysis, the QuEChERS method is excellent for extracting tropane alkaloids from various matrices, often providing high recovery rates.[3][8]

  • Liquid-Liquid Extraction (LLE): An acid-base LLE can be employed to selectively extract the basic tropane alkaloid from the sample matrix.[9]

Q4: Which analytical technique is most suitable for quantifying beta-belladonnine?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[5][10] Other techniques like gas chromatography (GC) and capillary electrophoresis (CE) have also been used for tropane alkaloid analysis.[10][11] LC-MS/MS, particularly with a triple quadrupole (TQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, provides excellent quantification.[12]

Troubleshooting Guides

Systematic Troubleshooting of Low Signal-to-Noise Ratio

If you are experiencing a poor S/N ratio, follow this logical workflow to identify and resolve the issue.

cluster_0 Troubleshooting Workflow for Low S/N Ratio start Low S/N Ratio Detected ms_check 1. Instrument Performance Check - Calibrate MS - Check spray stability - Run system suitability test start->ms_check chrom_check 2. Chromatographic Review - Check peak shape & retention time - Evaluate baseline noise - Assess co-elution with interferences ms_check->chrom_check Instrument OK? fail Issue Persists ms_check->fail Instrument Fails? sample_prep 3. Sample Preparation Optimization - Improve cleanup step (SPE/QuEChERS) - Evaluate extraction recovery - Test for matrix effects chrom_check->sample_prep Chromatography OK? method_dev 4. Method Re-development - Optimize LC gradient - Adjust MS/MS parameters - Use internal standard chrom_check->method_dev Poor Separation? sample_prep->method_dev Sample Prep OK? sample_prep->fail High Matrix Effect? pass Issue Resolved method_dev->pass fail->method_dev Re-evaluate

Caption: A step-by-step workflow for diagnosing the root cause of a low S/N ratio.

Managing Matrix Effects

Matrix effects are a primary contributor to poor data quality. This guide outlines a process for identifying and mitigating their impact.

cluster_1 Workflow for Mitigating Matrix Effects start Suspected Matrix Effect (Inconsistent results, low S/N) quantify Quantify Effect: Post-Extraction Spike Experiment start->quantify decision Ion Suppression or Enhancement > 15%? quantify->decision mitigate Implement Mitigation Strategy decision->mitigate Yes ok No Significant Matrix Effect decision->ok No chrom A. Modify Chromatography - Adjust gradient to separate analyte  from suppression zones mitigate->chrom cleanup B. Improve Sample Cleanup - Use more selective SPE phase - Add a cleanup step (e.g., dSPE) mitigate->cleanup is C. Use Isotope-Labeled Internal Standard (IS) - Co-elutes and experiences  same matrix effect mitigate->is validate Re-validate Method chrom->validate cleanup->validate is->validate

Caption: A decision-making workflow for the evaluation and mitigation of matrix effects.

Experimental Protocols & Data

Table 1: Comparison of Sample Preparation Methods

This table summarizes common extraction techniques for tropane alkaloids, including beta-belladonnine.

MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase.High selectivity, excellent cleanup, amenable to automation.Can be time-consuming and costly to develop.>90%[7]
QuEChERS Salting-out liquid-liquid extraction followed by dispersive SPE (dSPE) cleanup.Fast, high throughput, low solvent use, effective.May have lower selectivity for very complex matrices.82-110%[8]
Liquid-Liquid Extraction (LLE) Partitioning based on relative solubility in two immiscible liquids (e.g., aqueous vs. organic).Simple, inexpensive.Can be labor-intensive, may form emulsions, larger solvent volumes.~103%[9]
Protocol: µ-QuEChERS Sample Preparation for Plant Material

This protocol is adapted from a validated method for tropane alkaloid analysis in leafy vegetables and is suitable for plant-derived samples containing beta-belladonnine.[8]

  • Homogenization: Weigh 0.1 g of lyophilized and powdered sample into a 2 mL centrifuge tube.

  • Hydration: Add 0.5 mL of ultrapure water and vortex for 1 minute.

  • Extraction: Add 1 mL of acetonitrile (ACN) with 1% formic acid. Vortex vigorously for 1 minute.

  • Salting-Out: Add QuEChERS salts (e.g., 400 mg MgSO₄, 100 mg NaCl). Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer 0.5 mL of the upper ACN layer to a dSPE tube containing 75 mg MgSO₄ and 25 mg PSA (primary secondary amine). Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject into the LC-MS/MS system.

Table 2: Typical LC-MS/MS Parameters for Tropane Alkaloid Analysis

The following parameters serve as a starting point for method development for beta-belladonnine. Optimization is required. Beta-belladonnine is an isomer of atropine and hyoscyamine and will share the same precursor ion. Product ions may differ and must be optimized.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., Ascentis Express C18)[5]Provides good retention and separation for tropane alkaloids.
Mobile Phase A Water with 0.1% Formic Acid[8]Promotes ionization and improves peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[8]Elutes the analyte from the reverse-phase column.
Ionization Mode Electrospray Ionization Positive (ESI+)[5]Tropane alkaloids readily form positive ions.
Precursor Ion (Q1) m/z 290.2 (for [M+H]⁺ of belladonnine isomers)Corresponds to the protonated molecule.
Product Ions (Q3) Requires empirical determinationOptimize by infusing a standard. Common fragments for isomers include m/z 124, 93.
Internal Standard Atropine-d3 or Scopolamine-d3A stable isotope-labeled internal standard is ideal to correct for matrix effects and variability.[2]

References

Technical Support Center: Beta-Belladonnine Stability and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability and extraction of beta-belladonnine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Direct quantitative data and specific experimental protocols for beta-belladonnine are limited in publicly available literature. Much of the guidance provided here is extrapolated from studies on atropine, a closely related and more extensively studied tropane alkaloid, and from general principles of alkaloid chemistry. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is beta-belladonnine and how is it related to other tropane alkaloids?

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. It is an ester formed from the reaction of tropine with β-isatropic acid. Like other tropane alkaloids such as atropine and scopolamine, it possesses a characteristic bicyclic tropane ring system and can exhibit anticholinergic activity.[1][2] It is often considered a dimeric form of apoatropine.[3]

Q2: What is the primary factor affecting the stability of beta-belladonnine in solution?

The primary factor affecting the stability of beta-belladonnine, like other tropane alkaloid esters, is pH. The ester linkage in its structure is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.[1][3][4]

Q3: At what pH is beta-belladonnine expected to be most stable?

While specific data for beta-belladonnine is unavailable, studies on the related alkaloid atropine indicate that maximum stability is achieved in the slightly acidic pH range of 3 to 6.[4][5] It is reasonable to hypothesize that beta-belladonnine would exhibit similar stability characteristics.

Q4: What are the expected degradation products of beta-belladonnine at different pH values?

Under acidic or basic conditions, the primary degradation pathway for beta-belladonnine is expected to be the hydrolysis of its ester bonds. This would yield tropine and β-isatropic acid.[2] Under strongly basic conditions, there is also a possibility of other degradation products forming, similar to the formation of apoatropine from atropine.[3]

Troubleshooting Guides

Issue 1: Low Yield of Beta-Belladonnine During Extraction
Potential Cause Troubleshooting Step
Incorrect pH during extraction: The pH of the extraction solvent significantly impacts the solubility and recovery of alkaloids.Optimize pH: For initial extraction from plant material, an acidic aqueous solution (pH around 2) is often used to protonate the alkaloids and increase their water solubility.[6][7] Subsequently, for liquid-liquid extraction into an organic solvent, the aqueous phase should be basified (pH 9-10) to deprotonate the alkaloids, making them more soluble in the organic phase.[8][9]
Inappropriate solvent choice: The polarity of the solvent must be suitable for the alkaloid's form (salt or free base).Solvent Selection: Use an acidic aqueous solution for the initial extraction. For the subsequent extraction of the free base, use a non-polar organic solvent like chloroform or dichloromethane.[10]
Incomplete extraction: Insufficient contact time or agitation with the solvent.Improve Extraction Conditions: Increase the extraction time, use agitation (e.g., sonication), and perform multiple extraction steps to ensure complete recovery.
Issue 2: Degradation of Beta-Belladonnine During Storage or Analysis
Potential Cause Troubleshooting Step
Inappropriate pH of the solution: Storing beta-belladonnine solutions at a pH outside of its optimal stability range can lead to rapid degradation.pH Adjustment: Buffer the solution to a slightly acidic pH (estimated to be between 3 and 6) for storage.[4][5] For analytical purposes, ensure the mobile phase in HPLC is also buffered within this range if possible.[11]
Elevated temperature: Higher temperatures accelerate the rate of hydrolysis.Temperature Control: Store beta-belladonnine solutions at refrigerated temperatures (2-8 °C) to minimize degradation.
Presence of light: Some alkaloids are sensitive to photodegradation.Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

Data Summary

Due to the lack of specific quantitative data for beta-belladonnine, the following table summarizes the expected stability trends based on data for atropine.

Table 1: Expected pH-Dependent Stability of Beta-Belladonnine (Extrapolated from Atropine Data)

pH RangeExpected StabilityPrimary Degradation Pathway
< 3LowAcid-catalyzed hydrolysis of the ester linkage.[3][4]
3 - 6HighMinimal hydrolysis.[4][5]
> 6DecreasingBase-catalyzed hydrolysis of the ester linkage.[3][4]
> 8Very LowRapid base-catalyzed hydrolysis and potential for other degradation reactions.[3]

Experimental Protocols

Protocol 1: General Procedure for Extraction of Tropane Alkaloids from Plant Material

This protocol outlines a general method for the extraction of tropane alkaloids, which can be adapted for beta-belladonnine.

  • Sample Preparation: Dry the plant material (Atropa belladonna) at a temperature not exceeding 40°C and grind it into a coarse powder.[12]

  • Acidic Extraction: Macerate the powdered plant material in an acidic solution (e.g., 0.1 M HCl, pH ~2) for a sufficient period (e.g., 24 hours) with occasional stirring. This will convert the alkaloids into their water-soluble salt forms.

  • Filtration: Filter the mixture to separate the solid plant debris from the acidic aqueous extract containing the protonated alkaloids.

  • Basification: Adjust the pH of the filtrate to approximately 9-10 using a suitable base (e.g., ammonium hydroxide).[9] This will convert the alkaloid salts into their free base form, which are less water-soluble.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as chloroform or dichloromethane. Repeat the extraction multiple times (e.g., 3 times) to ensure complete transfer of the alkaloids into the organic phase.[9]

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Purification: The crude extract can be further purified using techniques like column chromatography or preparative HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Analysis of Tropane Alkaloids

This protocol provides a starting point for developing an HPLC method for the analysis of beta-belladonnine.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. The aqueous buffer should be maintained at a pH that ensures the stability and good peak shape of the analyte. A starting point could be a phosphate buffer at pH 3-4. The organic modifier is typically acetonitrile or methanol.[11]

  • Elution: Isocratic or gradient elution can be used depending on the complexity of the sample.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the tropane alkaloids exhibit absorbance (e.g., around 210-220 nm).[12]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintain at a constant temperature, for example, 25°C.

Visualizations

ExtractionWorkflow PlantMaterial Powdered Plant Material (Atropa belladonna) AcidicExtraction Acidic Aqueous Extraction (e.g., 0.1 M HCl, pH ~2) PlantMaterial->AcidicExtraction Filtration Filtration AcidicExtraction->Filtration AqueousExtract Aqueous Extract (Protonated Alkaloids) Filtration->AqueousExtract Basification Basification (e.g., NH4OH, pH 9-10) AqueousExtract->Basification BasifiedExtract Basified Aqueous Extract (Alkaloid Free Bases) Basification->BasifiedExtract LLE Liquid-Liquid Extraction (with Chloroform) BasifiedExtract->LLE OrganicPhase Organic Phase (Alkaloids in Chloroform) LLE->OrganicPhase Alkaloids AqueousWaste Aqueous Waste LLE->AqueousWaste Impurities Drying Drying (Na2SO4) OrganicPhase->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeExtract Crude Alkaloid Extract Evaporation->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification PureAlkaloid Pure Beta-Belladonnine Purification->PureAlkaloid

Caption: Workflow for the extraction of beta-belladonnine.

StabilityPathway cluster_acid Acidic Conditions (pH < 3) cluster_stable Stable Range (pH 3-6) cluster_base Basic Conditions (pH > 6) BetaBelladonnine_acid Beta-Belladonnine Hydrolysis_acid Acid-Catalyzed Hydrolysis BetaBelladonnine_acid->Hydrolysis_acid Products_acid Tropine + β-Isatropic Acid Hydrolysis_acid->Products_acid BetaBelladonnine_stable Beta-Belladonnine (Minimal Degradation) BetaBelladonnine_base Beta-Belladonnine Hydrolysis_base Base-Catalyzed Hydrolysis BetaBelladonnine_base->Hydrolysis_base Products_base Tropine + β-Isatropic Acid Hydrolysis_base->Products_base

Caption: Expected degradation pathway of beta-belladonnine at different pH.

References

Selecting the appropriate internal standard for beta-belladonnine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate internal standard for the quantitative analysis of beta-belladonnine.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard necessary for the accurate quantification of beta-belladonnine?

A1: An internal standard (IS) is crucial in quantitative analysis, particularly for complex matrices encountered in biological and pharmaceutical samples. It is a compound with similar physicochemical properties to the analyte (beta-belladonnine) that is added in a known amount to every sample, calibrator, and quality control sample. The IS helps to correct for variations that can occur during sample preparation, extraction, and analysis, such as sample loss, injection volume inconsistencies, and instrument response fluctuations. By comparing the analyte's response to the IS response, a more accurate and precise quantification can be achieved.

Q2: What are the key criteria for selecting a suitable internal standard for beta-belladonnine analysis?

A2: The ideal internal standard for beta-belladonnine analysis should exhibit the following characteristics:

  • Structural Similarity: It should be structurally similar to beta-belladonnine to ensure comparable extraction efficiency and chromatographic behavior.

  • Chemical Stability: The IS must be stable throughout the entire analytical process.

  • No Endogenous Presence: It should not be naturally present in the sample matrix being analyzed.

  • Different Mass-to-Charge Ratio (m/z): For mass spectrometry-based methods (e.g., LC-MS/MS), the IS must have a different m/z from beta-belladonnine to allow for simultaneous detection and quantification without signal overlap.

  • Commercial Availability and Purity: The internal standard should be readily available in a highly pure form.

  • Elution Profile: In liquid chromatography, it should elute close to beta-belladonnine without co-eluting, unless using a mass spectrometer that can distinguish between the two compounds.

Q3: Is a deuterated version of beta-belladonnine available as an internal standard?

A3: Currently, a commercially available deuterated form of beta-belladonnine is not readily found. While a stable isotope-labeled version of the analyte is the gold standard for an internal standard in mass spectrometry, its absence necessitates the selection of a suitable analog.

Troubleshooting Guide: Internal Standard Selection and Use

This guide addresses common issues encountered during the selection and implementation of an internal standard for beta-belladonnine analysis.

Problem Possible Cause(s) Recommended Solution(s)
Poor recovery of the internal standard. The chosen IS has significantly different solubility or extraction characteristics compared to beta-belladonnine.Select an IS with physicochemical properties more closely matching beta-belladonnine (see Table 1). Optimize the extraction procedure (e.g., solvent polarity, pH) to ensure efficient recovery of both the analyte and the IS.
Internal standard signal overlaps with beta-belladonnine or matrix components. In mass spectrometry, the IS has the same or an isobaric m/z as the analyte or a co-eluting matrix component. In chromatography, the IS co-elutes with the analyte or an interfering peak.Select an IS with a distinct m/z value from beta-belladonnine and any known matrix interferences. Adjust chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve baseline separation.
Inconsistent internal standard response across samples. Inaccurate or inconsistent spiking of the IS into samples. Degradation of the IS during sample processing or storage. Matrix effects suppressing or enhancing the IS signal in some samples.Ensure precise and consistent addition of the IS to all samples using calibrated pipettes. Evaluate the stability of the IS under the experimental conditions. Perform a matrix effect study to assess and mitigate any ion suppression or enhancement.
High variability in the analyte/IS peak area ratio. Issues with the analytical instrument, such as inconsistent injection volumes or fluctuating ionization efficiency. Non-optimal integration of chromatographic peaks.Perform system suitability tests to ensure the instrument is functioning correctly. Optimize peak integration parameters to ensure consistent and accurate peak area determination.

Recommended Internal Standards for Beta-Belladonnine Analysis

Based on structural similarity to tropane alkaloids and successful use in related analytical methods, the following compounds are recommended as potential internal standards for beta-belladonnine analysis.

Data Presentation: Physicochemical Properties of Beta-Belladonnine and Potential Internal Standards
Property Beta-Belladonnine Homatropine Mexiletine Hydrochloride
Molecular Formula C34H42N2O4[1][2]C16H21NO3[3]C11H18ClNO[4][5][6]
Molecular Weight ( g/mol ) 542.72[1][2]275.34[3]215.72[4][6]
Structure Tropane Alkaloid DimerTropane AlkaloidLidocaine Analog
LogP (o/w) 6.0 (estimated)[2]1.57 (estimated)[7]Not available
pKa Not available9.38 (Strongest Basic)[8]9.2[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneFreely soluble in water; sparingly soluble in ethanol[9]Freely soluble in water and in alcohol[10]

Recommendation: Homatropine is the most suitable choice as an internal standard for beta-belladonnine analysis. Its tropane alkaloid core structure is more analogous to beta-belladonnine than mexiletine hydrochloride, suggesting it will have more similar extraction and chromatographic behavior. While mexiletine hydrochloride has been used for other tropane alkaloids, its significantly different structure may lead to variations in analytical behavior.

Experimental Protocols

Protocol 1: Validation of Homatropine as an Internal Standard for Beta-Belladonnine Analysis by LC-MS/MS

1. Objective: To validate the use of homatropine as an internal standard for the quantification of beta-belladonnine in a specific matrix (e.g., plasma, plant extract).

2. Materials:

  • Beta-belladonnine reference standard

  • Homatropine reference standard

  • Blank matrix (e.g., drug-free plasma, plant extract from a non-belladonna source)

  • LC-MS/MS system

  • Appropriate solvents and reagents for extraction and mobile phase preparation

3. Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of beta-belladonnine and homatropine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the beta-belladonnine stock solution to create calibration standards at various concentrations.

    • Prepare a working solution of homatropine at a fixed concentration to be spiked into all samples.

  • Sample Preparation and Extraction:

    • Spike a known volume of the blank matrix with the beta-belladonnine calibration standards.

    • Add a fixed volume of the homatropine working solution to each calibration standard, quality control sample, and unknown sample.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) optimized for beta-belladonnine.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate beta-belladonnine and homatropine.

    • Optimize the mass spectrometer parameters for the detection of both compounds (select precursor and product ions for Multiple Reaction Monitoring - MRM).

  • Validation Parameters:

    • Specificity and Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of beta-belladonnine and homatropine.

    • Linearity: Construct a calibration curve by plotting the peak area ratio of beta-belladonnine to homatropine against the concentration of beta-belladonnine. The curve should have a correlation coefficient (r²) of ≥ 0.99.

    • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (relative standard deviation, RSD) should be ≤ 15% (≤ 20% for the LLOQ).

    • Recovery: Compare the peak area of beta-belladonnine in pre-extraction spiked samples to post-extraction spiked samples to determine the extraction efficiency.

    • Matrix Effect: Compare the peak area of beta-belladonnine in post-extraction spiked samples to the peak area in a neat solution to assess the degree of ion suppression or enhancement.

    • Stability: Evaluate the stability of beta-belladonnine and homatropine in the matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation A Blank Matrix Spiking (Beta-belladonnine Standards) B Internal Standard Spiking (Homatropine) A->B C Sample Extraction (e.g., LLE, SPE) B->C D LC-MS/MS Analysis C->D E Linearity D->E F Accuracy & Precision D->F G Recovery D->G H Matrix Effect D->H I Stability D->I

Caption: Experimental workflow for the validation of an internal standard.

Caption: Troubleshooting logic for internal standard issues.

References

Technical Support Center: Synthesis and Isolation of Belladonnine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with belladonnine and related tropane alkaloids. Given the limited information on the direct chemical synthesis of a specific "beta-belladonnine," this guide focuses on the common challenges encountered during the formation, isolation, and purification of belladonnine isomers, which often occur as byproducts in the extraction of atropine and hyoscyamine from plants of the Solanaceae family.

Frequently Asked Questions (FAQs)

Q1: What is belladonnine and why is it often found in atropine and hyoscyamine extracts?

Belladonnine is a tropane alkaloid that is a cyclized dimer of apoatropine.[1] It can be found in plants of the Solanaceae family, such as Atropa belladonna.[1][2] Its presence in extracts of atropine and hyoscyamine is often unintentional. Atropine can be formed by the racemization of l-hyoscyamine during the extraction process.[3] Belladonnine can then be formed from the decomposition of atropine or its precursors, particularly under conditions of heat or pH changes.

Q2: I am finding significant quantities of belladonnine in my final product after extracting atropine. What are the likely causes?

The formation of belladonnine is often an artifact of the extraction and purification process. Key factors that can lead to its formation include:

  • High Temperatures: Drying the plant material at elevated temperatures (above 40-50°C) can promote the degradation of hyoscyamine and atropine into belladonnine.[3]

  • pH Extremes: The use of strong acids or bases during extraction can lead to the decomposition of the primary alkaloids. For instance, maintaining a pH that is too low (e.g., below 2) should be avoided to prevent decomposition.[2]

  • Prolonged Processing Times: Long extraction and purification times can increase the likelihood of degradation and side reactions.

Q3: How can I minimize the formation of belladonnine during my extraction process?

To minimize the formation of belladonnine, consider the following preventative measures:

  • Temperature Control: Dry the plant material at a controlled temperature of 40–50°C.[3]

  • pH Management: Carefully control the pH during the acid-base extraction steps. It is recommended to use a mildly acidic solution for the initial extraction and to carefully raise the pH to around 7 with a weak base like sodium bicarbonate to convert the alkaloid salts to free bases before solvent extraction.[2]

  • Efficient Workflow: Streamline your extraction and purification protocol to minimize the time the alkaloids are exposed to potentially degrading conditions.

Q4: What are the common isomers of belladonnine, and do they have different properties?

Belladonnine can exist as several isomers (α, β, γ, and δ), which arise from the different possible stereochemical arrangements in the dimeric structure. While the literature on the specific biological activities of each isomer is not extensive, it is crucial for researchers in drug development to separate and characterize them, as different isomers can have varied pharmacological and toxicological profiles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of primary alkaloid (atropine/hyoscyamine) and high belladonnine content. Overly harsh extraction conditions (high temperature, extreme pH).Optimize extraction parameters. Use milder temperatures for drying and extraction. Employ a carefully controlled pH gradient for acid-base extraction. Consider using a weaker base for neutralization.[2][3]
Difficulty in separating belladonnine from atropine. Similar polarities of the molecules.Employ high-performance liquid chromatography (HPLC) with a suitable stationary and mobile phase for separation. Method development may be required to achieve baseline separation. Consider derivatization to alter the polarity of one of the compounds.
Inconsistent belladonnine content across different batches. Variability in the plant material or inconsistent extraction procedures.Standardize the harvesting time and post-harvest processing of the plant material. Ensure strict adherence to the validated extraction protocol for every batch.[4]
Presence of other unknown impurities in the final product. Incomplete purification or formation of other degradation products.Utilize techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the impurities. Refine the purification steps, which may include additional chromatographic separations or recrystallization.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Tropane Alkaloids

This protocol provides a general methodology for the extraction of tropane alkaloids from plant material, with considerations to minimize belladonnine formation.

  • Preparation of Plant Material:

    • The plant material (e.g., leaves of Atropa belladonna) is dried at a controlled temperature of 40-50°C.[3]

    • The dried material is then pulverized into a fine powder.

  • Acidic Extraction:

    • The powdered plant material is mixed with a mildly acidic aqueous solution (e.g., 0.1 M H₂SO₄, maintaining a pH around 2).[2]

    • The mixture is agitated for a specified period to allow for the extraction of the alkaloids as their salts.

    • The mixture is then filtered to separate the solid plant material from the acidic aqueous extract containing the protonated alkaloids.

  • Basification and Solvent Extraction:

    • The acidic aqueous extract is carefully neutralized and then made slightly alkaline (pH ~7-8) by the slow addition of a weak base such as sodium bicarbonate. This converts the alkaloid salts into their free base form.[2]

    • The alkaline aqueous solution is then extracted with an immiscible organic solvent (e.g., dichloromethane or a chloroform/isopropanol mixture). The free base alkaloids will partition into the organic layer.

    • The organic layer is collected, and the extraction process may be repeated on the aqueous layer to maximize recovery.

  • Drying and Concentration:

    • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then filtered.

    • The solvent is removed under reduced pressure to yield the crude alkaloid extract.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC to separate the individual alkaloids.

Data Presentation

Table 1: Tropane Alkaloid Content in Atropa belladonna

Alkaloid Typical Content in Plant Material Reference
l-Hyoscyamine0.3 - 1.0% (of total alkaloids)[3]
AtropineFormed from racemization of l-hyoscyamine[3]
ScopolaminePresent in varying amounts[4]
BelladonnineMinor component, often formed during extraction[2]
CuscohygrinePresent[2]

Note: The exact composition can vary depending on the plant's genetics, growing conditions, and harvesting time.[4]

Visualizations

Diagram 1: Simplified Biosynthetic Origin of Tropane Alkaloids

Biosynthesis Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Putrescine->N_Methyl_Pyrrolinium Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone Multiple Steps Tropine Tropine Tropinone->Tropine Littorine Littorine Tropine->Littorine Phenylalanine Phenylalanine Phenyllactate Phenyllactate Phenylalanine->Phenyllactate Phenyllactate->Littorine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine

Caption: Simplified biosynthetic pathway leading to hyoscyamine.

Diagram 2: Experimental Workflow for Tropane Alkaloid Extraction

ExtractionWorkflow Start Start: Dried Plant Material AcidExtraction Acidic Aqueous Extraction (e.g., 0.1 M H₂SO₄) Start->AcidExtraction Filtration Filtration AcidExtraction->Filtration AqueousExtract Aqueous Extract (Alkaloid Salts) Filtration->AqueousExtract Liquid Basification Basification (e.g., NaHCO₃ to pH ~7-8) AqueousExtract->Basification SolventExtraction Liquid-Liquid Extraction (Organic Solvent) Basification->SolventExtraction OrganicPhase Organic Phase (Free Base Alkaloids) SolventExtraction->OrganicPhase Drying Drying and Concentration OrganicPhase->Drying CrudeExtract Crude Alkaloid Extract Drying->CrudeExtract Purification Chromatographic Purification (e.g., HPLC) CrudeExtract->Purification FinalProduct Isolated Alkaloids Purification->FinalProduct

Caption: General workflow for the extraction of tropane alkaloids.

References

Enhancing the recovery of beta-belladonnine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the sample preparation and recovery of beta-belladonnine, a tropane alkaloid found in plants of the Solanaceae family.

Frequently Asked Questions (FAQs)

Q1: What is beta-belladonnine and why can its recovery be challenging?

Beta-belladonnine is a tropane alkaloid and a constituent of plants like Atropa belladonna.[1] Its recovery can be challenging due to its relatively low concentration compared to other alkaloids like hyoscyamine and atropine, and its susceptibility to degradation or transformation during the extraction process.[2] Optimizing sample preparation is crucial for achieving high-purity, high-yield extracts suitable for analysis.

Q2: What is the general principle for extracting tropane alkaloids like beta-belladonnine?

The most common method is an acid-base extraction. The general steps are:

  • Pulverize the dried plant material to increase surface area.

  • Perform an initial extraction with an acidified aqueous solution (pH ~2) or an alkalinized organic solvent mixture.[1]

  • If using an acid solution first, the alkaloids are in their salt form. The solution is then basified (pH > 7) to convert them to their free-base form.[1]

  • The free-base alkaloids are then extracted into an immiscible organic solvent (liquid-liquid extraction).[1]

  • The organic solvent is evaporated to yield the crude alkaloid extract.

Q3: Which solvent system is recommended for beta-belladonnine extraction?

A widely used and effective solvent system for tropane alkaloids is a mixture of chloroform, methanol, and ammonia.[2][3] A common ratio is 15:5:1 (v/v/v) of chloroform:methanol:ammonia.[3] The ammonia ensures an alkaline environment, keeping the alkaloids in their free-base form, which is more soluble in the organic phase. Using sonication can further enhance extraction efficiency.[2][3]

Q4: How does pH control affect the recovery of beta-belladonnine?

pH control is critical. Tropane alkaloids are basic compounds.

  • In acidic conditions (pH < 2-3): They form salts, which are soluble in water and insoluble in most organic solvents. This principle is used to separate them from non-alkaloidal, water-insoluble impurities.[1]

  • In alkaline conditions (pH > 8-9): They exist as free bases, which have higher solubility in organic solvents like chloroform or dichloromethane. This is essential for the liquid-liquid extraction step.[1][4] Careful pH adjustment is necessary to maximize recovery and ensure selective extraction.

Q5: What analytical methods are suitable for quantifying beta-belladonnine?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation and quantification of tropane alkaloids.[3][4][5] Other methods include gas chromatography (GC) and mass spectrometry (MS), often coupled with a chromatographic technique (e.g., LC-MS) for enhanced sensitivity and specificity.[6][7]

Troubleshooting Guide

Issue: Low or No Recovery of Beta-Belladonnine

Low recovery is the most frequent issue. This guide will help you diagnose the potential cause.

dot

Troubleshooting_Low_Recovery start Start: Low Beta-Belladonnine Recovery check_ph 1. Verify pH at Each Step start->check_ph ph_acid Is aqueous phase pH <= 2 during acid wash? check_ph->ph_acid ph_base Is aqueous phase pH >= 9 before organic extraction? ph_acid->ph_base Yes adjust_ph Action: Adjust pH with HCl or NH4OH. Re-extract aqueous phase. ph_acid->adjust_ph No ph_base->adjust_ph No check_solvent 2. Evaluate Solvent System ph_base->check_solvent Yes adjust_ph->check_ph solvent_polarity Is the organic solvent polarity appropriate (e.g., Chloroform)? check_solvent->solvent_polarity solvent_volume Is the solvent-to-sample ratio sufficient? (e.g., >10:1 v/w) solvent_polarity->solvent_volume Yes change_solvent Action: Consider alternative solvents. Ensure solvent is fresh and pure. solvent_polarity->change_solvent No increase_volume Action: Increase solvent volume and number of extraction cycles. solvent_volume->increase_volume No check_degradation 3. Investigate Potential Degradation solvent_volume->check_degradation Yes change_solvent->check_solvent increase_volume->check_solvent temp_exposure Was the sample exposed to high temperatures (>40-60°C)? check_degradation->temp_exposure evaporate_cool Action: Use rotary evaporator at low temperature (<40°C). temp_exposure->evaporate_cool Yes success Recovery Improved temp_exposure->success No evaporate_cool->check_degradation

Caption: Troubleshooting decision tree for low beta-belladonnine recovery.

Issue: Final Extract Contains Significant Impurities

If your final extract shows poor purity, consider the following:

  • Inadequate Phase Separation: During liquid-liquid extraction, emulsions can form. Allow layers to separate completely. Centrifugation can help break up stubborn emulsions.

  • Insufficient Washing: Ensure the initial acidic aqueous phase is thoroughly washed with a non-polar organic solvent to remove chlorophyll and other lipophilic impurities before basification.[4]

  • Need for Further Purification: A crude extract may require further purification. Solid-Phase Extraction (SPE) with a C18 cartridge is an effective method for cleaning up tropane alkaloid extracts before HPLC analysis.[3]

Experimental Protocols & Data

General Protocol for Beta-Belladonnine Extraction

This protocol is a synthesized method based on common practices for tropane alkaloid extraction.[3][4]

dot

Extraction_Workflow prep 1. Sample Preparation - Dry and powder plant material (<350 µm) extract 2. Solvent Extraction - Add Chloroform:Methanol:Ammonia (15:5:1 v/v/v) - Sonicate for 10-20 minutes prep->extract filter 3. Filtration - Filter the mixture to remove solid plant debris - Collect the organic filtrate extract->filter acid_wash 4. Acid-Base Partitioning (Part 1) - Extract organic filtrate with 5% HCl (aq) - Collect aqueous phase (contains alkaloid salts) filter->acid_wash basify 5. Acid-Base Partitioning (Part 2) - Basify aqueous phase to pH > 9 with NH4OH - Alkaloids convert to free-base form acid_wash->basify re_extract 6. Final Organic Extraction - Re-extract the basified aqueous phase with Dichloromethane or Chloroform (repeat 3-5x) basify->re_extract dry 7. Drying and Concentration - Dry combined organic phases with anhydrous Na2SO4 - Evaporate solvent under reduced pressure (<40°C) re_extract->dry analyze 8. Analysis - Reconstitute crude extract in mobile phase - Analyze via HPLC-UV/MS dry->analyze

Caption: General experimental workflow for beta-belladonnine extraction.

Methodology:

  • Sample Preparation: Weigh approximately 0.5 g of finely powdered (particle size <350 µm) dried plant material (e.g., Atropa belladonna leaves).[2]

  • Initial Extraction: Add 40 mL of a chloroform:methanol:ammonia (15:5:1 v/v/v) solution to the powdered sample.[3]

  • Sonication: Place the mixture in an ultrasonic bath for 10-20 minutes to enhance cell disruption and extraction.[2][3]

  • Filtration: Filter the resulting slurry through filter paper to remove solid material.

  • Acid-Base Extraction:

    • Transfer the filtrate to a separatory funnel and add 25 mL of 5% hydrochloric acid (HCl).[4] Shake vigorously and allow the layers to separate. Collect the upper aqueous layer.

    • Repeat the acid extraction on the organic layer two more times to ensure all alkaloids are transferred to the aqueous phase.

    • Discard the organic phase, which contains chlorophyll and other impurities.

    • Combine the aqueous extracts and basify to a pH of 10 with ammonium hydroxide (NH₄OH).[4]

  • Final Organic Extraction: Extract the alkaloids from the basified aqueous solution by shaking with 20 mL of dichloromethane. Repeat this extraction 3 to 5 times.[4]

  • Drying and Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate. Filter out the sodium sulfate and evaporate the solvent on a rotary evaporator at a temperature not exceeding 40°C.[4]

  • Analysis: The resulting crude extract can be redissolved in a suitable solvent for quantification by HPLC.

Impact of Extraction Parameters on Recovery

While specific recovery data for beta-belladonnine is limited, data from the extraction of the primary alkaloid, atropine, provides valuable insight into optimizing process parameters.

ParameterConditionAtropine Yield (%)Reference
Extraction Time 23.95 min6.81% (predicted)[2]
Solvent:Material Ratio 15.08 mL/g6.81% (predicted)[2]
Extraction Method Bubble Column w/ Ultrasound6.31% (actual)[2]
Extraction Method Stirred Tank w/ Ultrasound5.59%[2]
Prior Hydrolysis No Acid Hydrolysis~45 mg/g (total quinones)[8]
Prior Hydrolysis With Acid Hydrolysis~83 mg/g (total quinones)[8]

Note: The data for atropine serves as a proxy to demonstrate the influence of different parameters. The quinone data illustrates the significant impact that a hydrolysis pre-treatment step can have on recovery for certain classes of compounds.[8]

Principle of Acid-Base Extraction

This diagram illustrates how pH shifts are used to separate alkaloids.

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Acid_Base_Principle cluster_acid Acidic Condition (pH < 3) cluster_base Alkaline Condition (pH > 9) start_mix Initial State: Crude Organic Extract (Alkaloid Free Base + Impurities) aq_acid Aqueous Phase Alkaloid-H⁺ (Salt) (Soluble) start_mix->aq_acid + Aqueous Acid (e.g., HCl) aq_base Aqueous Phase Deprotonated Impurities (Soluble) aq_acid->aq_base Discard Organic Impurities, then + Base (e.g., NH4OH) org_acid Organic Phase Lipophilic Impurities (Insoluble in Acidic Water) org_base Organic Phase Alkaloid (Free Base) (Soluble) aq_base->org_base + Fresh Organic Solvent final_product Result: Purified Alkaloid Extract org_base->final_product Evaporate Solvent

Caption: The chemical principle of acid-base partitioning for alkaloid purification.

References

Validation & Comparative

Unveiling the Pharmacological Dichotomy of Belladonnine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of the principal belladonna alkaloids—S-(-)-hyoscyamine, R-(+)-hyoscyamine, and scopolamine—reveals significant differences in their pharmacological activities, particularly in their binding affinities for muscarinic acetylcholine receptors. This guide provides researchers, scientists, and drug development professionals with a detailed examination of these isomers, supported by experimental data and methodologies, to facilitate a deeper understanding of their therapeutic potential and structure-activity relationships.

The tropane alkaloids derived from Atropa belladonna, commonly known as deadly nightshade, have long been a subject of pharmacological interest. While the term "belladonnine" can refer to a dimeric form, the primary psychoactive and medicinal properties of the plant are attributed to its isomeric alkaloids. Atropine, a racemic mixture of S-(-)-hyoscyamine and R-(+)-hyoscyamine, and scopolamine are the most pharmacologically significant of these compounds. Their effects are primarily mediated through the blockade of muscarinic acetylcholine receptors (mAChRs), which are integral to the parasympathetic nervous system.

Comparative Analysis of Muscarinic Receptor Binding Affinities

The pharmacological activity of these belladonna alkaloids is intrinsically linked to their affinity for the five subtypes of muscarinic receptors (M1-M5). The stereochemistry of the hyoscyamine enantiomers plays a pivotal role in their receptor interaction. S-(-)-hyoscyamine is the biologically active enantiomer, exhibiting significantly higher affinity for muscarinic receptors than its R-(+) counterpart. Atropine, being a 1:1 mixture of these enantiomers, displays an intermediate potency. Scopolamine, while also a non-selective muscarinic antagonist, exhibits its own distinct binding profile.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
S-(-)-hyoscyamine ~1-2~1-3~1-2~1-3~1-3
R-(+)-hyoscyamine >1000>1000>1000>1000>1000
Scopolamine 0.835.30.340.380.34[1]

The data clearly illustrates the pronounced stereoselectivity of muscarinic receptors for the hyoscyamine enantiomers. S-(-)-hyoscyamine is a potent antagonist across all five subtypes, whereas R-(+)-hyoscyamine is several orders of magnitude less active. Scopolamine also demonstrates high affinity for all muscarinic receptor subtypes, acting as a non-selective antagonist.

Experimental Protocols

The binding affinities presented are typically determined through radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Competition Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of test compounds (S-(-)-hyoscyamine, R-(+)-hyoscyamine, scopolamine) for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: S-(-)-hyoscyamine, R-(+)-hyoscyamine, scopolamine.

  • Non-specific binding control: Atropine (at a high concentration, e.g., 1 µM).

  • Assay buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the specific muscarinic receptor subtype on ice. Homogenize the membranes in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of the radioligand ([³H]-NMS).

    • Increasing concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (Expressing M1-M5) Incubation Incubation of Membranes, Radioligand, & Test Compounds Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Processing Calculation of Specific Binding Scintillation->Data_Processing Curve_Fitting Generation of Competition Curves Data_Processing->Curve_Fitting Ki_Determination Calculation of IC50 and Ki Values Curve_Fitting->Ki_Determination Muscarinic_Signaling_Pathways cluster_Gq Gq/11-Coupled Pathway cluster_Gi Gi/o-Coupled Pathway M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 Protein M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors Gi Gi/o Protein M2_M4->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M1_M3_M5 Activates ACh->M2_M4 Activates Belladonna_Alkaloids Belladonna Alkaloids (S-(-)-hyoscyamine, Scopolamine) Belladonna_Alkaloids->M1_M3_M5 Blocks Belladonna_Alkaloids->M2_M4 Blocks

References

A Comparative Guide to Analytical Methods for the Simultaneous Determination of Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of tropane alkaloids, focusing on the widely employed techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs, considering factors such as matrix complexity, required sensitivity, and available instrumentation.

Methodology Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for tropane alkaloid analysis depends on various factors, including the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the desired sensitivity.

LC-MS/MS has emerged as the preferred technique for the analysis of tropane alkaloids in diverse matrices, particularly in food and environmental samples.[1] Its primary advantage lies in its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for chemical derivatization.[2][3] This simplifies sample preparation and reduces the potential for analytical errors. The use of various ionization techniques, such as electrospray ionization (ESI), allows for high sensitivity and selectivity.[1]

GC-MS , on the other hand, is a robust and well-established technique that offers excellent chromatographic separation and high sensitivity for volatile and semi-volatile compounds.[4] However, a significant drawback for tropane alkaloid analysis is their thermal instability, which can lead to degradation in the hot GC inlet.[5] To address this, a derivatization step, often involving silylation, is typically required to increase the volatility and thermal stability of the alkaloids.[5][6] While effective, this adds an extra step to the sample preparation process and can introduce variability.

Data Presentation: Performance Characteristics of Validated Methods

The following tables summarize the performance characteristics of representative validated LC-MS/MS and GC-MS methods for the simultaneous determination of key tropane alkaloids.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Tropane Alkaloids in Cereal-Based Products [7][8]

Validation ParameterAtropineScopolamine
Linearity Range 0.5 - 10 µg/kg0.5 - 10 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg0.5 µg/kg
Recovery 82 - 114%82 - 114%
Precision (Repeatability, RSDr) ≤ 6%≤ 6%
Precision (Intermediate Precision, RSDiR) ≤ 6%≤ 6%

Table 2: Performance Characteristics of a Validated GC-MS Method for Tropane Alkaloids in Biological Samples (Serum and Urine) [6]

Validation ParameterTropane Alkaloids (general)
Linearity Range 10 - 5000 ng/mL
Limit of Detection (LOD) 5.0 ng/mL
Recovery > 80%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LC-MS/MS Method for Tropane Alkaloids in Cereal-Based Products

This protocol is based on a method utilizing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[7][8]

a) Sample Preparation: QuEChERS Extraction [9][10]

  • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile containing 1% acetic acid.

  • Add an appropriate internal standard solution.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥1500 rcf for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for clean-up.

  • For clean-up (dispersive solid-phase extraction - dSPE), transfer the aliquot to a tube containing MgSO₄ and a primary secondary amine (PSA) sorbent.

  • Vortex for 30 seconds and centrifuge.

  • The supernatant is then ready for LC-MS/MS analysis.

b) LC-MS/MS Analysis [7][8]

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate, is typical.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

GC-MS Method for Tropane Alkaloids in Biological Samples

This protocol involves a solid-phase extraction (SPE) followed by derivatization and GC-MS analysis.[6]

a) Sample Preparation: Solid-Phase Extraction (SPE) [11][12]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated biological sample (e.g., serum or urine mixed with a buffer) onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the tropane alkaloids with an appropriate solvent, such as methanol containing a small amount of acid.

  • Evaporate the eluate to dryness under a stream of nitrogen.

b) Derivatization [6]

  • Reconstitute the dried residue in a derivatization reagent (e.g., a silylating agent like BSTFA).

  • Heat the mixture to facilitate the reaction and form the trimethylsilyl (TMS) derivatives of the tropane alkaloids.

c) GC-MS Analysis [6][13]

  • GC Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable.

  • Injector: Operate in splitless mode to enhance sensitivity.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized alkaloids.

  • Carrier Gas: Helium is typically used.

  • Mass Spectrometry: A quadrupole mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification is employed.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Application Routine Application cluster_Documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Specificity Specificity / Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness Validation_Report Validation Report Robustness->Validation_Report Routine_Analysis Routine Sample Analysis QC Quality Control Checks Routine_Analysis->QC QC->Routine_Analysis SOP Standard Operating Procedure (SOP) Validation_Report->SOP SOP->Routine_Analysis

Caption: Workflow for the validation of an analytical method.

References

Cross-Reactivity of β-Belladonnine in Atropine and Scopolamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of β-belladonnine in immunoassays designed for the detection of atropine and scopolamine. Understanding the specificity of these assays is critical for accurate quantification in research, clinical, and pharmaceutical settings, particularly when analyzing samples that may contain related tropane alkaloids.

Introduction

Atropine and scopolamine are structurally similar tropane alkaloids with significant pharmacological applications. Immunoassays are a common, rapid, and sensitive method for their detection and quantification. However, the presence of structurally related compounds, such as β-belladonnine, a dimeric derivative of tropine, can lead to cross-reactivity, potentially causing inaccurate measurements. This guide examines the available data on the cross-reactivity of β-belladonnine in atropine and scopolamine immunoassays and provides detailed experimental protocols for context.

Chemical Structures and Potential for Cross-Reactivity

Atropine is a racemic mixture of d- and l-hyoscyamine, while scopolamine is another closely related tropane alkaloid.[1] β-Belladonnine is a larger molecule, an ester dimer of tropine and α-isatropic acid. The structural similarities and differences between these three molecules are key to understanding their potential for cross-reactivity in immunoassays. The antibody's binding site (paratope) may recognize epitopes present on more than one of these molecules, leading to cross-reactivity.

Structural Comparison

G cluster_atropine Atropine cluster_scopolamine Scopolamine cluster_belladonnine β-Belladonnine Atropine Atropine (Tropane ester of tropic acid) Scopolamine Scopolamine (Epoxide derivative of atropine) Atropine->Scopolamine Structural Similarity Beta_Belladonnine β-Belladonnine (Dimer of tropine and isatropic acid) Atropine->Beta_Belladonnine Shared Tropane Moiety Scopolamine->Beta_Belladonnine Shared Tropane Moiety

Caption: Structural relationships between atropine, scopolamine, and β-belladonnine.

Cross-Reactivity Data

Currently, there is a lack of specific quantitative data in the public domain detailing the cross-reactivity of β-belladonnine in commercially available or published immunoassays for atropine and scopolamine. Studies on the specificity of these immunoassays often focus on more common, structurally similar monomeric tropane alkaloids.

For instance, a monoclonal antibody-based enzyme immunoassay for scopolamine demonstrated low cross-reactivity with hyoscyamine (atropine's active isomer) at 0.21% and with 6-hydroxy-hyoscyamine at 0.17%.[2] Another study on an atropine-specific monoclonal antibody showed cross-reactivity below 0.8% for scopolamine and other non-legislated tropane alkaloids.[3] While this data suggests high specificity for the target analytes against other monomeric alkaloids, it does not address the potential interference from the dimeric β-belladonnine.

The larger size and different spatial arrangement of β-belladonnine compared to atropine and scopolamine may result in significantly lower cross-reactivity. However, without direct experimental evidence, this remains an assumption. The shared tropane moiety could still be recognized by less specific polyclonal antibodies.

Table 1: Summary of Reported Cross-Reactivity Data for Atropine and Scopolamine Immunoassays (β-Belladonnine Data Not Available)

Immunoassay TargetCross-ReactantCross-Reactivity (%)Reference
ScopolamineHyoscyamine0.21[2]
Scopolamine6-Hydroxy-hyoscyamine0.17[2]
AtropineScopolamine< 0.8[3]
AtropineHomatropine4.7[3]

Experimental Protocols

To provide a framework for assessing cross-reactivity, the following are generalized protocols for competitive enzyme-linked immunosorbent assays (ELISAs) for atropine and scopolamine. The specificity of such an assay is primarily determined by the monoclonal or polyclonal antibody used.

General Competitive ELISA Protocol

This protocol outlines the fundamental steps for a competitive ELISA to determine the concentration of atropine or scopolamine and to assess the cross-reactivity of β-belladonnine.

Materials:

  • Microtiter plates coated with anti-atropine or anti-scopolamine antibody

  • Atropine or scopolamine standard solutions

  • β-Belladonnine solution of known concentration

  • Enzyme-conjugated atropine or scopolamine (tracer)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Workflow:

G cluster_workflow Competitive ELISA Workflow A Coat microtiter plate wells with capture antibody B Add standard, sample, or potential cross-reactant (β-belladonnine) A->B C Add enzyme-conjugated atropine/scopolamine (tracer) B->C D Incubate to allow competition for antibody binding C->D E Wash to remove unbound reagents D->E F Add substrate and incubate for color development E->F G Add stop solution F->G H Measure absorbance with a plate reader G->H

Caption: Generalized workflow for a competitive ELISA.

Procedure:

  • Preparation: Prepare serial dilutions of the atropine/scopolamine standard and the β-belladonnine solution.

  • Competition: Add the standards, samples, or β-belladonnine solutions to the antibody-coated wells.

  • Tracer Addition: Add a fixed concentration of the enzyme-conjugated atropine or scopolamine to each well.

  • Incubation: Incubate the plate to allow for competitive binding between the free analyte (or β-belladonnine) and the enzyme-conjugated analyte for the limited number of antibody binding sites.

  • Washing: Wash the plate multiple times to remove any unbound reagents.

  • Substrate Reaction: Add the substrate solution to the wells. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

  • Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.

  • Measurement: Read the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Calculating Cross-Reactivity: Cross-reactivity is typically determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled analyte (IC50) with the IC50 of the target analyte.

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of β-Belladonnine) x 100

Conclusion and Recommendations

The available literature on atropine and scopolamine immunoassays indicates a high degree of specificity towards their target analytes, with low cross-reactivity reported for other monomeric tropane alkaloids. However, there is a significant gap in the literature regarding the cross-reactivity of the dimeric alkaloid, β-belladonnine.

For researchers and professionals in drug development, it is imperative to:

  • Validate Immunoassays: When using commercial or in-house immunoassays for atropine or scopolamine, it is crucial to perform validation studies that include testing for cross-reactivity with β-belladonnine, especially if its presence is suspected in the samples.

  • Utilize Confirmatory Methods: For critical applications, such as pharmacokinetic studies or regulatory submissions, immunoassay results should be confirmed using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Request Manufacturer Data: When sourcing commercial immunoassay kits, inquire with the manufacturer for any available data on the cross-reactivity of β-belladonnine or other relevant metabolites and related compounds.

Further research is needed to quantify the cross-reactivity of β-belladonnine in various atropine and scopolamine immunoassay formats to ensure the accuracy and reliability of these important analytical tools.

References

Differentiating Belladonnine Stereoisomers: An Enantioselective Bioassay Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enantioselective bioassays to differentiate the stereoisomers of belladonnine, primarily focusing on the enantiomers of hyoscyamine (atropine is a racemic mixture of d- and l-hyoscyamine) and its related alkaloid, scopolamine. The pharmacological activity of these compounds is predominantly mediated through their interaction with muscarinic acetylcholine receptors (mAChRs), where stereochemistry plays a pivotal role in binding affinity and functional potency. This document outlines the key differences in the biological activity of these stereoisomers, supported by quantitative data from various bioassays, and provides detailed experimental protocols for their assessment.

Executive Summary

Belladonna alkaloids, particularly hyoscyamine, exist as stereoisomers, with the levorotatory (-) enantiomer (l-hyoscyamine) exhibiting significantly higher affinity for muscarinic receptors than its dextrorotatory (+) counterpart (d-hyoscyamine). This enantioselectivity is critical in drug development, as the therapeutic effects are primarily attributed to the l-isomer, while the d-isomer is considered less active. This guide explores three key bioassay methodologies to quantify these differences: Radioligand Binding Assays, cAMP Functional Assays, and Intracellular Calcium Mobilization Assays.

Comparative Data on Belladonnine Stereoisomers

The following table summarizes the binding affinities (expressed as pKi values) of hyoscyamine enantiomers for the five human muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a stronger binding affinity.

StereoisomerM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
R-(+)-hyoscyamine 8.678.517.468.568.53
S-(-)-hyoscyamine Significantly HigherSignificantly HigherSignificantly HigherSignificantly HigherSignificantly Higher
Atropine (racemic) 8.99.09.28.98.9

Note: Specific pKi values for S-(-)-hyoscyamine across all subtypes are not available in a single comparative study, but it is consistently reported to be the more potent enantiomer. The potency of R-(+)-hyoscyamine has been reported to be 30-fold lower than that of the S-(-) enantiomer in cardiac membranes, which are rich in M2 receptors[1]. Atropine, being a racemic mixture, exhibits high affinity across all subtypes, reflecting the potent contribution of the l-isomer[2].

Experimental Bioassays for Enantioselective Differentiation

A variety of in vitro assays can be employed to determine the enantioselectivity of belladonnine stereoisomers. These assays can be broadly categorized into binding assays, which measure the affinity of a ligand for a receptor, and functional assays, which quantify the biological response following receptor binding.

Radioligand Binding Assay

This assay directly measures the affinity of the stereoisomers for muscarinic receptors by competing with a radiolabeled ligand.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled belladonnine stereoisomers (d-hyoscyamine, l-hyoscyamine, or atropine).

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (concentration of the competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Muscarinic Receptor Membranes Incubation Incubate Receptor, Radioligand, & Stereoisomer Receptor_Membranes->Incubation Radioligand [³H]-N-Methylscopolamine Radioligand->Incubation Stereoisomers Belladonnine Stereoisomers Stereoisomers->Incubation Filtration Separate Bound & Free Ligand Incubation->Filtration Scintillation Measure Radioactivity Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki IC50->Ki

Workflow for a radioligand binding assay.
cAMP Functional Assay

This assay measures the ability of the stereoisomers to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event for M2 and M4 receptors.

Experimental Protocol:

  • Cell Culture:

    • Culture CHO cells stably expressing M2 or M4 muscarinic receptors.

    • Plate the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of the belladonnine stereoisomers.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a muscarinic agonist (e.g., carbachol).

    • Incubate to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value for each stereoisomer.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis CHO_Cells CHO Cells (M2/M4) Pre_treat Pre-treat with Stereoisomers CHO_Cells->Pre_treat Stimulate Stimulate with Forskolin & Agonist Pre_treat->Stimulate Lyse Lyse Cells Stimulate->Lyse cAMP_Assay Measure cAMP Lyse->cAMP_Assay IC50 Determine IC50 cAMP_Assay->IC50

Workflow for a cAMP functional assay.
Intracellular Calcium Mobilization Assay

This assay measures the ability of the stereoisomers to block agonist-induced increases in intracellular calcium, a downstream signaling event for M1, M3, and M5 receptors.

Experimental Protocol:

  • Cell Culture:

    • Culture CHO cells stably expressing M1, M3, or M5 muscarinic receptors in a black-walled, clear-bottom 96-well plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Use a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Add varying concentrations of the belladonnine stereoisomers to the cells.

    • After a short incubation, add a fixed concentration of a muscarinic agonist (e.g., carbachol).

  • Fluorescence Measurement and Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • Plot the peak fluorescence response against the logarithm of the antagonist concentration.

    • Determine the IC50 value for each stereoisomer.

Signaling Pathways of Muscarinic Receptors

Belladonnine stereoisomers act as antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The five subtypes of muscarinic receptors couple to different G-proteins and initiate distinct signaling cascades.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

cluster_ligand cluster_receptors Muscarinic Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response Belladonnine Belladonnine Stereoisomers M1_M3_M5 M1, M3, M5 Belladonnine->M1_M3_M5 Antagonize M2_M4 M2, M4 Belladonnine->M2_M4 Antagonize Gq_11 Gq/11 M1_M3_M5->Gq_11 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C Gq_11->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Produces Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release cAMP_Inhibition cAMP Inhibition cAMP->cAMP_Inhibition

Signaling pathways of muscarinic receptors.

Conclusion

The biological activity of belladonnine alkaloids is highly dependent on their stereochemistry. Enantioselective bioassays, such as radioligand binding, cAMP, and intracellular calcium mobilization assays, are essential tools for accurately characterizing the pharmacological profiles of these compounds. The data consistently demonstrate that l-hyoscyamine is the more potent enantiomer at muscarinic receptors. This guide provides researchers with the necessary information to select and implement appropriate bioassays for the enantioselective differentiation of belladonnine stereoisomers, thereby facilitating the development of more specific and effective therapeutics.

References

A Proposed Comparative In Vitro Metabolic Study: Alpha-Belladonnine vs. Beta-Belladonnine

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding the comparative in vitro metabolism of alpha- and beta-belladonnine, two isomeric tropane alkaloids. While the metabolism of other tropane alkaloids like scopolamine and hyoscyamine has been investigated, revealing the significant role of cytochrome P450 (CYP) enzymes, specific data on the metabolic fate of belladonnine isomers is conspicuously absent.[1][2][3] This guide proposes a robust experimental framework to address this knowledge gap, providing researchers, scientists, and drug development professionals with a detailed protocol and expected data outputs for a comparative in vitro metabolism study of alpha- and beta-belladonnine.

This document outlines a head-to-head comparison using human liver microsomes, a standard in vitro model for drug metabolism studies, to elucidate the metabolic stability and potential metabolic pathways of these two isomers. The presented methodologies and data tables serve as a template for conducting and reporting such a study.

Hypothetical Comparative Metabolic Stability

The following table summarizes the anticipated quantitative data from the proposed in vitro metabolism study. This data would be crucial for comparing the metabolic liabilities of alpha- and beta-belladonnine.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolic Pathways
Alpha-Belladonnine (Hypothetical Value)(Hypothetical Value)N-demethylation, Hydroxylation
Beta-Belladonnine (Hypothetical Value)(Hypothetical Value)Ester hydrolysis, Hydroxylation
Testosterone (Positive Control) (Known Value)(Known Value)6β-hydroxylation

Proposed Experimental Protocols

A detailed methodology is essential for reproducible and comparable results. The following protocols are based on established practices for in vitro drug metabolism studies.[4][5][6]

Metabolic Stability Assay in Human Liver Microsomes
  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the test compound (alpha-belladonnine or beta-belladonnine, 1 µM final concentration) and an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining parent compound.

  • Data Analysis:

    • Determine the half-life (t½) from the first-order decay plot of the natural logarithm of the remaining parent compound concentration versus time.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Metabolite Identification
  • Incubation:

    • Perform a larger scale incubation under the same conditions as the metabolic stability assay, but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

  • Sample Preparation:

    • Quench the reaction and precipitate proteins as described above.

    • Concentrate the supernatant before analysis.

  • Analysis:

    • Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites.

    • Characterize metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizing the Proposed Research

To further clarify the proposed study, the following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway for belladonnine.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_results Data Output A Alpha-Belladonnine Incubate Incubation Mixture A->Incubate B Beta-Belladonnine B->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH-Regenerating System NADPH->Incubate Quench Quench Reaction Incubate->Quench Time Points Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Stability Metabolic Stability (t½, CLint) LCMS->Stability Metabolites Metabolite Identification LCMS->Metabolites

Proposed experimental workflow for the in vitro metabolism study.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Belladonnine Alpha- / Beta-Belladonnine Demethylation N-Demethylation Belladonnine->Demethylation Hydroxylation Hydroxylation Belladonnine->Hydroxylation EsterHydrolysis Ester Hydrolysis Belladonnine->EsterHydrolysis Glucuronidation Glucuronidation Demethylation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation EsterHydrolysis->Glucuronidation

References

A Head-to-Head Comparison: HPLC vs. SFC for the Separation of Belladonnine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation of stereoisomers is a critical challenge in pharmaceutical development and natural product analysis. Belladonnine, a tropane alkaloid found in plants of the Solanaceae family, exists as multiple isomers. The differential pharmacological activity of these isomers necessitates robust analytical methods for their separation and quantification. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for this application. While HPLC remains a conventional and widely adopted technique, SFC is emerging as a powerful, green alternative, particularly for challenging chiral and isomeric separations.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for HPLC and SFC tailored for tropane alkaloid isomer separation. The HPLC protocol is based on established methods for related compounds, while the SFC protocol reflects typical conditions for efficient isomer separations.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from common practices for analyzing tropane alkaloids like atropine and scopolamine.[4][5]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Diode Array Detector (DAD).

  • Column: Chiral Stationary Phase (CSP), typically polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support; alternatively, a C18 column (e.g., 4.6 mm × 250 mm, 5 µm) can be used for general alkaloid analysis.[2][4]

  • Mobile Phase: Isocratic or gradient elution. For normal-phase chiral separations, a common mobile phase is a mixture of Hexane/Isopropanol/Diethylamine. For reversed-phase analysis, a gradient system of acidified water and acetonitrile is often employed.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40°C.[4][8]

  • Detection: UV detection at 210 nm.[6]

  • Injection Volume: 5-10 µL.

Supercritical Fluid Chromatography (SFC) Protocol

This protocol is based on the general advantages and common parameters of SFC for chiral and alkaloid separations.[1][8][9]

  • Instrumentation: Analytical SFC system with a CO₂ pump, modifier pump, automated back pressure regulator (BPR), column thermostat, and UV/DAD.

  • Column: Chiral Stationary Phase (CSP), typically polysaccharide-based and optimized for SFC (e.g., 4.6 mm x 150 mm, 3.5 µm). Polysaccharide phases are highly effective for enantiomeric separations in SFC.[2]

  • Mobile Phase: Supercritical Carbon Dioxide (CO₂) as the primary mobile phase with an organic modifier (co-solvent), typically Methanol or Ethanol, with a basic additive like ammonium formate to improve peak shape.[8] A typical gradient might run from 5% to 40% modifier.

  • Flow Rate: 3.0-4.0 mL/min. The low viscosity of supercritical CO₂ allows for significantly higher flow rates than HPLC without generating excessive backpressure.[10][11]

  • Back Pressure: 150 bar.[8]

  • Column Temperature: 40°C.[8]

  • Detection: UV detection at 210-230 nm.[8]

  • Injection Volume: 1-5 µL.

Quantitative Data Presentation

The following table summarizes the expected performance differences between HPLC and SFC for the separation of belladonnine isomers based on data from analogous separations.

Performance MetricRepresentative HPLC MethodRepresentative SFC MethodKey Advantage
Analysis Time 15 - 30 minutes2 - 8 minutesSFC (3-5x faster)[8]
Resolution (Rs) Good to ExcellentOften higher selectivity and sharper peaks[8]SFC
Organic Solvent Usage High (e.g., ~15-30 mL/run)Very Low (e.g., ~1-4 mL/run)SFC (80-95% reduction)[11]
Column Equilibration Slower (minutes to hours)Very Fast (< 5 minutes)SFC [10]
Operational Pressure Moderate to HighHigh (Back Pressure Regulator)SFC (Lower pressure drop across column)[2]
Environmental Impact Significant (Solvent waste)Low ("Green" Chemistry)[1][10]SFC
Versatility High (Aqueous & non-aqueous samples)Best for normal-phase & chiral separations[3]HPLC

Comparative Workflow Visualization

The diagram below illustrates the typical experimental workflow, highlighting the key differences in the mobile phase and operational speed between the two techniques for analyzing belladonnine isomers.

G cluster_input Sample Preparation cluster_hplc HPLC Path cluster_sfc SFC Path cluster_output Data Analysis Sample Belladonnine Isomer Mixture (in appropriate solvent) HPLC_Inject Inject Sample->HPLC_Inject SFC_Inject Inject Sample->SFC_Inject HPLC_Column Separation on Chiral HPLC Column HPLC_Inject->HPLC_Column HPLC_Pump Pump Liquid Mobile Phase (e.g., Hexane/IPA) HPLC_Pump->HPLC_Inject HPLC_Detect UV Detection HPLC_Column->HPLC_Detect HPLC_Result Chromatogram (15-30 min) HPLC_Detect->HPLC_Result Analysis Compare Resolution, Retention Time, Peak Area HPLC_Result->Analysis SFC_Column Separation on Chiral SFC Column SFC_Inject->SFC_Column SFC_Pump Pump Supercritical CO₂ + Organic Modifier SFC_Pump->SFC_Inject SFC_Detect UV Detection SFC_Column->SFC_Detect SFC_Result Chromatogram (2-8 min) SFC_Detect->SFC_Result SFC_Result->Analysis

Caption: Comparative workflow for HPLC vs. SFC isomer analysis.

Discussion and Conclusion

Performance and Efficiency: For the separation of belladonnine isomers, SFC demonstrates significant advantages in speed and efficiency.[1] The low viscosity of the supercritical CO₂ mobile phase allows for flow rates 3 to 5 times higher than those used in HPLC, drastically reducing analysis times without sacrificing resolution.[8] The higher diffusivity of analytes in SFC often leads to sharper peaks and improved separation efficiency.[8] Furthermore, column equilibration in SFC is substantially faster, boosting overall throughput, a critical factor in high-demand environments like drug discovery.[10]

Environmental Impact and Cost: SFC is unequivocally a "greener" technology.[1] Its primary mobile phase, CO₂, is a recycled byproduct that is non-toxic and environmentally benign.[10] By replacing the bulk of organic solvents like hexane or acetonitrile used in HPLC, SFC reduces solvent consumption by 80-95%.[11] This not only minimizes environmental impact but also significantly lowers costs associated with solvent purchasing and waste disposal.

Selectivity and Versatility: While HPLC is a highly versatile technique capable of handling a wide range of sample types, including aqueous and non-aqueous mixtures, SFC excels in normal-phase and chiral separations.[3] The unique properties of supercritical fluids can provide different or complementary selectivity compared to liquid chromatography, sometimes achieving separations that are difficult with HPLC.[2] The choice of stationary phase remains crucial in both techniques, with polysaccharide-based CSPs showing excellent performance for chiral separations in both HPLC and SFC.[2]

Recommendation: For laboratories focused on the high-throughput analysis and purification of chiral compounds like belladonnine isomers, SFC is the superior choice . Its advantages in speed, reduced solvent consumption, lower operational costs, and environmental friendliness are compelling. HPLC remains a robust and versatile tool, particularly in labs where it is already well-established for a wide variety of assays. However, for the specific and challenging task of isomer separation, the efficiency and green credentials of SFC make it the modern, forward-thinking solution.

References

Inter-Laboratory Validation of a Quantitative Method for β-Belladonnine: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies suitable for the inter-laboratory validation of a quantitative method for β-belladonnine, a tropane alkaloid found in plants of the Solanaceae family. While specific inter-laboratory validation data for β-belladonnine is not publicly available, this document details validated methods for closely related and structurally similar belladonna alkaloids, such as atropine and scopolamine. The presented methodologies, including High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), offer robust frameworks for establishing a validated, reproducible quantitative analysis of β-belladonnine across multiple laboratories.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable analytical method for their specific needs, ensuring accuracy, precision, and consistency in the quantification of β-belladonnine.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method is critical for the successful validation and transfer of a quantitative assay. Below is a comparison of two powerful techniques, HPLC and CE, with supporting data from validated studies on related tropane alkaloids.

Table 1: Performance Characteristics of a Validated HPLC Method for Atropine Quantification

Validation ParameterPerformance Characteristic
Linearity Range 50 - 200 µg/mL[1]
Correlation Coefficient (r²) 0.9996[1]
Limit of Detection (LOD) 3.75 µg/mL[1]
Limit of Quantification (LOQ) 11.4 µg/mL[1]
Accuracy (Recovery) 103.0%[1]
Precision (RSD%) < 2%
Specificity/Selectivity Confirmed via UV profile comparison[1]

Table 2: Performance Characteristics of a Validated Capillary Electrophoresis (CE) Method for Atropine and Scopolamine Quantification

Validation ParameterPerformance Characteristic
Linearity Range Not explicitly stated, but r² ≥ 0.996
Correlation Coefficient (r²) ≥ 0.996[2]
Limit of Detection (LOD) 0.5 µg/mL[2]
Limit of Quantification (LOQ) 1.5 µg/mL[2]
Accuracy (Recovery) Not explicitly stated
Precision (CV%) < 2.1% (Intra-day), < 3% (Inter-day)[2]
Specificity/Selectivity Demonstrated by separation of analytes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the key experimental protocols for the HPLC and CE methods discussed.

High-Performance Liquid Chromatography (HPLC) Method for Atropine Quantification

This method has been validated for the quantification of atropine in Atropa belladonna leaves and serves as a strong starting point for developing a method for β-belladonnine.

1. Sample Preparation:

  • Accurately weigh approximately 0.25 g of powdered plant material.

  • Add 15 mL of methanol and sonicate for 60 minutes.

  • Transfer the extract to a 250 mL separatory funnel using 25 mL of 5% hydrochloric acid.

  • Wash the aqueous acid phase with 3 x 20 mL of dichloromethane; discard the organic phases.

  • Basify the aqueous extract to pH 10 with ammonium hydroxide.

  • Extract the alkaloids with 5 x 20 mL of dichloromethane.

  • Combine the organic phases and dry with anhydrous sodium sulfate.[3]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient system of water and acetonitrile, both acidified with trifluoroacetic acid.[1]

    • Eluent A: Water with trifluoroacetic acid.

    • Eluent B: Acetonitrile with trifluoroacetic acid.

  • Gradient Profile: 0 min, 5% B; 15 min, 100% B; hold at 100% B until 20 min.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Detection: Diode array detector at 210 nm.[1]

  • Injection Volume: 10 µL.[3]

Capillary Electrophoresis (CE) Method for Tropane Alkaloid Quantification

This CE method provides a rapid alternative for the determination of tropane alkaloids.

1. Sample Preparation:

  • Weigh 10.0 ± 0.5 mg of ground plant material.

  • Add 1 mL of an extraction solution (methanol:water, 7:3, v/v) containing an internal standard.

  • Sonicate for 30 minutes at 60°C.

  • Allow to cool, then centrifuge for 10 minutes at 10,000 rpm.

  • Dilute the supernatant twice with ultrapure water before injection.[2]

2. Electrophoretic Conditions:

  • Capillary: Fused silica, 29.9 cm total length (18.4 cm to detector).[2]

  • Background Electrolyte (BGE): 0.5 M acetic acid with 0.25% (w/v) β-cyclodextrin.[2]

  • Applied Voltage: +11 kV.[2]

  • Injection: Hydrodynamic injection (siphoning) at 7 cm for 30 seconds.[2]

  • Detection: Capacitively Coupled Contactless Conductivity Detector (C4D).[2]

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study, ensuring the robustness and reproducibility of the analytical method.

G A Method Development & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Protocol Development for Inter-Laboratory Study B->C D Selection of Participating Laboratories C->D E Distribution of Standardized Samples & Protocols D->E F Analysis by Participating Laboratories E->F G Data Collection & Statistical Analysis (Reproducibility, Repeatability) F->G H Assessment of Method Performance G->H I Method Acceptance & Standardization H->I

Caption: Workflow for an inter-laboratory analytical method validation study.

Signaling Pathway of Tropane Alkaloids

β-belladonnine, like other tropane alkaloids such as atropine and scopolamine, acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). This diagram illustrates the mechanism of action.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Acetylcholine (ACh) Neurotransmitter B Muscarinic ACh Receptor (mAChR) A->B Binds to C G-protein Activation B->C Activates D Cellular Response (e.g., smooth muscle contraction) C->D Leads to E β-belladonnine (Antagonist) E->B Blocks Binding

References

Pharmacokinetic Profile: A Comparative Analysis of Beta-Belladonnine and Atropine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacokinetic properties of the tropane alkaloids beta-belladonnine and atropine, intended for researchers, scientists, and drug development professionals. This guide synthesizes available data to facilitate a comparative understanding of these compounds.

Executive Summary

This guide provides a detailed comparison of the pharmacokinetic profiles of beta-belladonnine and atropine, two prominent alkaloids derived from the Atropa belladonna plant. While extensive research has characterized the absorption, distribution, metabolism, and excretion (ADME) of atropine, a thorough review of the scientific literature reveals a significant lack of pharmacokinetic data for beta-belladonnine. Consequently, this document presents a comprehensive overview of atropine's pharmacokinetics, supported by experimental data, and highlights the current knowledge gap regarding beta-belladonnine.

Atropine: A Detailed Pharmacokinetic Profile

Atropine, a racemic mixture of d- and l-hyoscyamine, is a well-studied antimuscarinic agent. Its primary mechanism of action involves the competitive, reversible antagonism of muscarinic acetylcholine receptors.[1] This action leads to a range of physiological effects, making it a valuable therapeutic agent for various conditions, including bradycardia, organophosphate poisoning, and as a pre-anesthetic medication to reduce secretions.[1][2]

Absorption

Atropine is readily absorbed following oral and intramuscular administration.[1][3] After intramuscular injection, peak plasma concentrations are typically observed within 30 minutes.[4] The bioavailability of atropine is approximately 50% after intramuscular administration.[3]

Distribution

Atropine is widely distributed throughout the body, readily crossing the blood-brain barrier and the placental barrier.[5] The volume of distribution (Vd) is extensive, with reported mean values greater than 200 liters, indicating significant tissue uptake.[6] Plasma protein binding for atropine is approximately 44%.[4][5]

Metabolism

The liver is the primary site of atropine metabolism. The drug is metabolized via enzymatic hydrolysis and oxidation by microsomal mono-oxygenase enzymes and atropine esterase.[6] Major metabolites include noratropine (approximately 24%), atropine-N-oxide (about 15%), tropine (around 2%), and tropic acid.[6] It is suggested that the metabolism of atropine is stereoselective, with the pharmacologically active (-)-hyoscyamine enantiomer being preferentially metabolized.[6]

Excretion

Atropine and its metabolites are primarily excreted in the urine.[2] A significant portion of the administered dose, ranging from 13% to 50%, is excreted as unchanged atropine.[4][5][6] The elimination of atropine from the plasma follows a biexponential decay.[6] The half-life of atropine is generally reported to be between 2 to 4 hours, though it can be prolonged in children under two years of age and in the elderly.[4][5]

Beta-Belladonnine: An Undefined Pharmacokinetic Profile

This lack of data prevents a direct, quantitative comparison of the pharmacokinetic profiles of beta-belladonnine and atropine. Further research is required to elucidate the ADME characteristics of beta-belladonnine to fully understand its pharmacological and toxicological potential.

Quantitative Pharmacokinetic Data: Atropine

ParameterValueReference
Bioavailability (IM) ~50%[3]
Time to Peak Plasma Concentration (Tmax, IM) 30 minutes[4]
Volume of Distribution (Vd) >200 L[6]
Plasma Protein Binding ~44%[4][5]
Half-life (t½) 2 - 4 hours[4]
Metabolism Hepatic (hydrolysis and oxidation)[6]
Primary Metabolites Noratropine, Atropine-N-oxide, Tropine, Tropic acid[6]
Excretion Renal[2]
Unchanged Drug in Urine 13 - 50%[4][5][6]

Experimental Protocols

The following provides a generalized methodology for a clinical study designed to evaluate the pharmacokinetics of atropine, based on common practices in the field.

Study Design: A single-center, open-label study in healthy adult volunteers.

Subjects: A cohort of healthy male and female subjects, aged 18-45 years, with no history of clinically significant medical conditions, as determined by physical examination, electrocardiogram (ECG), and routine laboratory tests.

Dosing: A single intravenous (IV) or intramuscular (IM) dose of atropine sulfate is administered.

Sample Collection:

  • Blood Samples: Venous blood samples are collected into heparinized tubes at pre-determined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine Samples: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal excretion.

Analytical Method:

  • Plasma and urine concentrations of atropine and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate determination of drug concentrations.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Elimination half-life (t½)

    • Volume of distribution (Vd)

    • Total body clearance (CL)

Visualizations

Signaling Pathway of Atropine

Atropine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release M_receptor Muscarinic Receptor (M1, M2, M3, M4, M5) G_protein G-protein M_receptor->G_protein Activates Effector Effector (Adenylyl Cyclase / Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messengers (cAMP / IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates ACh->M_receptor Binds to Atropine Atropine Atropine->M_receptor Competitively Blocks

Caption: Atropine's mechanism as a competitive antagonist at the muscarinic acetylcholine receptor.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Subject_Recruitment Subject Recruitment & Screening Dosing Drug Administration (e.g., Atropine) Subject_Recruitment->Dosing Sample_Collection Biological Sample Collection (Blood, Urine) Dosing->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation) Sample_Collection->Sample_Processing Analytical_Method Quantification via Validated Assay (e.g., HPLC-MS/MS) Sample_Processing->Analytical_Method PK_Modeling Pharmacokinetic Modeling & Parameter Calculation Analytical_Method->PK_Modeling Report Data Interpretation & Reporting PK_Modeling->Report

Caption: A generalized workflow for conducting a clinical pharmacokinetic study.

References

A Comparative Guide to the Detection of Beta-Belladonnine: Featuring a Specific Monoclonal Antibody-Based Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel monoclonal antibody-based Enzyme-Linked Immunosorbent Assay (ELISA) for the specific detection of beta-belladonnine, a tropane alkaloid of interest in pharmaceutical research and toxicology. The performance of this immunoassay is critically evaluated against established analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Beta-Belladonnine Detection

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family. Its detection and quantification are crucial for various applications, including pharmaceutical quality control, toxicological analysis, and metabolic studies. While chromatographic methods have traditionally been the gold standard, immunoassays based on specific monoclonal antibodies offer a high-throughput and sensitive alternative.

Performance Comparison of Detection Methods

The selection of an analytical method for beta-belladonnine detection depends on factors such as sensitivity, specificity, sample throughput, cost, and the nature of the sample matrix. Below is a comparative summary of the monoclonal antibody-based ELISA, HPLC, and LC-MS.

FeatureMonoclonal Antibody-Based ELISAHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Antigen-antibody bindingDifferential partitioning between mobile and stationary phasesSeparation by chromatography followed by mass-based detection
Sensitivity High (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)Very High (pg/mL to fg/mL range)
Specificity High (dependent on antibody cross-reactivity)Moderate (potential for co-eluting interferences)Very High (based on mass-to-charge ratio)
Sample Throughput High (96-well plate format)Low to ModerateModerate
Cost per Sample LowModerateHigh
Equipment Cost Low to ModerateModerate to HighHigh
Expertise Required Low to ModerateModerate to HighHigh

Experimental Data: A Specific Monoclonal Antibody for Beta-Belladonnine

While a commercially available monoclonal antibody specifically targeting beta-belladonnine is not widely documented, this section outlines the expected performance characteristics of such an antibody based on data from antibodies developed for structurally similar tropane alkaloids. The following table presents hypothetical, yet realistic, cross-reactivity data for a monoclonal antibody raised against a beta-belladonnine conjugate.

CompoundChemical StructureCross-Reactivity (%)
Beta-Belladonnine (Image of beta-belladonnine structure)100
Atropine(Image of atropine structure)< 10
Scopolamine(Image of scopolamine structure)< 5
Homatropine(Image of homatropine structure)< 2
Hyoscyamine(Image of hyoscyamine structure)< 10

Note: The cross-reactivity is determined by comparing the concentration of the competing analyte required to displace 50% of the labeled antigen with the concentration of beta-belladonnine required for the same displacement.

Experimental Protocols

Development of a Monoclonal Antibody to Beta-Belladonnine

The development of a monoclonal antibody against a small molecule like beta-belladonnine requires it to be conjugated to a larger carrier protein to elicit an immune response. This process is known as haptenization.

Methodology:

  • Hapten-Carrier Conjugation: Beta-belladonnine is chemically conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a suitable cross-linker.

  • Immunization: Mice are immunized with the beta-belladonnine-KLH conjugate emulsified in an adjuvant over a period of several weeks.

  • Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.

  • Screening: Hybridomas are screened for the production of antibodies that bind to a beta-belladonnine-BSA conjugate using an indirect ELISA.

  • Cloning and Antibody Production: Positive hybridoma clones are subcloned to ensure monoclonality, and the selected clones are used to produce larger quantities of the monoclonal antibody.

Monoclonal_Antibody_Production cluster_0 Antigen Preparation cluster_1 Hybridoma Technology cluster_2 Selection and Production Hapten (Beta-belladonnine) Hapten (Beta-belladonnine) Conjugation Conjugation Hapten (Beta-belladonnine)->Conjugation Carrier Protein (KLH) Carrier Protein (KLH) Carrier Protein (KLH)->Conjugation Immunogen (Beta-belladonnine-KLH) Immunogen (Beta-belladonnine-KLH) Conjugation->Immunogen (Beta-belladonnine-KLH) Immunization of Mice Immunization of Mice Immunogen (Beta-belladonnine-KLH)->Immunization of Mice Spleen Cell Isolation Spleen Cell Isolation Immunization of Mice->Spleen Cell Isolation Cell Fusion Cell Fusion Spleen Cell Isolation->Cell Fusion Myeloma Cells Myeloma Cells Myeloma Cells->Cell Fusion Hybridoma Cells Hybridoma Cells Cell Fusion->Hybridoma Cells Screening (ELISA) Screening (ELISA) Hybridoma Cells->Screening (ELISA) Cloning Cloning Screening (ELISA)->Cloning Antibody Production Antibody Production Cloning->Antibody Production

Workflow for monoclonal antibody production against beta-belladonnine.

Indirect Competitive ELISA for Beta-Belladonnine Quantification

This protocol describes a competitive ELISA, which is ideal for the detection of small molecules. In this format, free beta-belladonnine in the sample competes with a beta-belladonnine-protein conjugate coated on the ELISA plate for binding to the specific monoclonal antibody. A lower signal indicates a higher concentration of beta-belladonnine in the sample.

Methodology:

  • Coating: A 96-well microtiter plate is coated with a beta-belladonnine-BSA conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: Standards or samples containing beta-belladonnine are added to the wells, followed by the addition of the specific monoclonal antibody. The plate is incubated to allow competition for antibody binding.

  • Washing: The plate is washed to remove unbound antibody and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary monoclonal antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, which develops a color in proportion to the amount of bound enzyme.

  • Measurement: The absorbance is read using a microplate reader, and the concentration of beta-belladonnine is determined by comparison to a standard curve.

Competitive_ELISA cluster_0 Assay Principle cluster_1 Detection Plate Coated with Beta-belladonnine-BSA Plate Coated with Beta-belladonnine-BSA Competition for Binding Competition for Binding Plate Coated with Beta-belladonnine-BSA->Competition for Binding Sample/Standard (Free Beta-belladonnine) Sample/Standard (Free Beta-belladonnine) Sample/Standard (Free Beta-belladonnine)->Competition for Binding Monoclonal Antibody Monoclonal Antibody Monoclonal Antibody->Competition for Binding Bound Antibody Bound Antibody Competition for Binding->Bound Antibody Unbound Antibody Unbound Antibody Competition for Binding->Unbound Antibody Enzyme-conjugated Secondary Antibody Enzyme-conjugated Secondary Antibody Bound Antibody->Enzyme-conjugated Secondary Antibody Substrate Substrate Enzyme-conjugated Secondary Antibody->Substrate Color Development Color Development Substrate->Color Development Signal Measurement Signal Measurement Color Development->Signal Measurement

Principle of indirect competitive ELISA for beta-belladonnine detection.

Conclusion

The development of a specific monoclonal antibody for beta-belladonnine enables the creation of a sensitive, high-throughput, and cost-effective immunoassay. While HPLC and LC-MS remain powerful tools for confirmation and quantification, the monoclonal antibody-based ELISA serves as an excellent screening method, particularly for large numbers of samples. The choice of method should be guided by the specific requirements of the research or application, considering the trade-offs between sensitivity, specificity, throughput, and cost.

A Comparative Analysis of the Receptor Binding Profiles of Belladonna Alkaloids and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative study of the receptor binding profiles of key belladonna alkaloids, atropine and scopolamine, alongside their important synthetic derivatives: homatropine, ipratropium, and tiotropium. Due to the limited availability of specific binding data for belladonnine, this guide focuses on these well-characterized compounds that form the basis of many anticholinergic therapies. The information is intended for researchers, scientists, and professionals in drug development, offering a clear comparison of their performance at various neurotransmitter receptors, supported by experimental data.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of selected belladonna alkaloids and their derivatives for human muscarinic acetylcholine receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Nicotinic Receptors (Ki, µM)
Atropine 2.22[1]4.32[1]4.16[1]2.38[1]3.39[1]~29.9 (α4β4), 7.94 (5-HT3)[2]
Scopolamine 0.83[3]5.3[3]0.34[3]0.38[3]0.34[3]>10 (α4β2), 6.76 (5-HT3)[2]
Homatropine pA2 = 7.13 (stomach)[4]pA2 = 7.21 (atria)[4]----
Ipratropium 2.9[5]2.0[5]1.7[5]---
Tiotropium ~0.1[6]~0.2[6]~0.05[6]---

Note: pA2 values for Homatropine are a measure of antagonist potency and are not directly comparable to Ki values. A higher pA2 value indicates higher potency. Data for nicotinic receptors is presented in µM, indicating a generally lower affinity compared to muscarinic receptors.

Atropine and scopolamine are non-selective muscarinic antagonists, binding with high affinity to all five muscarinic receptor subtypes.[1][3] Scopolamine generally exhibits a slightly higher affinity for most muscarinic subtypes compared to atropine.[3] Both compounds show significantly lower affinity for nicotinic receptors, with binding typically in the micromolar range.[2]

Their synthetic derivatives, ipratropium and tiotropium, also display high affinity for muscarinic receptors. Tiotropium is particularly potent, with Ki values in the sub-nanomolar range, and is approximately 10-fold more potent than ipratropium.[6][7] Tiotropium also exhibits a slower dissociation from M1 and M3 receptors compared to M2 receptors, contributing to its long duration of action.[8]

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using radioligand binding assays.[9] A detailed methodology for a competitive binding assay for muscarinic receptors is provided below.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., belladonna alkaloid derivative) for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [3H]N-methylscopolamine ([3H]NMS).[9]

  • Test compound (unlabeled).

  • Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Controls: Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubation at Room Temperature Membranes->Incubation Radioligand Radioligand ([3H]NMS) Radioligand->Incubation TestCompound Test Compound (e.g., Atropine Derivative) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Separates bound from unbound Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 and Ki Calculation) Counting->DataAnalysis

Fig. 1: Experimental workflow for a radioligand binding assay.

Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[10][11] There are five subtypes (M1-M5), which couple to different G-proteins to initiate intracellular signaling cascades.[10]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[12] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for smooth muscle contraction, glandular secretion, and neuronal excitation.[13]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[10] Activation of the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening potassium channels in the heart, which leads to hyperpolarization and a decrease in heart rate.[10]

The following diagram illustrates the primary signaling pathways of muscarinic receptors.

signaling_pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 Protein M1_M3_M5->Gq11 ACh PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Smooth Muscle Contraction, Glandular Secretion Ca_Release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Receptors Gio Gi/o Protein M2_M4->Gio ACh AC Adenylyl Cyclase (AC) Gio->AC Inhibits K_Channel K+ Channel Opening Gio->K_Channel βγ subunit cAMP ↓ cAMP AC->cAMP Cellular_Response2 Decreased Heart Rate, Neuronal Inhibition cAMP->Cellular_Response2 K_Channel->Cellular_Response2

Fig. 2: Muscarinic receptor signaling pathways.

References

Validating the Specificity of Analytical Methods for Beta-Belladonnine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for accurate quantification and quality control of pharmaceutical compounds. This guide provides a comparative analysis of two common analytical techniques for determining the specificity of beta-belladonnine analysis: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For beta-belladonnine, a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna, potential interfering substances can include other related alkaloids, synthetic precursors, and degradation products. This guide outlines the experimental protocols to validate specificity and presents a comparative summary of the performance of HPLC-UV and UHPLC-MS/MS.

Comparative Analysis of Analytical Methods

The choice of an analytical method for specificity validation depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. Below is a comparison of HPLC-UV and UHPLC-MS/MS for beta-belladonnine analysis.

ParameterHPLC-UVUHPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Specificity Moderate. Co-eluting compounds with similar UV spectra can interfere.High. Specificity is ensured by monitoring unique precursor-product ion transitions.
Resolution Good. Capable of separating major alkaloids.Excellent. Superior peak resolution and separation of closely related compounds.
Sensitivity Lower. Generally in the µg/mL range.Higher. Can detect compounds in the ng/mL to pg/mL range.
Confirmation Based on retention time and UV spectrum.Based on retention time and specific mass transitions, providing higher confidence.
Interference Susceptible to interference from structurally similar alkaloids like atropine and scopolamine if not fully resolved.Minimal interference due to the high selectivity of mass detection.

Experimental Protocols

To validate the specificity of an analytical method for beta-belladonnine, a systematic approach is required. The following protocols for HPLC-UV and UHPLC-MS/MS are provided as a general framework.

Preparation of Standard and Sample Solutions
  • Beta-Belladonnine Standard: Prepare a stock solution of beta-belladonnine reference standard in a suitable solvent (e.g., methanol) and dilute to a known concentration.

  • Interferent Standard Mixture: Prepare a stock solution containing a mixture of potential interfering substances, including but not limited to:

    • Atropine

    • Scopolamine

    • Apoatropine

    • Norhyoscyamine

    • Hyoscyamine

  • Spiked Sample: Prepare a sample by spiking a placebo (a matrix without beta-belladonnine) with known concentrations of the beta-belladonnine standard and the interferent standard mixture.

  • Placebo Sample: Prepare a sample of the placebo matrix without any added beta-belladonnine or interferents.

Chromatographic Conditions

a) HPLC-UV Method (Hypothetical Conditions)

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 20 µL.

b) UHPLC-MS/MS Method (Hypothetical Conditions)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for beta-belladonnine and potential interferents.

Specificity Validation Procedure
  • Inject the placebo sample to ensure no interfering peaks are present at the retention time of beta-belladonnine.

  • Inject the beta-belladonnine standard solution to determine its retention time and peak shape.

  • Inject the interferent standard mixture to determine the retention times of potential interfering compounds.

  • Inject the spiked sample to assess the resolution between the beta-belladonnine peak and the peaks of the potential interferents.

  • For HPLC-UV: Evaluate the peak purity of the beta-belladonnine peak in the spiked sample using a diode-array detector (DAD) to check for co-eluting impurities.

  • For UHPLC-MS/MS: Monitor for any cross-talk or interference in the MRM channels of beta-belladonnine from the other compounds in the spiked sample.

Visualizing the Workflow

The following diagram illustrates the general workflow for validating the specificity of a beta-belladonnine analytical method.

Specificity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation cluster_result Result prep_std Prepare Standards hplc_uv HPLC-UV Analysis prep_std->hplc_uv uhplc_msms UHPLC-MS/MS Analysis prep_std->uhplc_msms prep_placebo Prepare Placebo prep_placebo->hplc_uv prep_placebo->uhplc_msms prep_spiked Prepare Spiked Sample prep_spiked->hplc_uv prep_spiked->uhplc_msms eval_resolution Assess Peak Resolution hplc_uv->eval_resolution eval_purity Evaluate Peak Purity (UV) hplc_uv->eval_purity uhplc_msms->eval_resolution eval_mrm Check MRM Specificity (MS/MS) uhplc_msms->eval_mrm eval_interference Identify Interferences eval_resolution->eval_interference eval_purity->eval_interference eval_mrm->eval_interference validation_report Specificity Validation Report eval_interference->validation_report

Caption: Workflow for Specificity Validation of Beta-Belladonnine Analysis.

Conclusion

Validating the specificity of an analytical method for beta-belladonnine is a critical step in drug development and quality control. While HPLC-UV is a widely accessible technique, UHPLC-MS/MS offers significantly higher specificity and sensitivity, making it the preferred method when dealing with complex matrices or when low-level impurities need to be monitored. The choice of method should be based on a risk assessment and the specific requirements of the analysis. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and implement robust specificity validation studies for beta-belladonnine.

References

A Comparative Guide to Assessing the Purity of Synthesized β-Belladonnine Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a chemical reference standard is paramount for accurate analytical measurements and reliable research outcomes. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized β-belladonnine, a tropane alkaloid. The following sections detail experimental protocols and present comparative data to aid in the selection of appropriate analytical techniques.

Comparative Purity Analysis

The purity of three hypothetical batches of synthesized β-belladonnine was assessed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A summary of the quantitative data is presented below.

Analytical Method Parameter Batch A Batch B Batch C
HPLC-UV Purity (%)99.598.299.8
Known Impurity 1 (%)0.31.10.1
Unknown Impurity (%)0.20.70.1
LC-MS [M+H]⁺ (Observed)543.3218543.3221543.3219
[M+H]⁺ (Expected)543.3223543.3223543.3223
Major Fragment Ion (m/z)124.1125124.1126124.1125
qNMR (¹H-NMR) Purity (%)99.698.599.9
Residual Solvent (ppm)< 50250 (DCM)< 50

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for tropane alkaloids.[1][2]

High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of β-belladonnine and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the β-belladonnine standard in the mobile phase to a concentration of 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique confirms the identity of β-belladonnine and characterizes impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Same as the HPLC method described above.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: m/z 100-1000

  • Data Analysis: The mass-to-charge ratio ([M+H]⁺) of the parent ion is compared to the theoretical value. Fragmentation patterns are analyzed to confirm the structure.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute quantification of the purity of the reference standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Internal Standard: A certified reference material with a known purity and concentration (e.g., maleic acid).

  • Sample Preparation: Accurately weigh the β-belladonnine standard and the internal standard into an NMR tube and dissolve in the deuterated solvent.

  • ¹H-NMR Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 16

  • Quantification: The purity is calculated by comparing the integral of a specific proton signal of β-belladonnine to the integral of a known proton signal of the internal standard.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the purity assessment of synthesized β-belladonnine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate result result calculate->result Purity Report

Caption: HPLC workflow for purity assessment.

LCMS_Workflow start HPLC Separation esi Electrospray Ionization (+) start->esi ms_analysis Mass Analysis (TOF/Q) esi->ms_analysis detection Ion Detection ms_analysis->detection data Data Acquisition & Analysis detection->data result Identity Confirmation & Impurity Profile data->result QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh_sample Weigh β-Belladonnine dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity integrate->calculate final_report final_report calculate->final_report Absolute Purity Value

References

A Comparative Guide to the Quantification of Beta-Belladonnine Across Different Analytical Instruments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of beta-belladonnine, a tropane alkaloid and an isomer of atropine, is critical for pharmacokinetic studies, quality control of pharmaceuticals, and toxicological assessments. The choice of analytical instrumentation can significantly impact the accuracy, sensitivity, and throughput of beta-belladonnine analysis. This guide provides a comprehensive cross-validation of common analytical methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of beta-belladonnine. As beta-belladonnine is an isomer of atropine and they are often analyzed together, data for atropine is used as a primary reference in this guide.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of atropine, serving as a proxy for beta-belladonnine. The data is compiled from various validation studies.

Table 1: HPLC-UV Method Validation Parameters for Atropine Quantification

ParameterReported Values
Linearity Range50 - 200 µg/mL[1][2]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Detection (LOD)3.75 µg/mL[1][2]
Limit of Quantification (LOQ)11.4 µg/mL[1][2]
Accuracy (% Recovery)~103%[1][2]
Precision (% RSD)< 3%[1]

Table 2: LC-MS/MS Method Validation Parameters for Atropine Quantification

ParameterReported Values
Linearity Range0.05 - 50 ng/mL[3]
Correlation Coefficient (r²)> 0.99[4]
Limit of Quantification (LOQ)0.05 - 2.0 ng/mL[3][4]
Accuracy (% Bias)Within ±15%[3]
Precision (% RSD)< 15%[3]
Recovery88 - 94%[3]

Table 3: GC-MS Method Validation Parameters for Atropine Quantification

ParameterReported Values
Linearity Range10 - 300 ng/mL[5], 2 - 500 ng/mL[4]
Correlation Coefficient (r²)≥ 0.992[4]
Limit of Quantification (LOQ)10 ng/mL[5], 2 ng/mL[4]
Accuracy (% Bias)< 5.2%[4]
Precision (% RSD)< 8.7%[4]
Recovery~69%[5], > 85.9%[4]

Experimental Protocols: A Detailed Look at the Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of tropane alkaloids.

  • Sample Preparation: A common method involves extraction with methanol, followed by an acid-base extraction using hydrochloric acid and dichloromethane to isolate the alkaloids[1][2].

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column[1].

    • Mobile Phase: A gradient of acetonitrile and water, both acidified with trifluoroacetic acid, is often employed[1][2].

    • Detection: UV detection is typically performed at 210 nm[1].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of beta-belladonnine are expected.

  • Sample Preparation: For plasma or serum samples, a simple protein precipitation step with a solvent like acetonitrile is often sufficient[3].

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used[6].

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typical.

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for tropane alkaloids[7].

  • Mass Spectrometry Parameters:

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity[3].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For tropane alkaloids, derivatization is often necessary to improve their chromatographic properties and thermal stability.

  • Sample Preparation: This usually involves liquid-liquid extraction. For blood samples, alkaline hydrolysis to convert atropine to tropine can be performed, followed by extraction[5].

  • Derivatization: Silylation with reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is a common approach to increase the volatility and thermal stability of the analytes[4]. It is important to note that atropine can be thermally unstable in the GC inlet, which can lead to degradation and inaccurate quantification if not properly addressed[2].

  • Chromatographic Conditions:

    • Column: A capillary column, such as a DB-5MS, is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Inlet Temperature: The inlet temperature needs to be optimized to prevent thermal degradation of the analyte[2].

  • Mass Spectrometry Parameters:

    • Ionization: Electron Ionization (EI) is standard.

    • Detection Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity[5].

Visualizing the Workflow: From Sample to Result

The following diagrams illustrate the typical experimental workflows for the quantification of beta-belladonnine using the discussed analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (e.g., Plant Material) Extraction Methanol Extraction Sample->Extraction AcidBase Acid-Base Extraction Extraction->AcidBase FinalSample Final Sample in Mobile Phase AcidBase->FinalSample HPLC HPLC System FinalSample->HPLC Column C18 Column HPLC->Column UV UV Detector (210 nm) Column->UV Data Data Acquisition & Processing UV->Data

Caption: Experimental workflow for beta-belladonnine quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC System Supernatant->LC Column C18 Column LC->Column MSMS Tandem Mass Spectrometer (MRM) Column->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for beta-belladonnine quantification by LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (e.g., Blood) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization FinalSample Final Sample in Solvent Derivatization->FinalSample GC GC System FinalSample->GC Column Capillary Column GC->Column MS Mass Spectrometer (SIM) Column->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for beta-belladonnine quantification by GC-MS.

Conclusion and Recommendations

The selection of an appropriate analytical method for the quantification of beta-belladonnine depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for the analysis of higher concentration samples, such as in pharmaceutical formulations or plant extracts. Its lower sensitivity, however, may not be sufficient for bioanalytical studies.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for the quantification of beta-belladonnine in biological matrices where trace levels of the analyte are expected. The minimal sample preparation required also contributes to its high-throughput capabilities.

  • GC-MS offers good sensitivity and is a viable alternative to LC-MS/MS. However, the potential for thermal degradation of beta-belladonnine during analysis is a significant drawback that requires careful method development and validation, including the use of derivatization to enhance stability.

For researchers in drug development and clinical settings, LC-MS/MS is the recommended technique due to its superior sensitivity, specificity, and robustness for analyzing complex biological samples. For routine quality control of bulk materials or pharmaceutical products where analyte concentrations are high, HPLC-UV provides a reliable and economical solution . While GC-MS is a powerful tool, the challenges associated with the thermal lability of tropane alkaloids make it a less straightforward choice compared to LC-based methods. Ultimately, the choice of instrument should be guided by the specific analytical needs, available resources, and the required level of sensitivity and accuracy.

References

Evaluating the performance of different HPLC columns for belladonnine separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of belladonnine, a tropane alkaloid found in plants of the Solanaceae family, is crucial for various applications ranging from pharmaceutical quality control to forensic analysis. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of the HPLC column is a critical factor that significantly influences the resolution, efficiency, and overall quality of the separation. This guide provides an objective comparison of the performance of three commonly used reversed-phase HPLC columns—C18, C8, and Phenyl-Hexyl—for the separation of belladonnine and its related alkaloids, supported by experimental data and detailed protocols.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column chemistry is paramount in developing a robust and reliable method for belladonnine analysis. The following table summarizes the key performance characteristics of C18, C8, and Phenyl-Hexyl columns based on available experimental data for tropane alkaloids, using atropine and scopolamine as representative analytes due to their structural similarity to belladonnine.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)DetectionRetention Time (min) - AtropineRetention Time (min) - ScopolamineObservations
C18 Octadecylsilane54.6 x 250Acetonitrile/KH2PO4 50 mM (20:80, v/v)1.5UV @ 210 nm~10.5~7.8Good retention and resolution. A common first choice for tropane alkaloid analysis.[1]
C8 Octylsilane5Not SpecifiedAcetonitrile/50 mM phosphate buffer (pH 2.95) (10:90 and 20:80, v/v)Not SpecifiedUV @ 210 nmShorter than C18Shorter than C18Less retention compared to C18 due to shorter alkyl chain, which can be advantageous for faster analysis times.[2]
Phenyl-Hexyl Phenyl-HexylNot SpecifiedNot SpecifiedMethanol/Water or Acetonitrile/Water with bufferNot SpecifiedUVExpected to be different from C18/C8Expected to be different from C18/C8Offers alternative selectivity due to π-π interactions with the phenyl ring, particularly beneficial for separating aromatic compounds and isomers. May provide enhanced resolution for complex mixtures.[3][4][5][6]

Detailed Experimental Protocols

Reproducibility in HPLC analysis is critically dependent on the precise execution of the experimental protocol. The following are representative methodologies for the separation of belladonna alkaloids on the compared columns.

Protocol 1: Separation of Atropine and Scopolamine on a C18 Column[1]
  • Column: Intersil ODS-4 C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: An isocratic mixture of Acetonitrile and 50 mM KH2PO4 (20:80, v/v).

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dried plant extracts were dissolved in methanol and sonicated for 20 minutes.

Protocol 2: General Protocol for Tropane Alkaloid Separation on a C8 Column[2]
  • Column: C8 stationary phase

  • Mobile Phase: An isocratic mobile phase of acetonitrile and 50 mM phosphate buffer (pH 2.95) in ratios of 10:90 and 20:80 (v/v) was found to be effective.

  • Detection: Diode-array detection at 210 nm.

  • Sample Preparation: Samples were extracted with a mixture of chloroform, methanol, and concentrated ammonia (15:15:1, v/v/v). The residue after evaporation was dissolved in methanol.

Protocol 3: Conceptual Protocol for Belladonnine Separation on a Phenyl-Hexyl Column

While a specific application for belladonnine was not found, a general starting protocol can be derived based on the column's properties for separating similar polar basic compounds.

  • Column: Phenyl-Hexyl stationary phase (e.g., Luna® Phenyl-Hexyl or ZORBAX Eclipse Plus Phenyl-Hexyl)

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol or acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) is recommended. The organic modifier can be varied to optimize selectivity.

  • Flow Rate: Typically 0.8 - 1.5 mL/min for a 4.6 mm ID column.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C) to improve peak shape and reduce viscosity.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Similar to the protocols for C18 and C8 columns.

Experimental Workflow for HPLC Analysis of Belladonnine

The following diagram illustrates a typical workflow for the HPLC analysis of belladonnine from a plant matrix.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Plant Material (e.g., Belladonna leaves) extraction Extraction with appropriate solvent (e.g., Methanol/Chloroform) start->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation & Reconstitution filtration->concentration injection Sample Injection concentration->injection separation HPLC Column (C18, C8, or Phenyl-Hexyl) injection->separation detection UV/PDA Detector separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Result Reporting integration->report

Figure 1. A generalized workflow for the HPLC analysis of belladonnine.

Conclusion

The choice of HPLC column for belladonnine separation depends on the specific requirements of the analysis.

  • C18 columns are a robust and reliable choice, offering good retention and resolution for general-purpose analysis of tropane alkaloids.[1]

  • C8 columns provide a less retentive alternative to C18, which can be beneficial for reducing analysis time, especially when strong retention is not necessary.[2]

  • Phenyl-Hexyl columns present a unique selectivity profile due to the presence of the phenyl group, which can induce π-π interactions with aromatic analytes. This makes them a valuable tool for method development, particularly when C18 or C8 columns fail to provide adequate separation, or when dealing with complex mixtures containing isomers or structurally similar compounds.[3][4][5][6]

For routine analysis and well-characterized samples, a C18 column is often sufficient. However, for challenging separations or for method development and optimization, exploring the alternative selectivity of a Phenyl-Hexyl column is highly recommended. A C8 column can be a good option for faster screening purposes. The final selection should always be based on empirical data obtained through systematic method development and validation.

References

Safety Operating Guide

Navigating the Safe Disposal of Belladonnine and Beta-Belladonnine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and regulatory compliance. Belladonnine and its isomer, beta-belladonnine, as atropine-related alkaloids, require careful handling and disposal as hazardous waste. Adherence to established protocols is essential to mitigate risks to personnel and the environment.

Core Principles of Belladonnine Waste Management

The disposal of belladonnine and beta-belladonnine must always comply with local, state, and federal regulations.[1][2][3][4] These compounds should be treated as toxic and potentially hazardous waste. Under no circumstances should they be disposed of down the drain or in regular trash.[4][5] The primary goal is to ensure that the waste is managed in a way that prevents its release into the environment and minimizes exposure to personnel.

Quantitative Safety and Disposal Data
ParameterGuidelineSource
pH of Aqueous Waste Must not be between ≤ 2 and ≥ 12 for drain disposal.[5]
Container Type Chemically compatible, sealed, and properly labeled.[6][7]
Labeling Must be clearly marked as "Hazardous Waste" with full chemical names.[7]
Empty Containers Triple-rinse with a suitable solvent; rinsate must be collected as hazardous waste.[7][8]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of belladonnine and beta-belladonnine waste from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing belladonnine or beta-belladonnine. This includes pure compounds, solutions, contaminated labware (e.g., pipette tips, gloves, and vials), and rinsate from cleaning contaminated containers.
  • Segregate belladonnine waste from other incompatible waste streams to prevent dangerous reactions. For example, keep it separate from strong acids and bases.[1][7]

2. Containerization:

  • Select a waste container that is in good condition, free of leaks, and made of a material compatible with the waste.[6][7]
  • For liquid waste, use a sealable, leak-proof container. For solid waste, such as contaminated personal protective equipment (PPE), double-bagging in clearly marked plastic bags may be appropriate.[5]
  • Ensure the container is not overfilled.

3. Labeling:

  • Affix a "Hazardous Waste" label to the container.[7]
  • Clearly write the full chemical name, "Belladonnine" or "Beta-Belladonnine," and any other components in the waste mixture with their approximate concentrations.[7] Do not use abbreviations.
  • Include the name of the principal investigator or laboratory contact and the date of accumulation.

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
  • Ensure secondary containment is used to capture any potential leaks.[7]

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[5][7]
  • Do not attempt to transport the hazardous waste off-site yourself.

6. Decontamination of Empty Containers:

  • To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve belladonnine.[7][8]
  • The rinsate from this process is considered hazardous waste and must be collected and disposed of following the procedures outlined above.[7]
  • After triple-rinsing, the container can be air-dried in a fume hood.[8] The original labels should be defaced or removed before the container is discarded or recycled according to institutional policy.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of belladonnine and beta-belladonnine waste.

G cluster_0 Waste Generation & Classification cluster_1 Segregation & Containerization cluster_2 Interim Storage & Final Disposal A Belladonnine / Beta-Belladonnine Waste Generated (Pure compound, solutions, contaminated materials) B Is the waste a pure chemical, a mixture, or contaminated solid? A->B C Select Compatible, Sealed Container B->C All waste types D Label Container: 'Hazardous Waste' Full Chemical Name Contact Information C->D E Segregate from Incompatible Chemicals D->E F Store in Designated Satellite Accumulation Area with Secondary Containment G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H Waste Transferred to Approved Hazardous Waste Facility G->H

References

Essential Safety and Logistical Information for Handling β-Belladonnine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like β-Belladonnine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.

I. Personal Protective Equipment (PPE)

When handling β-Belladonnine, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemically resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for perforations before use. Double gloving is advised for handling concentrated solutions.
Eyes Safety goggles or face shieldUse tightly fitting safety goggles. A face shield should be worn in situations with a splash hazard.
Body Laboratory coat or disposable gownA buttoned lab coat is the minimum requirement. For larger quantities or procedures with a high risk of splashing, a disposable gown made of a resistant material should be used.
Respiratory Dust mask or respiratorFor handling the powdered form, a dust mask is essential to prevent inhalation. In cases of potential aerosolization or when working with volatile solutions, a respirator with an appropriate cartridge may be necessary.
Feet Closed-toe shoesImpermeable, closed-toe shoes must be worn at all times in the laboratory.
II. Quantitative Toxicity Data

While specific toxicity data for β-Belladonnine is limited, data for a closely related derivative, β-Belladonnine Dichloroethylate, provides an indication of its high potency. As a precautionary measure, β-Belladonnine should be handled as a highly toxic compound.

Compound Test Route of Administration Dose
β-Belladonnine DichloroethylateLD50Intravenous (IVN-MUS)0.223 mg/kg
β-Belladonnine DichloroethylateLD50Subcutaneous (SCU-MUS)0.394 mg/kg

LD50: Lethal dose for 50% of the test subjects (mouse).

III. Experimental Protocol: Safe Handling and Weighing of β-Belladonnine Powder

This protocol outlines the essential steps for safely handling and weighing powdered β-Belladonnine in a laboratory setting.

1. Preparation:

  • Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.
  • Verify that the fume hood is functioning correctly.
  • Don all required PPE as outlined in the table above.
  • Prepare all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and waste disposal containers, and place them inside the fume hood.

2. Weighing Procedure:

  • Perform all manipulations of the powdered compound within the chemical fume hood to minimize inhalation risk.
  • Use a dedicated spatula for handling β-Belladonnine.
  • Carefully transfer the desired amount of powder onto the weighing paper on the analytical balance.
  • Avoid creating dust by handling the powder gently.
  • Once the desired weight is achieved, carefully fold the weighing paper to enclose the powder before transferring it to your experimental vessel.

3. Post-Weighing:

  • Clean the spatula and any other contaminated reusable equipment with an appropriate solvent (e.g., ethanol) and collect the cleaning solvent as hazardous waste.
  • Dispose of the weighing paper and any other single-use contaminated materials in the designated hazardous waste container.
  • Wipe down the work surface of the fume hood with a suitable cleaning agent.

4. Personal Decontamination:

  • Remove disposable gloves and gowns and dispose of them in the hazardous waste stream.
  • Thoroughly wash hands and forearms with soap and water.

IV. Operational and Disposal Plan

A clear plan for the entire lifecycle of the chemical in the laboratory is essential for safety and compliance.

A. Acquisition and Storage:

  • β-Belladonnine should be clearly labeled as a high-potency compound.

  • Store in a cool, dry, and dark place, away from incompatible materials.

  • Access to the compound should be restricted to authorized personnel.

B. Spill Management:

  • In case of a small spill, carefully absorb the material with an inert absorbent material.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for cleaning up spills should be treated as hazardous waste.

C. Waste Disposal:

  • All waste contaminated with β-Belladonnine, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Visual Workflow for Handling β-Belladonnine

The following diagram illustrates the key stages of the handling process, from preparation to disposal, emphasizing the critical safety checkpoints.

Workflow for Safe Handling of β-Belladonnine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Final Disposal & Exit prep_area 1. Prepare Work Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe prep_equip 3. Prepare Equipment don_ppe->prep_equip weigh 4. Weigh Compound (Inside Fume Hood) prep_equip->weigh Proceed to Handling transfer 5. Transfer to Experiment weigh->transfer clean_equip 6. Clean Equipment transfer->clean_equip Experiment Complete dispose_single_use 7. Dispose of Single-Use Items clean_equip->dispose_single_use decontaminate_area 8. Decontaminate Work Area dispose_single_use->decontaminate_area remove_ppe 9. Remove and Dispose of PPE decontaminate_area->remove_ppe Cleanup Complete wash_hands 10. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Logical workflow for handling β-Belladonnine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.